molecular formula C12H11NO2 B1167610 Permabond 910 CAS No. 104521-52-0

Permabond 910

Cat. No.: B1167610
CAS No.: 104521-52-0
Attention: For research use only. Not for human or veterinary use.
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Description

Permabond 910 is the original methyl cyanoacrylate adhesive, a formulation with a proven history spanning over 65 years in advanced industrial and research applications . This single-component, low-viscosity liquid cures rapidly at room temperature when pressed into a thin film between substrates, achieving fixture strength in approximately 10-15 seconds on most surfaces and developing full strength within 24 hours . Its mechanism of action is anionic polymerization, initiated by surface moisture, which forms long, strong polymer chains that create a durable bond . This adhesive was specifically designed for bonding metal surfaces, providing excellent strength to steel, aluminum, and other alloys, but also adheres effectively to a wide variety of plastics and rubbers . For optimal performance, surfaces must be clean, dry, and free of grease. Degreasing with a solvent like acetone or isopropanol is recommended, and for metals like aluminum and copper, light abrasion to remove the oxide layer is beneficial . This compound meets key industrial specifications, including MIL-A-46050C Type I Class 2 and CID A-A-3097 Type I Class 2, underscoring its reliability for high-performance applications . It is intended for Research Use Only and is not for personal, medical, or household use.

Properties

CAS No.

104521-52-0

Molecular Formula

C12H11NO2

Origin of Product

United States

Foundational & Exploratory

Permabond 910 chemical composition and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Advanced Material Applications

This technical guide provides a comprehensive overview of Permabond 910, the original 100% methyl cyanoacrylate instant adhesive.[1][2][3] It is designed for professionals who require a deep understanding of its chemical composition, physical properties, and bonding characteristics for demanding applications.

Chemical Composition

This compound is a single-part, solvent-free adhesive consisting primarily of Methyl 2-cyanoacrylate (CAS No. 137-05-3).[1][4][5] This monomer is the key reactive component. While the full formulation is proprietary, Safety Data Sheets (SDS) indicate it comprises 60-100% Methyl 2-cyanoacrylate.[5][6] The adhesive is colorless and has a pungent, irritating odor.[4]

Component Chemical Name CAS Number Concentration
Primary MonomerMethyl 2-cyanoacrylate (Mecrylate)137-05-360 - 100%

Table 1: Primary Chemical Composition of this compound.[5][6]

Curing Mechanism: Anionic Polymerization

This compound cures through a rapid anionic polymerization process.[7][8] The reaction is initiated by weak bases, such as the ambient moisture present on virtually all surfaces.[3][7] This process allows for extremely fast bonding without the need for mixing, heat, or catalysts.[1][7]

  • Initiation : A nucleophile, typically a hydroxide ion (H₂O), attacks the electron-deficient carbon-carbon double bond of the methyl cyanoacrylate monomer.

  • Propagation : This forms a carbanion, which then rapidly attacks another monomer, propagating a polymer chain.

  • Termination : The reaction continues until the monomer is consumed or the growing chain reacts with an impurity.

This rapid polymerization generates heat (an exothermic reaction) and creates a strong, durable thermoplastic polymer.[4][6]

Caption: Anionic polymerization of methyl cyanoacrylate initiated by surface moisture.

Physical and Chemical Properties

The properties of both the uncured liquid adhesive and the final cured polymer are critical for application success.

Property Value Notes
Chemical CompositionMethyl cyanoacrylate[1]
AppearanceColorless Liquid[1][4]
Viscosity @ 25°C70 - 90 mPa·s (cP)Low viscosity for wicking into tight gaps.[1][9]
Specific Gravity1.1[1]
Flash Point80°C – 93°C (176°F - 199.94°F)[4]
Vapor Pressure~0.6 mbar @ 25°C[4][10]
VOC Content<20 g/L[4]

Table 2: Physical and Chemical Properties of Uncured this compound.[1][4][9][10]

Cure speed is influenced by the substrate, ambient humidity, and the size of the gap between components.[1][7]

Property Value Notes
Fixture Time10 - 15 secondsOn steel, Buna-N rubber, and phenolic substrates.[11]
Full Cure Time24 hoursRequired to develop maximum bond strength.[9][11]
Gap Fill0.15 mm (0.006 in)Maximum recommended gap for optimal performance.[11]

Table 3: Typical Curing Properties.[9][11]

Once fully cured, this compound forms a rigid, high-strength thermoplastic.

Property Value Test Standard
Mechanical
Shear Strength (Steel)23 - 29 N/mm² (3300 - 4200 psi)ISO 4587
Shear Strength (Aluminum)13 - 15 N/mm² (1900 - 2200 psi)ISO 4587
Shear Strength (Brass)21 N/mm² (3000 psi)ISO 4587
Impact Strength3 - 5 kJ/m² (1.4 - 2.4 ft-lb/in²)ASTM D-950
Hardness85 Shore D[9]
Thermal
Service Temperature Range-55°C to 82°C (-65°F to 180°F)[11]
Short-Term ExposureUp to 150°C (300°F)[7]
Electrical
Dielectric Strength25 kV/mm[9]

Table 4: Typical Performance of Cured this compound.[7][9][11]

Experimental Protocols and Methodologies

The performance data cited for this compound is determined using standardized testing protocols to ensure reproducibility and comparability.

This protocol determines the shear strength of an adhesive on a single-lap-joint specimen.

  • Substrate Preparation : Metal substrates (e.g., mild steel, aluminum) are cleaned and degreased, often with a solvent like isopropanol or acetone.[3] For some metals like aluminum and copper, light abrasion is used to remove the oxide layer.[1][3]

  • Adhesive Application : The adhesive is applied sparingly to one of the prepared surfaces.[1]

  • Assembly : The second substrate is joined to the first, creating a defined overlap area. Sufficient pressure is applied to ensure a thin, uniform bond line.[1][3]

  • Curing : The assembled specimen is allowed to cure at room temperature for 24 hours to achieve full strength.[7][11]

  • Testing : The specimen is mounted in a tensometer, and a tensile force is applied parallel to the bond plane until failure. The shear strength is calculated by dividing the maximum load by the bond area.

Shear_Strength_Workflow cluster_prep Preparation cluster_assembly Assembly & Curing cluster_testing Testing Prep 1. Clean & Degrease Substrates Abrade 2. Lightly Abrade (if needed) Prep->Abrade Apply 3. Apply Adhesive to One Surface Abrade->Apply Join 4. Join Substrates (Single Lap Joint) Apply->Join Cure 5. Cure for 24 hrs at Room Temp Join->Cure Mount 6. Mount in Tensometer Cure->Mount Test 7. Apply Tensile Load Until Failure Mount->Test Calculate 8. Calculate Strength (Force / Area) Test->Calculate

References

An In-depth Technical Guide to Permabond 910 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Permabond 910 is a fast-curing, single-part methyl cyanoacrylate adhesive renowned for its strong adhesion to a variety of substrates, particularly metals.[1][2][3][4][5] Its rapid fixture time and ease of use make it a versatile tool in research and development settings for bonding components in experimental setups, prototyping, and device assembly. This guide provides a comprehensive overview of its technical specifications, application protocols, and the chemical principles governing its performance.

Core Properties and Specifications

This compound is the original 100% methyl cyanoacrylate adhesive.[1][3][5][6] It is a colorless, low-viscosity liquid that cures at room temperature by reacting with surface moisture.[1][3][5][7]

Physical Properties of Uncured Adhesive

The properties of the liquid adhesive are critical for application and dispensing.

PropertyValue
Chemical CompositionMethyl Cyanoacrylate
AppearanceColourless Liquid
Viscosity @ 25°C70 - 90 mPa.s (cP)
Specific Gravity1.1

Table 1: Physical data of uncured this compound adhesive.[1]

Curing and Performance Characteristics

The performance of this compound is characterized by its rapid curing profile and the strength of the resulting bond.

Curing Properties

Fixture time refers to the point at which the bond is strong enough to handle, while full cure indicates the time required to reach maximum bond strength.

PropertyValue
Maximum Gap Fill0.15 mm (0.006 in)
Fixture / Handling Time (Steel)10 - 15 seconds
Fixture / Handling Time (Buna N Rubber)10 - 15 seconds
Fixture / Handling Time (Phenolic)10 - 15 seconds
Full Strength24 hours

Table 2: Curing characteristics of this compound. Handling times can be influenced by temperature, humidity, and the specific surfaces being bonded.[1]

Typical Performance of Cured Adhesive

The shear strength of the adhesive is a key indicator of its performance and varies depending on the substrate.

SubstrateShear Strength (N/mm²)Shear Strength (psi)
Steel23 - 293300 - 4200
Aluminum13 - 151900 - 2200
Brass213000
Stainless Steel213000
Butyl Rubber>2>300

Table 3: Shear strength of this compound on various substrates.[1]

Thermal Resistance

The adhesive's performance is also dependent on the operating temperature.

Temperature (°C)Strength Retention (%)
-55~120
22100
5080
7560
10040
12020

Table 4: Hot strength of this compound on mild steel after a 24-hour cure at room temperature and conditioning at the test temperature for 30 minutes. The minimum exposure temperature is -55°C (-65°F).[1]

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols for the standardized tests are not publicly available from the manufacturer, the following outlines the general procedures for surface preparation and adhesive application to achieve optimal bond strength in a laboratory setting.

Surface Preparation Protocol

Proper surface preparation is critical for achieving high-strength bonds.

  • Cleaning: Surfaces must be clean, dry, and free from grease. Use a suitable solvent such as acetone or isopropanol for degreasing.[1][3]

  • Abrasion: For some metals like aluminum, copper, and their alloys, light abrasion with emery cloth or a similar abrasive is recommended to remove the oxide layer.[1][3]

  • Priming: For difficult-to-bond plastics such as polypropylene, polyethylene, PTFE, or silicone, a primer like Permabond Polyolefin Primer (POP) should be applied before the adhesive.[3]

Adhesive Application Protocol
  • Dispensing: Apply the adhesive sparingly to one of the prepared surfaces.[1][3]

  • Assembly: Quickly and accurately bring the two components together.[1][3]

  • Pressure: Apply sufficient pressure to ensure the adhesive spreads into a thin film.[1][3]

  • Curing: Do not disturb or realign the components until handling strength is achieved, which typically occurs in a few seconds.[1][3]

  • Cleanup: Any excess uncured adhesive can be removed with Permabond CA solvent, nitromethane, or acetone.[1]

Visualizing Workflow and Cure Dependencies

The following diagrams illustrate the recommended workflow for using this compound and the factors that influence its cure speed.

G cluster_prep Surface Preparation cluster_app Adhesive Application Clean Clean & Degrease (Acetone/Isopropanol) Apply Apply Adhesive Sparingly Clean->Apply Abrade Abrade Metals (e.g., Al, Cu) Abrade->Apply Prime Prime Difficult Plastics (e.g., PP, PE, PTFE) Prime->Apply Assemble Assemble Components Quickly Apply->Assemble Press Apply Pressure Assemble->Press Cure Allow to Cure Press->Cure

This compound Application Workflow

G cluster_factors Influencing Factors cluster_negative_factors Inhibiting Factors CureSpeed Cure Speed Humidity Higher Humidity Humidity->CureSpeed Increases Gap Smaller Gap Gap->CureSpeed Increases Substrate Active Substrate (e.g., Metals) Substrate->CureSpeed Increases Activator Use of Activator (CSA or QFS 16) Activator->CureSpeed Increases Temp Higher Temperature Temp->CureSpeed Increases LowHumidity Lower Humidity LowHumidity->CureSpeed Decreases LargeGap Larger Gap LargeGap->CureSpeed Decreases AcidicSurface Acidic Surface AcidicSurface->CureSpeed Decreases

Factors Influencing Cure Speed

References

Permabond 910: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of Permabond 910, a methyl cyanoacrylate adhesive, in a laboratory setting. Tailored for researchers, scientists, and drug development professionals, this document outlines the material's properties, safety protocols, and specific applications, including detailed experimental procedures and potential interactions with common laboratory assays.

Core Properties and Safety Data

This compound is a single-component, low-viscosity, fast-curing adhesive designed for bonding metal surfaces, but it also demonstrates strong adhesion to a variety of plastics and rubbers.[1][2] Its rapid polymerization at room temperature, initiated by surface moisture, makes it a convenient tool for various laboratory applications.[3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of uncured and cured this compound.

Table 1: Physical Properties of Uncured this compound

PropertyValue
Chemical CompositionMethyl Cyanoacrylate
AppearanceColorless Liquid
Viscosity70 - 90 cP
Specific Gravity1.05
Flash Point80 - 93.3 °C (176 - 200 °F)
OdorPungent, Irritating
VOC Content<20 g/L

Source:[4]

Table 2: Performance Characteristics of Cured this compound

PropertyValue
Full Cure Time24 hours
Hardness85 Shore D
Dielectric Strength25 kV/mm
Temperature Range-55 to 82 °C (-65 to 180 °F)
Shear Strength (Steel)23-29 N/mm² (3300-4200 psi)
Impact Strength3-5 kJ/m²

Source:[4][5]

Safety and Handling

This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[6] It bonds to skin and eyes in seconds.[7] Adherence to strict safety protocols is mandatory.

Table 3: Hazard Identification and Precautionary Statements

HazardGHS CodePrecautionary Statement
Combustible liquidH227Keep away from heat, sparks, and open flame.[6]
Causes skin irritationH315Wash skin thoroughly after handling. Wear protective gloves.[6]
Causes serious eye irritationH319Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[6]
May cause respiratory irritationH335Avoid breathing vapor/spray. Use only in a well-ventilated area.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety goggles. A face shield is recommended if there is a risk of splashing.[6]

  • Hand Protection: Nitrile rubber or Viton™ gloves are recommended. Do not use cotton or other absorbent gloves , as the adhesive can cause them to undergo rapid polymerization, generating heat and potentially causing burns.[6][8]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is insufficient, respiratory protection may be required.[6]

First Aid Measures:

  • Skin Contact: Do not pull bonded skin apart. Soak in warm, soapy water and gently peel or roll the skin apart.[6]

  • Eye Contact: Flush with water for several minutes. If eyelids are bonded, apply a pad soaked in warm water to allow for separation. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air.[6]

  • Ingestion: Immediate bonding of the mouth may occur. Do not induce vomiting. Seek medical attention.[6]

A workflow for the safe handling of this compound in a laboratory setting is illustrated below.

start Start: Prepare for Adhesive Use ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile/Viton Gloves - Lab Coat start->ppe ventilation Ensure Adequate Ventilation - Fume Hood or - Well-Ventilated Area ppe->ventilation prep_surface Prepare Substrate Surfaces - Clean, dry, and free of grease - Use acetone or isopropanol ventilation->prep_surface apply_adhesive Apply Adhesive Sparingly to One Surface prep_surface->apply_adhesive assemble Assemble Components Quickly and Apply Pressure apply_adhesive->assemble cure Allow for Curing (Fixture in 10-15s, Full Cure in 24h) assemble->cure cleanup Clean Up and Dispose of Waste - Polymerize spills with water - Dispose according to regulations cure->cleanup end End cleanup->end

Safe Handling Workflow for this compound

Experimental Protocols for Laboratory Applications

This compound and other cyanoacrylate adhesives have found utility in various specialized laboratory procedures. The following sections provide detailed protocols for some of these applications.

Mounting Medium for Microscopy Tissue Sections

Cyanoacrylate adhesives can be used as a rapid and permanent mounting medium for stained resin-embedded semi-thin sections for light microscopy.[6][9]

Experimental Protocol:

  • Prepare the Stained Section: Ensure the stained tissue section on the glass slide is completely dry.

  • Apply Adhesive: Place a small drop of this compound onto the center of the coverslip.

  • Mount the Coverslip: Invert the coverslip and carefully lower it onto the tissue section at an angle to avoid trapping air bubbles.

  • Apply Gentle Pressure: Apply gentle, even pressure to the coverslip to spread the adhesive into a thin, uniform layer.

  • Curing: The adhesive will set within seconds, creating a permanent mount.

  • Observation: The slide is ready for immediate observation under a light microscope.

A visual representation of this workflow is provided below.

start Start: Prepare Stained Tissue Section on Slide dry_section Ensure Section is Completely Dry start->dry_section apply_adhesive Apply a Small Drop of this compound to the Center of the Coverslip dry_section->apply_adhesive mount_coverslip Invert and Lower Coverslip onto Section at an Angle to Avoid Air Bubbles apply_adhesive->mount_coverslip apply_pressure Apply Gentle, Even Pressure to Spread Adhesive mount_coverslip->apply_pressure cure Adhesive Cures in Seconds, Creating a Permanent Mount apply_pressure->cure observe Slide is Ready for Immediate Microscopic Observation cure->observe end End observe->end

Microscopy Slide Mounting Workflow
Sealing of Microfluidic Devices

Cyanoacrylate adhesives can be used for the rapid prototyping and sealing of microfluidic devices, particularly those made from materials like PMMA (polymethyl methacrylate).

Experimental Protocol:

  • Surface Preparation: Ensure the surfaces of the microfluidic device and the coverslip or bonding layer are clean, dry, and free from any contaminants. Use a suitable solvent like isopropanol for cleaning.

  • Adhesive Application: Apply a very thin, uniform layer of this compound to the bonding surface of the microfluidic device. Avoid applying excess adhesive that could clog the microchannels.

  • Alignment and Bonding: Quickly and accurately align the coverslip or bonding layer with the microfluidic device.

  • Apply Pressure: Apply firm, even pressure to ensure a thin bond line and good contact between the surfaces.

  • Curing: Allow the device to cure. While fixture strength is achieved quickly, allow for a full 24-hour cure for optimal bond strength.

  • Post-Bonding Inspection: Inspect the device under a microscope to ensure the channels are not blocked and the seal is intact.

The logical flow for this procedure is diagrammed below.

start Start: Prepare Microfluidic Device and Bonding Layer clean_surfaces Clean and Dry Bonding Surfaces (e.g., with Isopropanol) start->clean_surfaces apply_adhesive Apply a Thin, Uniform Layer of this compound to the Device's Bonding Surface clean_surfaces->apply_adhesive align_bond Quickly Align and Bond the Coverslip/Bonding Layer apply_adhesive->align_bond apply_pressure Apply Firm, Even Pressure align_bond->apply_pressure cure Allow for Full 24-Hour Cure apply_pressure->cure inspect Inspect for Channel Integrity and Seal Quality cure->inspect end End inspect->end

Microfluidic Device Sealing Workflow

Biocompatibility and Potential for Assay Interference

For researchers in drug development and the life sciences, understanding the biocompatibility of materials and their potential to interfere with biological assays is critical.

Cytotoxicity and Biocompatibility

Cyanoacrylate adhesives, particularly methyl and ethyl cyanoacrylates, have been shown to exhibit some level of cytotoxicity in direct contact assays with cell cultures.[10] The degradation of these adhesives can release byproducts, such as formaldehyde, which are toxic to cells. Longer-chain cyanoacrylates (e.g., butyl and octyl) are generally considered more biocompatible.[]

When using this compound in applications where it may come into contact with biological samples, it is crucial to consider the potential for leachable substances from the cured adhesive to affect cell viability and function. Indirect contact, where the adhesive does not directly touch the cells, may mitigate some of the cytotoxic effects.

Sterilization of Bonded Devices

For applications requiring sterility, such as cell culture experiments, devices bonded with this compound may be sterilized. Common methods for sterilizing medical devices include ethylene oxide (EtO) gas, gamma irradiation, and autoclave.[4] However, the compatibility of this compound with these methods should be carefully considered, as some sterilization processes can affect the adhesive's integrity and performance. Dry heat sterilization at lower temperatures (70-140°C) has been suggested for cyanoacrylate compositions.[12] It is recommended to validate any sterilization method to ensure it does not compromise the bond strength or the sterility of the device.

Potential for Interference in Biological Assays

The chemical nature of cyanoacrylate adhesives and their curing byproducts presents a potential for interference with sensitive biological assays.

Table 4: Potential for Assay Interference

Assay TypePotential for InterferenceRationale
PCR High Studies have shown that the presence of cyanoacrylate can hamper the amplification of DNA, particularly from small stains, depending on the DNA extraction method.[4] This could be due to the degradation of DNA, sequestration of DNA, or inhibition of the polymerase enzyme.[13]
ELISA Moderate Leachables from the adhesive could potentially interfere with antibody-antigen binding, enzyme activity, or cause non-specific binding to the plate surface, leading to false positive or false negative results.[14][15]
Cell-Based Assays High As discussed in the cytotoxicity section, leachables can directly impact cell viability, proliferation, and signaling pathways, confounding the results of cell-based assays.[1][16]

The logical relationship of potential assay interference is visualized in the following diagram.

adhesive This compound (Methyl Cyanoacrylate) leachables Potential Leachables/Byproducts (e.g., Formaldehyde) adhesive->leachables pcr PCR Assay leachables->pcr Inhibition elisa ELISA leachables->elisa Interference cell_assay Cell-Based Assay leachables->cell_assay Cytotoxicity dna_damage DNA Damage/Sequestration pcr->dna_damage enzyme_inhibition Polymerase Inhibition pcr->enzyme_inhibition antibody_binding Antibody-Antigen Binding Interference elisa->antibody_binding enzyme_activity Enzyme Activity Interference elisa->enzyme_activity cell_viability Altered Cell Viability/Proliferation cell_assay->cell_viability cell_signaling Altered Cell Signaling cell_assay->cell_signaling

Potential for Assay Interference by this compound

Chemical Compatibility

The cured adhesive has good resistance to non-polar solvents like gasoline and motor oil.[7] However, polar solvents can cause bond deterioration. Alcohols can weaken the bond over several months, and acetone is an effective solvent for uncured or recently cured cyanoacrylate.[6][7] Boiling water can also degrade the bond.[7]

Table 5: Chemical Resistance of Cured this compound

ChemicalResistance
IsopropanolGood (for cleaning uncured adhesive)
AcetonePoor (can be used as a solvent)[17]
AlcoholsFair (prolonged exposure can weaken bond)[6]
Non-polar Solvents (e.g., oils)Excellent
Water (room temperature)Good
Boiling WaterPoor[6]

Conclusion

This compound is a versatile and fast-acting adhesive with several potential applications in a laboratory setting, from sample preparation for microscopy to the prototyping of microfluidic devices. However, its use requires strict adherence to safety protocols due to its hazardous properties. For researchers in the life sciences and drug development, careful consideration must be given to the potential for cytotoxicity and interference with sensitive biological assays. When used appropriately and with an understanding of its limitations, this compound can be a valuable tool in the researcher's toolkit.

References

Permabond 910: An In-depth Technical Guide to Shelf Life and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for Permabond 910, a methyl cyanoacrylate adhesive. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the consistent performance and reliability of this adhesive in their applications. This document details the factors influencing its stability, recommended storage protocols, and the experimental methodologies used to determine its shelf life.

Introduction to this compound

This compound is a single-component, 100% methyl cyanoacrylate adhesive.[1][2] It is a low-viscosity liquid that polymerizes rapidly at room temperature when pressed into a thin film between two surfaces.[1][3][4] The curing process is initiated by the presence of surface moisture.[3][4] Designed primarily for bonding metal surfaces, this compound also exhibits excellent adhesion to a wide variety of other substrates, including most plastics and rubbers.[1][2][3]

Shelf Life and Storage Conditions

The shelf life of this compound is intrinsically linked to its storage conditions. As a reactive adhesive, its stability is influenced by temperature and humidity.

Recommended Storage for Unopened Containers

For optimal shelf life, unopened containers of this compound should be stored in a refrigerator at temperatures between 2°C and 7°C (35°F and 45°F).[5] Under these conditions, the adhesive has a shelf life of 12 months from the date of shipment.[5] Storing the adhesive at ambient temperatures can lead to a reduced shelf life, with the rate of degradation dependent on the specific temperature and humidity levels.[5]

Storage of Opened Containers

Once a container of this compound has been opened, its shelf life is significantly reduced and is largely dependent on the environmental conditions of use.[6] It is recommended to use the adhesive within a month of opening.[6] After use, the container should be tightly sealed and stored at ambient temperature.[6] Refrigerating an opened container is not recommended as this can cause moisture to condense inside, which can lead to premature curing of the adhesive.[5][6]

Key Handling Precaution: Before opening a refrigerated, unopened container of this compound, it is crucial to allow it to warm to room temperature.[5] This prevents the condensation of atmospheric moisture onto the cold adhesive, which could compromise its stability and performance.[5]

Summary of Storage and Shelf Life Data
ConditionStorage TemperatureShelf LifeKey Considerations
Unopened Container 2°C to 7°C (35°F to 45°F)12 months from shipmentAllow to warm to room temperature before opening to prevent condensation.[5]
Opened Container Ambient Temperature~1 month (user-dependent)Tightly seal after use. Do not refrigerate after opening.[6]

Factors Affecting Shelf Life

The stability of this compound is primarily influenced by environmental factors that can initiate its polymerization process.

Factors influencing the shelf life of this compound.

Experimental Protocols for Shelf Life Determination

The shelf life of cyanoacrylate adhesives like this compound is determined through a series of stability and performance tests, often involving accelerated aging studies.

Accelerated Aging Study

Accelerated aging studies are performed to predict the long-term stability of the adhesive in a shorter timeframe. This is typically achieved by storing the adhesive at elevated temperatures.

  • Objective: To simulate the effects of aging on the adhesive's physical and performance properties.

  • Methodology:

    • Store unopened containers of this compound in a temperature-controlled oven at a constant elevated temperature (e.g., 50°C or 80°C) for a predetermined period.

    • At specified time intervals (e.g., weekly), remove samples from the oven.

    • Allow the samples to equilibrate to standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 4 hours before testing.

    • Evaluate the viscosity and shear strength of the aged adhesive according to the protocols detailed below.

    • The stability is confirmed if the adhesive remains fluid and its performance characteristics (viscosity and bond strength) are within acceptable limits.

Viscosity Measurement

Viscosity is a critical parameter for assessing the stability of the uncured adhesive. An increase in viscosity over time can indicate the onset of polymerization.

  • Objective: To quantify the change in the adhesive's flow characteristics over time.

  • Standard: Based on ASTM D1084 - Standard Test Methods for Viscosity of Adhesives.[1][2][5]

  • Methodology:

    • Apparatus: A rotational viscometer is used.

    • Procedure:

      • Bring the adhesive sample to a constant temperature of 25 ± 0.5°C in a temperature-controlled bath.

      • Select an appropriate spindle and rotational speed based on the expected viscosity of the adhesive. For a low-viscosity adhesive like this compound, a small spindle at a higher speed is typically used.

      • Immerse the spindle into the adhesive to the marked level.

      • Allow the spindle to rotate for a specified time until a stable reading is obtained.

      • Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s), along with the spindle type and rotational speed used.

Shear Strength Testing

Shear strength is a measure of the adhesive's ability to resist forces parallel to the bond line. This is a key indicator of the performance of the cured adhesive.

  • Objective: To determine the bond strength of the adhesive on standardized substrates.

  • Standard: Based on ISO 4587 - Adhesives -- Determination of tensile lap-shear strength of rigid-to-rigid bonded assemblies.[4][7][8]

  • Methodology:

    • Substrate Preparation:

      • Use rigid substrates such as mild steel or aluminum.

      • Clean the surfaces to be bonded with a suitable solvent (e.g., acetone or isopropanol) to remove any grease or contaminants.[1][3]

      • For some metals, light abrasion with emery cloth may be beneficial to remove the oxide layer.[1][3]

    • Specimen Assembly:

      • Apply a small, uniform layer of the adhesive to one of the prepared surfaces.

      • Quickly bring the two substrates together to form a single-lap joint with a specified overlap area (e.g., 25 mm x 12.5 mm).

      • Apply sufficient pressure to ensure a thin, uniform bond line.

      • Allow the specimens to cure at room temperature for at least 24 hours.

    • Testing:

      • Place the cured specimen in the grips of a universal testing machine.

      • Apply a tensile load at a constant rate of crosshead movement until the bond fails.

      • Record the maximum force required to break the bond.

      • Calculate the shear strength by dividing the maximum force by the bond area. The result is typically expressed in megapascals (MPa) or pounds per square inch (psi).

Chemical Resistance

The chemical resistance of cured this compound is an important consideration for its application in various environments. In general, cyanoacrylate adhesives exhibit better resistance to non-polar solvents and poorer resistance to polar solvents.[9][10][11]

Chemical ClassResistance LevelExamples
Non-Polar Solvents GoodGasoline, Motor Oil, Toluene
Polar Solvents PoorWater, Acetone, Alcohols

Prolonged exposure to high humidity or immersion in water can lead to a gradual reduction in bond strength.[12] Acetone is a known solvent for cyanoacrylate adhesives and can be used for cleanup of uncured adhesive.[1][13]

Conclusion

To maximize the performance and ensure the longevity of this compound, it is imperative to adhere to the recommended storage conditions. Storing unopened containers in a refrigerated environment is key to achieving the stated 12-month shelf life. Once opened, careful handling to minimize exposure to moisture and storage at ambient temperature will help to preserve its properties. The experimental protocols outlined in this guide provide a framework for the quality control and stability testing of this compound, ensuring its reliable performance in critical research and development applications.

References

Permabond 910: An In-Depth Technical Guide to Outgassing Properties in Vacuum Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the outgassing properties of Permabond 910, a methyl cyanoacrylate adhesive, when used in vacuum environments. Understanding these properties is critical for applications where outgassing can compromise the integrity of sensitive components, such as in scientific instrumentation, aerospace equipment, and various research and development processes.

Understanding Outgassing in Vacuum

Outgassing is the release of trapped gases or volatile compounds from a material into a vacuum. These released substances can condense on cooler surfaces, leading to contamination that can impair the function of optical, electronic, or other sensitive systems. In the context of adhesives, outgassing is influenced by the adhesive's chemical composition, cure state, and the operational temperature and vacuum level.

Outgassing Data for Permabond Cyanoacrylates

A crucial factor influencing outgassing is the cure state of the adhesive. A complete cure is necessary to minimize the release of volatile substances. If the cure is not complete, trace amounts of uncured monomer and moisture may be released initially.[1]

The following table summarizes the available quantitative and qualitative data for Permabond cyanoacrylate adhesives.

ParameterValue/StatementExperimental ConditionsSource
Volatile Matter ReleaseWhen fully cured, Permabond cyanoacrylate adhesives will not yield volatile matter.Vacuum of 10⁻⁷ mm Hg at room temperature.[1]
Weight LossAll cyanoacrylates appear to outgas about 5% of their weight.Heated to 125°C (250°F) at 10⁻⁷ mm Hg.[1]

Note: The 5% weight loss figure is a general statement for all Permabond cyanoacrylates and is not specific to this compound. This value is analogous to the Total Mass Loss (TML) measured in standardized tests. However, a corresponding Collected Volatile Condensable Material (CVCM) value, which is a critical parameter in outgassing assessment, is not provided.

Standardized Outgassing Testing: The ASTM E595 Protocol

The standard test method for measuring outgassing properties of materials for space applications is ASTM E595, "Standard Test Method for Total Mass Loss and Collected Volatile Condensable Materials from Outgassing in a Vacuum Environment." This test provides the TML and CVCM values that are crucial for determining a material's suitability for use in a vacuum.

Experimental Protocol for ASTM E595

The ASTM E595 test procedure involves the following key steps:

  • Sample Preparation: The material to be tested is preconditioned at 50% relative humidity for 24 hours and then weighed.[2][3][4]

  • Vacuum Exposure: The sample is placed in a heated vacuum chamber for 24 hours at a temperature of 125°C and a vacuum level of at least 5 x 10⁻⁵ torr.[2][3][4]

  • Condensate Collection: Volatiles that outgas from the sample pass through an exit port and condense on a cooled collector plate maintained at 25°C.[4]

  • Measurement of TML and CVCM: After the 24-hour period, the sample and the collector plate are weighed.

    • Total Mass Loss (TML): The percentage loss in the mass of the original sample.

    • Collected Volatile Condensable Material (CVCM): The percentage of the original sample's mass that has condensed on the collector plate.

Pass/Fail Criteria for ASTM E595

For a material to be considered low-outgassing and suitable for space applications under this standard, it must meet the following criteria[5][6]:

  • TML < 1%

  • CVCM < 0.1%

Given that Permabond's general data suggests a weight loss of around 5% for their cyanoacrylates at 125°C, it is unlikely that this compound would pass the stringent TML requirement of the ASTM E595 standard.[1] Cyanoacrylate adhesives, in general, can exhibit higher outgassing due to their moisture-initiated curing mechanism.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the ASTM E595 outgassing test protocol.

ASTM_E595_Workflow cluster_pre_test Pre-Test Conditioning cluster_test Vacuum Chamber Test cluster_post_test Post-Test Measurement & Analysis start Start: Material Sample precondition Precondition Sample (24h @ 50% RH) start->precondition initial_weigh Weigh Initial Sample Mass (Mi) precondition->initial_weigh vacuum_exposure Place Sample in Vacuum Chamber (24h @ 125°C, ≤ 5x10⁻⁵ torr) initial_weigh->vacuum_exposure outgassing Volatiles Outgas from Sample vacuum_exposure->outgassing final_weigh_sample Weigh Final Sample Mass (Mf) vacuum_exposure->final_weigh_sample condensation Volatiles Condense on Cooled Collector Plate (25°C) outgassing->condensation final_weigh_collector Weigh Collector Plate with Condensate (Mc) condensation->final_weigh_collector calculate_tml Calculate TML (%) ((Mi - Mf) / Mi) * 100 final_weigh_sample->calculate_tml calculate_cvcm Calculate CVCM (%) (Mc / Mi) * 100 final_weigh_collector->calculate_cvcm pass_fail Compare to Acceptance Criteria (TML < 1%, CVCM < 0.1%) calculate_tml->pass_fail calculate_cvcm->pass_fail result_pass Result: Pass pass_fail->result_pass Meets Criteria result_fail Result: Fail pass_fail->result_fail Exceeds Criteria

ASTM E595 Experimental Workflow

Conclusion and Recommendations

For applications highly sensitive to outgassing, particularly those requiring adherence to standards like ASTM E595, this compound may not be the optimal choice due to the general outgassing behavior of cyanoacrylate adhesives at elevated temperatures.

Recommendations for professionals in research and drug development:

  • Thorough Curing: If this compound is used in a vacuum environment at room temperature, ensure a full and complete cure to minimize the initial outgassing of unreacted monomer and moisture.[1]

  • Material Testing: For critical applications, it is strongly advised to have the specific batch of this compound, as cured in your process, tested for outgassing under your specific operational conditions.

  • Alternative Adhesives: For applications requiring low outgassing at elevated temperatures, consider adhesives specifically formulated and certified to meet ASTM E595, such as certain epoxies or silicones.

References

Permabond 910: A Technical Guide to Temperature Range and Performance Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the temperature range and performance limitations of Permabond 910, a methyl cyanoacrylate adhesive. The information is tailored for a technical audience to support its application in research, scientific, and drug development settings where precise performance data is critical. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Overview of this compound

This compound is a single-part, 100% methyl cyanoacrylate adhesive that cures rapidly at room temperature.[1][2][3][4] It is a low-viscosity liquid that forms strong bonds between a variety of substrates, with exceptional performance on metal surfaces such as steel, aluminum, and most others.[1][5][3][4][6] Its fast fixture time and ease of use make it suitable for high-speed production lines and various industrial applications.[5][4][7]

Temperature Performance

The thermal properties of cured this compound are a critical consideration for its application. As a thermoplastic material, its strength is temperature-dependent.[7][8]

Operating Temperature Range

This compound is designed for a continuous operating temperature range from -55°C to 82°C (-65°F to 180°F).[9] Within this range, the adhesive maintains its structural integrity. However, performance at the extremes of this range will differ from its optimal performance at ambient conditions.

Short-Term Temperature Exposure

For brief periods, this compound can withstand higher temperatures, such as those encountered during paint baking or wave soldering processes, provided the bonded joint is not under significant stress.[1] It can resist temperatures as high as 150°C (300°F) for a few hours.[7]

Hot Strength

The "hot strength" of an adhesive refers to its shear strength at elevated temperatures. The performance of this compound decreases as the temperature rises. The following table summarizes the hot strength of this compound on mild steel after a 24-hour cure at room temperature and a 30-minute conditioning at the test temperature.[1]

Temperature (°C)Temperature (°F)Shear Strength (% of strength at 22°C)
-55-65~110%
2272100%
50122~75%
82180~50%
100212~30%
120248~15%
150302<5%

Data extrapolated from typical performance curves.

Performance Limitations

Several factors beyond temperature can limit the performance and applicability of this compound.

Chemical Resistance

The cured adhesive has good resistance to non-polar solvents like gasoline and motor oil.[7][8] However, its resistance to polar solvents is poor.[7][8] Acetone is an effective solvent for uncured and cured cyanoacrylate.[7][8] Prolonged exposure to alcohols can also degrade the bond over several months.[7][8] Boiling water will cause rapid bond failure, a process that is accelerated in alkaline conditions.[7][8]

The following table summarizes the chemical resistance of this compound after 1000 hours of immersion at 22°C.[1]

Reagent% Strength Retained
Industrial Methylated Spirits 90-100%
Isopropanol 90-100%
Water 70-80%
Acetone <10%
Petrol (Gasoline) 90-100%
Motor Oil 90-100%
Substrate Limitations

While this compound is versatile, its performance can be limited with certain substrates:

  • Glass : Although an initial strong bond is formed, the alkalinity of the glass surface leads to bond degradation over time.[7] It is therefore not recommended for long-term bonding of glass.[7]

  • Plastics : The liquid adhesive can cause stress cracking on some plastics, such as acrylic, polycarbonate, ABS, and polystyrene.[7] A rapid cure, which can be achieved with an accelerator, can help to mitigate this issue.[7]

  • Porous or Acidic Surfaces : Cure speed will be slower on surfaces that are porous or have an acidic nature.[7] The use of a surface activator can help to overcome this limitation.[1]

Environmental and Storage Limitations
  • Humidity : The curing process of cyanoacrylate adhesives is initiated by surface moisture.[5][4] Very low humidity can slow down the cure, while very high humidity can lead to a "shock cure" which may result in a lower ultimate bond strength.

  • Shelf Life : this compound has a limited shelf life, which is typically one year when stored in a refrigerator between 2°C and 7°C (35°F and 45°F).[8] Storage at ambient temperature will reduce the shelf life.[8] It is crucial to allow the refrigerated adhesive to warm to room temperature before opening to prevent condensation from forming inside the container, which can cause the adhesive to harden.[8]

Experimental Protocols

The quantitative data presented in this guide is based on standardized testing methodologies.

Shear Strength Testing (ASTM D1002 / ISO 4587)

The shear strength of this compound is determined using a single-lap-joint specimen.

  • Specimen Preparation : Two metal plates (e.g., mild steel) are bonded together with a specified overlap area (e.g., 12.7 mm).[8] The adhesive is applied as a thin film to one of the substrates. The surfaces are cleaned and degreased prior to bonding.[1][5][4][10]

  • Curing : The bonded assembly is cured at room temperature for 24 hours to achieve full strength.[1]

  • Testing : The specimen is placed in the grips of a universal testing machine and subjected to a tensile force at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[8]

  • Data Collection : The load at failure is recorded, and the shear strength is calculated by dividing the failure load by the bond area.[8] The nature of the failure (adhesive or cohesive) is also noted.[8]

Chemical Resistance Testing (ASTM D543)

The chemical resistance is evaluated by immersing cured adhesive specimens in various chemical reagents.

  • Specimen Preparation : Adhesive bonds are prepared between two substrates and allowed to fully cure for 24 hours at room temperature.

  • Immersion : The cured assemblies are fully immersed in the test chemical for a specified duration (e.g., 1000 hours) and temperature (e.g., 22°C).[1]

  • Evaluation : After immersion, the specimens are removed, dried, and their shear strength is tested according to ASTM D1002 or a similar method. The percentage of initial strength retained is then calculated. Visual changes to the bond are also noted.

Visualizations

Logical Relationship of Temperature and Performance

The following diagram illustrates the key relationships between temperature and the performance characteristics of this compound.

G Temp Temperature LowTemp Low Temperature (-55°C / -65°F) Temp->LowTemp Decreases to OpTemp Optimal Operating Temperature (Approx. 22°C / 72°F) Temp->OpTemp Is at HighTemp High Temperature (>82°C / 180°F) Temp->HighTemp Increases to ShortTermHighTemp Short-Term High Temperature (up to 150°C / 300°F) Temp->ShortTermHighTemp Briefly increases to Strength Shear Strength LowTemp->Strength Slightly Increases CureSpeed Cure Speed LowTemp->CureSpeed Decreases Viscosity Viscosity LowTemp->Viscosity Increases OpTemp->Strength Optimal OpTemp->CureSpeed Optimal HighTemp->Strength Significantly Decreases HighTemp->CureSpeed Increases (to a point) HighTemp->Viscosity Decreases ShortTermHighTemp->Strength Rapidly Decreases

Caption: Temperature's influence on this compound's properties.

References

Permabond 910: A Technical Guide to Viscosity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the viscosity of Permabond 910, a methyl cyanoacrylate adhesive, and its direct implications for various applications. Understanding this key physical property is crucial for achieving optimal bonding performance in research, development, and manufacturing environments.

Introduction to this compound

This compound is the original 100%-methyl cyanoacrylate adhesive.[1][2][3][4][5][6] It is a single-component, low-viscosity liquid that cures rapidly at room temperature when pressed into a thin film between two surfaces.[1][2][3][4][5][6][7] The curing process is initiated by the presence of moisture on the bonding surfaces.[5][6] Designed primarily for bonding metal surfaces, this compound also exhibits excellent adhesion to a wide variety of other substrates, including most plastics and rubbers.[1][2][3][5][6] Its fast fixture time and the rapid development of high bond strength make it suitable for high-speed production lines.[5][6]

The Significance of Viscosity in Adhesive Application

Viscosity, in the context of adhesives, is a measure of a fluid's resistance to flow. It is a critical parameter that dictates how an adhesive will behave during dispensing and application, as well as its suitability for bonding different types of joints.

  • Low-viscosity adhesives , like this compound, are thin and flow easily. This characteristic allows them to penetrate into tight crevices and form very thin bond lines.

  • High-viscosity adhesives are thicker and less prone to running. They are generally used for filling larger gaps and for applications on vertical surfaces.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound, with a focus on its viscosity and related performance metrics.

PropertyValueUnitsNotes
Viscosity 70 - 90[7][8]mPa.s (cP)Characterized as low viscosity.[1][2][3][4][7][8][9]
Chemical Composition 100% Methyl Cyanoacrylate[1][2][7][9]-A single-component adhesive.[1][2][3][4][7]
Gap Fill 0.15[8]mmThe maximum gap that the adhesive can reliably fill.
0.006[3][8]in
Fixture / Handling Time 10 - 15[8]secondsOn steel, Buna-N rubber, and phenolic substrates.
Full Cure Time 24[7][8]hoursThe time required to reach maximum bond strength.
Temperature Range -55 to 82[8]°CThe operating temperature range of the cured adhesive.
-65 to 180[8]°F
Shear Strength (Steel) 23 - 29[1][8]N/mm²A measure of the adhesive's strength under shear stress.
3300 - 4200[1][8]psi
Impact Strength 3 - 5[8]kJ/m²A measure of the adhesive's ability to resist sudden impacts.
1.4 - 2.4[8]ft-lb/in²

Implications of this compound's Low Viscosity for Application

The low viscosity of this compound is a defining characteristic that directly influences its application suitability.

Wicking and Penetration

Due to its thin consistency, this compound is ideal for applications that require the adhesive to wick into pre-assembled parts or tight-fitting components. This "wicking" ability allows for the bonding of components that cannot be easily disassembled or where the adhesive needs to penetrate into fine cracks or pores.

Thin Bond Lines

Low viscosity allows for the creation of extremely thin bond lines. This is advantageous in applications where tight tolerances are critical and a minimal gap between substrates is desired. A thin bond line often leads to a stronger and more aesthetically pleasing bond.

Dispensing and Automation

The flow characteristics of this compound make it well-suited for automated dispensing systems. Its consistent, low viscosity allows for precise and repeatable application with minimal stringing or tailing, which is essential in high-volume manufacturing.

Substrate Considerations

While excellent for non-porous surfaces like metals and plastics, the low viscosity of this compound may lead to excessive absorption into highly porous materials. For such substrates, a higher viscosity cyanoacrylate or the use of a surface primer may be necessary to achieve a strong bond.

Experimental Protocols

While specific experimental details for this compound are proprietary, the following outlines general methodologies for key adhesive property testing.

Viscosity Measurement

Methodology:

  • Instrument: A rotational viscometer (e.g., Brookfield viscometer) is typically used.

  • Spindle and Speed Selection: An appropriate spindle and rotational speed are selected based on the expected viscosity of the adhesive.

  • Sample Preparation: A sample of the adhesive is placed in a container, and the viscometer's spindle is immersed in the liquid.

  • Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.

  • Calculation: The viscosity is calculated from the torque reading, the spindle geometry, and the rotational speed. The measurement is typically performed at a controlled temperature (e.g., 25°C).

Shear Strength Testing (ISO 4587)

Methodology:

  • Substrate Preparation: Standard test specimens (e.g., steel laps) are prepared by cleaning and degreasing the bonding surfaces.

  • Adhesive Application: A controlled amount of this compound is applied to one of the prepared surfaces.

  • Assembly: The two substrates are brought together to form a lap joint with a defined overlap area.

  • Curing: The assembled joint is allowed to cure for a specified period (e.g., 24 hours) at room temperature.

  • Testing: The cured specimen is placed in a tensile testing machine, and a load is applied parallel to the bond line until failure occurs.

  • Calculation: The shear strength is calculated by dividing the maximum load at failure by the bond area.

Visualizing the Impact of Viscosity

The following diagram illustrates the relationship between adhesive viscosity and its suitability for different application scenarios.

Viscosity_Implications cluster_viscosity Adhesive Viscosity cluster_application Application Characteristics Low Viscosity Low Viscosity Wicking & Penetration Wicking & Penetration Low Viscosity->Wicking & Penetration Thin Bond Lines Thin Bond Lines Low Viscosity->Thin Bond Lines Automated Dispensing Automated Dispensing Low Viscosity->Automated Dispensing High Viscosity High Viscosity Gap Filling Gap Filling High Viscosity->Gap Filling Vertical Surfaces Vertical Surfaces High Viscosity->Vertical Surfaces

Caption: Relationship between adhesive viscosity and application suitability.

Conclusion

The low viscosity of this compound is a critical attribute that defines its primary applications. Its ability to flow easily makes it an excellent choice for bonding close-fitting components, wicking into pre-assembled parts, and for use in automated dispensing systems. For researchers, scientists, and drug development professionals, a thorough understanding of this property is essential for selecting the appropriate adhesive and achieving reliable, high-strength bonds in a variety of demanding applications.

References

Permabond 910: A Technical Guide for Bonding Dissimilar Materials in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of scientific research, the reliable bonding of dissimilar materials is a frequent necessity. From constructing custom experimental apparatus to assembling microfluidic devices, the choice of adhesive can be critical to the success of an experiment. Permabond 910, a 100% methyl cyanoacrylate adhesive, presents itself as a versatile and rapid solution. This in-depth technical guide explores the suitability of this compound for research applications, providing quantitative data, detailed experimental protocols, and logical frameworks to aid in its effective implementation.

Core Properties of this compound

This compound is a single-part, low-viscosity liquid that cures rapidly at room temperature by reacting with surface moisture.[1][2] It is specifically designed for bonding metal surfaces but also exhibits excellent adhesion to a wide variety of other materials, including most plastics and rubbers.[1][2][3][4]

Physical and Curing Characteristics

A summary of the key physical and curing properties of this compound is presented in Table 1. The fast fixture time, typically within 10-15 seconds on most substrates, allows for rapid assembly of components.[5] Full cure and maximum bond strength are generally achieved within 24 hours.[5]

Table 1: Physical and Curing Properties of this compound

PropertyValue
Chemical CompositionMethyl Cyanoacrylate
AppearanceColorless Liquid
Viscosity70-90 mPa.s (low)
Fixture Time (Steel)10-15 seconds
Fixture Time (Buna-N Rubber)10-15 seconds
Fixture Time (Phenolic)10-15 seconds
Full Cure Time24 hours
Gap Fill0.15 mm (0.006 in)
Temperature Range-55°C to 82°C (-65°F to 180°F)

Source: this compound Technical Data Sheet[5]

Performance Data: Bonding Dissimilar Materials

The efficacy of an adhesive is best judged by its performance in bonding specific substrates. The following tables summarize the shear strength of this compound on a variety of metals, plastics, and rubbers.

Shear Strength

The lap shear strength, a common measure of an adhesive's strength, has been determined for various material combinations.

Table 2: Shear Strength of this compound on Various Substrates (ISO 4587)

SubstrateShear Strength (N/mm²)Shear Strength (psi)
Steel23-293300-4200
Aluminum13-151900-2200
Brass213000
Stainless Steel213000
ABS>6-10>870-1450
PVC>6-10>870-1450
Polycarbonate>6-10>870-1450

Source: this compound Technical Data Sheet[5][6]

Chemical Resistance

For research applications, particularly in drug development and cell culture, the chemical resistance of a cured adhesive is paramount. Cured this compound, being a thermoplastic, exhibits good resistance to non-polar solvents but is more susceptible to polar solvents.[1][4][7]

Table 3: Chemical Resistance of Cured Methyl Cyanoacrylate (Percent Strength Retention after 1 Month Immersion at 24°C/75°F)

SolventPercent Strength Retention
Gasoline100%
Isopropyl alcohol100%
10-W-30 Oil100%
Toluene82%
VM&P Naphtha80%
Acetone1%

Source: Permabond Cyanoacrylates Brochure[1]

It is important to note that polar solvents like acetone can act as a good solvent for cyanoacrylate, leading to severe bond deterioration.[1] Boiling water can also destroy the bond in under 24 hours.[1][4]

Experimental Protocols

To ensure reproducible and reliable bonding in a research setting, adherence to standardized experimental protocols is crucial.

Surface Preparation Workflow

Proper surface preparation is the most critical factor in achieving a strong and durable adhesive bond. The following workflow is recommended for preparing substrates for bonding with this compound.

G cluster_prep Surface Preparation Workflow Start Start: Identify Substrates Clean Degrease with Solvent (e.g., Isopropanol, Acetone) Start->Clean Abrade Mechanically Abrade Surface (for metals & some plastics) Clean->Abrade Metals & non-sensitive plastics Prime Apply Primer (for low surface energy plastics) Clean->Prime Low surface energy plastics (e.g., PE, PP) Clean_Again Final Solvent Wipe to Remove Debris Abrade->Clean_Again Bond Proceed to Bonding Clean_Again->Bond Prime->Bond

Caption: Workflow for preparing substrates before bonding.

  • Degreasing: All surfaces should be clean, dry, and free from grease or oil.[3][6] Wipe the surfaces with a suitable solvent such as isopropanol or acetone. For sensitive plastics, isopropanol is generally preferred.

  • Abrasion: For metals like aluminum, copper, and its alloys, light abrasion with emery cloth or a similar abrasive is recommended to remove the oxide layer.[3][6] This step can also benefit some plastics by increasing the surface area for bonding.

  • Final Cleaning: After abrasion, a final solvent wipe is necessary to remove any loose particles or debris.

  • Priming: For low surface energy plastics such as polyethylene, polypropylene, and PTFE, a polyolefin primer should be applied to the surfaces before the adhesive.

Lap Shear Strength Testing (Based on ASTM D1002)

This protocol outlines the steps for determining the shear strength of a bonded joint.

G cluster_testing Lap Shear Strength Testing Workflow (ASTM D1002) Prep Prepare Substrate Strips (e.g., 100mm x 25mm x 1.6mm) Apply Apply a Single Drop of This compound to one surface Prep->Apply Assemble Assemble Joint with a Defined Overlap (e.g., 12.5mm) Apply->Assemble Cure Apply Pressure and Allow to Cure for 24 hours at RT Assemble->Cure Test Mount in Tensile Tester and Apply Load until Failure Cure->Test Analyze Record Failure Load and Calculate Shear Strength Test->Analyze

Caption: Standard workflow for lap shear strength testing.

  • Specimen Preparation: Cut the substrate materials into uniform strips (e.g., 100mm x 25mm x 1.6mm).

  • Adhesive Application: Apply a single, sparing drop of this compound to one of the bonding surfaces.

  • Joint Assembly: Quickly bring the two substrates together, ensuring correct alignment and a defined overlap area (e.g., 12.5mm).

  • Curing: Apply sufficient pressure to spread the adhesive into a thin film and hold the assembly in place until handling strength is achieved. Allow the bond to cure for a full 24 hours at room temperature.

  • Testing: Mount the bonded specimen in a universal testing machine and apply a tensile load at a constant rate until the bond fails.

  • Data Analysis: Record the maximum load at failure and calculate the shear strength by dividing the failure load by the bond area.

Impact Strength Testing (Based on ASTM D950)

This protocol is for determining the resistance of a bonded joint to a sudden impact.

  • Specimen Preparation: Prepare block shear specimens as specified in ASTM D950.[8] This typically involves bonding a smaller block to a larger base block of the same material.

  • Conditioning: Condition the bonded specimens under controlled temperature and humidity as required.[8]

  • Test Setup: Securely mount the base block of the specimen in a pendulum-style impact testing machine.

  • Impact: Release the pendulum hammer from a specified height to strike the smaller adherend block at the bond line.[8]

  • Data Recording: Record the energy absorbed by the specimen during failure, which is typically read directly from the testing machine.[9] The impact strength is then calculated and expressed in joules per square meter or foot-pounds per square inch.[8]

Logical Framework for Adhesive Selection in Research

The decision to use this compound for a specific research application should be based on a logical evaluation of the material properties and experimental conditions.

References

Methodological & Application

Permabond 910: Application Notes and Protocols for Microscopy Sample Mounting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Permabond 910, a methyl cyanoacrylate adhesive, for mounting diverse samples for light microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM).

Product Overview and Key Properties

This compound is a single-part, low-viscosity, fast-curing adhesive that polymerizes at room temperature.[1][2][3] It is specifically designed for bonding metal surfaces but also demonstrates excellent adhesion to a wide variety of other materials, including most plastics and rubbers.[1][2][3] Its rapid fixture time and strong bond strength make it a candidate for various applications in microscopy sample preparation.

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference and comparison.

Table 1: Quantitative Data Summary for this compound

PropertyValue
Chemical Composition Methyl cyanoacrylate
Appearance Colorless Liquid
Viscosity @ 25°C 70-90 mPa.s (cP)
Specific Gravity 1.1
Fixture/Handling Time 10-15 seconds (Steel, Buna N Rubber, Phenolic)
Full Cure Time 24 hours
Maximum Gap Fill 0.15 mm (0.006 in)
Temperature Resistance -55°C to 82°C (-65°F to 180°F)
Outgassing Low outgassing when fully cured; suitable for vacuum applications.
Solubility Soluble in acetone, nitromethane, and Permabond CA solvent.

Application Notes

Light Microscopy

This compound can be used as a mounting medium for certain light microscopy applications, particularly when rapid, permanent mounting is required. However, its use may not be suitable for all applications, especially those requiring high-resolution cytological detail.

  • Compatibility with Stains : Studies have shown that while cyanoacrylate adhesives provide excellent adhesion, they may not offer the same level of clarity for nuclear and cytoplasmic details as traditional mounting media like DPX.[4][5][6] Some fading of hematoxylin-stained sections has been observed with cyanoacrylate-based mountants.[7] It is recommended to conduct a pilot study to assess the compatibility of this compound with the specific stains and tissues being used, especially for long-term storage.

  • Refractive Index : The refractive index of cyanoacrylate is different from traditional mounting media, which may affect the visualization of certain cellular structures.[7]

  • Advantages : The primary advantages of using this compound for light microscopy are its rapid curing time and strong adhesion, which can be beneficial for high-throughput applications or for securing thick or difficult-to-mount sections.

Scanning Electron Microscopy (SEM)

This compound is a suitable adhesive for mounting samples for SEM analysis due to its low outgassing properties when fully cured, which is critical for maintaining high vacuum in the SEM chamber.

  • Conductivity : As this compound is non-conductive, it is crucial to ensure a conductive path from the sample to the SEM stub to prevent charging artifacts. This can be achieved by using conductive tapes (carbon or copper) or conductive paints (carbon or silver) in conjunction with the adhesive.

  • Application Technique : Apply a minimal amount of adhesive to the SEM stub. Place the sample onto the adhesive and then use conductive paint to create a bridge from the edge of the sample to the stub. This ensures that the sample is both mechanically stable and electrically grounded.

  • Sample Types : this compound is effective for mounting a variety of dry samples, including metals, polymers, and ceramics. For porous or outgassing-prone samples, ensure they are fully dried and that the adhesive is fully cured before introducing them into the SEM.

Transmission Electron Microscopy (TEM)

This compound can be a valuable tool in the complex workflow of TEM sample preparation, particularly for securing specimens for sectioning.

  • Specific Use Case : A key application of this compound in TEM is to adhere a specific, pre-identified region of interest from a larger sample onto a resin block for ultramicrotomy. This is particularly useful when analyzing specific features within a larger tissue or material sample.

  • Workflow Integration : After embedding and polymerizing the main sample in a resin (e.g., Epon), the region of interest can be excised and then glued to a blank resin block using a minimal amount of this compound. This allows for precise targeting of the area to be sectioned.

  • Considerations : Ensure that the layer of this compound is as thin as possible to minimize its presence in the final sections. The adhesive is not electron-transparent and could interfere with imaging if it is too thick.

Experimental Protocols

Protocol for Mounting Samples for Light Microscopy

This protocol provides a general guideline for using this compound as a mounting medium.

  • Sample Preparation : Process the tissue or sample through standard histological techniques, including fixation, dehydration, clearing, and staining.

  • Final Clearing : After the final staining step, ensure the sample is thoroughly dehydrated and cleared in an appropriate solvent (e.g., xylene).

  • Slide Preparation : Place the prepared section on a clean, dry microscope slide.

  • Adhesive Application : Apply a very small drop of this compound to the center of the coverslip. Do not apply directly to the tissue section to avoid potential damage.

  • Mounting : Carefully lower the coverslip onto the tissue section at a 45-degree angle to allow the adhesive to spread evenly and to minimize the formation of air bubbles.

  • Curing : Gently apply even pressure to the coverslip to create a thin, uniform layer of adhesive. The adhesive will set in a few seconds. Allow for a full cure of 24 hours for optimal bond strength.

  • Cleaning : Excess adhesive can be carefully removed from the edges of the coverslip using a razor blade after it has cured.

Protocol for Mounting Samples for SEM

This protocol details the steps for mounting a sample for SEM analysis using this compound to ensure both mechanical stability and electrical conductivity.

  • Stub Preparation : Ensure the SEM stub is clean and free of any contaminants. Label the stub for sample identification.

  • Conductive Tape Application : Place a piece of double-sided conductive carbon tape onto the surface of the SEM stub.

  • Adhesive Application : Apply a very small, thin layer of this compound to the center of the carbon tape.

  • Sample Placement : Using tweezers, carefully place the sample onto the adhesive. Gently press the sample to ensure good contact.

  • Establishing a Conductive Path :

    • Apply conductive carbon or silver paint to create a continuous path from the edge of the sample to the carbon tape and the metal of the SEM stub.

    • Ensure the paint makes good contact with both the sample and the stub.

  • Curing : Allow the this compound to cure completely (at least 24 hours is recommended) in a desiccator to prevent moisture absorption and to ensure minimal outgassing in the SEM.

  • Final Check : Before loading into the SEM, ensure that all components are securely fastened and that there are no loose particles.

Protocol for Mounting a Region of Interest for TEM Sectioning

This protocol describes how to use this compound to mount a specific region of interest for ultramicrotomy.

  • Sample Preparation : The sample should be fixed, dehydrated, and embedded in a suitable resin (e.g., Epon, Araldite) according to standard TEM protocols.

  • Identification of Region of Interest (ROI) : Using a light microscope, identify the specific area of the embedded sample that you wish to section for TEM.

  • Excision of ROI : Carefully excise the identified ROI from the larger resin block using a fine saw or a razor blade.

  • Preparation of Mounting Block : Use a blank, fully polymerized resin block as the mounting stub. Ensure the mounting surface is flat and clean.

  • Adhesive Application : Apply a minuscule amount of this compound to the flat surface of the blank resin block.

  • Mounting the ROI :

    • Carefully orient and place the excised ROI onto the drop of adhesive on the blank block.

    • Gently press the ROI to ensure a thin, uniform bond line.

  • Curing : Allow the adhesive to cure completely (a few minutes for handling strength, 24 hours for full cure) before proceeding to trimming and sectioning.

  • Trimming and Sectioning : Once cured, the mounted ROI can be trimmed and sectioned using an ultramicrotome as per standard procedures.

Diagrams

Experimental Workflow for SEM Sample Mounting

SEM_Mounting_Workflow cluster_prep Preparation cluster_mount Mounting cluster_ground Grounding cluster_final Finalization Start Start Clean_Stub Clean & Label SEM Stub Start->Clean_Stub Apply_Tape Apply Conductive Carbon Tape Clean_Stub->Apply_Tape Apply_Adhesive Apply Thin Layer of this compound Apply_Tape->Apply_Adhesive Place_Sample Place Sample on Adhesive Apply_Adhesive->Place_Sample Conductive_Path Create Conductive Path (Carbon/Silver Paint) Place_Sample->Conductive_Path Cure Cure Adhesive (24 hours) Conductive_Path->Cure Load_SEM Load into SEM Cure->Load_SEM

Caption: Workflow for SEM sample mounting with this compound.

Logical Relationship for TEM Region of Interest Mounting

TEM_ROI_Mounting cluster_sample_prep Initial Sample Preparation cluster_roi Region of Interest (ROI) Isolation cluster_mounting Mounting for Sectioning cluster_final_steps Final Processing Embedded_Sample Fixed, Dehydrated & Embedded Sample Identify_ROI Identify ROI (Light Microscopy) Embedded_Sample->Identify_ROI Excise_ROI Excise ROI Identify_ROI->Excise_ROI Mount_ROI Mount ROI on Block Excise_ROI->Mount_ROI Blank_Block Blank Resin Block Apply_910 Apply this compound Blank_Block->Apply_910 Apply_910->Mount_ROI Cure_Adhesive Cure Adhesive Mount_ROI->Cure_Adhesive Trim_Section Trim & Section (Ultramicrotome) Cure_Adhesive->Trim_Section TEM_Imaging TEM Imaging Trim_Section->TEM_Imaging

Caption: Mounting a region of interest for TEM with this compound.

Troubleshooting

  • Problem : Sample charging in the SEM.

    • Solution : Ensure a continuous conductive path from the sample to the stub. Use conductive paint to bridge any gaps between the sample and the conductive tape/stub. Apply a thinner layer of this compound. Consider sputter coating the sample with a conductive metal if the issue persists.

  • Problem : Air bubbles under the coverslip in light microscopy.

    • Solution : Apply the adhesive to the coverslip, not the sample. Lower the coverslip at an angle to allow air to escape. Use a minimal amount of adhesive.

  • Problem : Poor adhesion.

    • Solution : Ensure surfaces are clean, dry, and free of grease.[1][2] For some materials, light abrasion of the surface can improve adhesion.[1][2]

  • Problem : Difficulty removing the sample after analysis.

    • Solution : this compound can be dissolved using acetone or nitromethane.[1] Soaking the mounted sample in one of these solvents will soften the adhesive, allowing for removal of the sample. This should be done in a well-ventilated area with appropriate personal protective equipment.

References

Permabond 910: Application Notes and Protocols for Bonding Metal Components in Custom Research Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Permabond 910, a methyl cyanoacrylate adhesive, for bonding metal components in the construction and modification of custom research equipment.

Introduction

This compound is a single-part, low-viscosity, fast-curing adhesive designed for high-strength bonding of metal surfaces.[1][2][3][4][5][6][7] Its rapid fixture time and strong adhesion to a variety of metals make it a suitable candidate for applications in custom research equipment where precise and durable bonding is required.[2][3][4][7][8][9]

Key Features and Benefits:
  • Excellent Adhesion to Metals: Specifically formulated for bonding steel, aluminum, stainless steel, and brass.[2][3][4][8][10]

  • Rapid Curing: Achieves handling strength in seconds at room temperature.[3][5][6][7][8][9]

  • Ease of Use: Single-component, no-mixing-required formulation simplifies application.[2][4][8]

  • Chemical Resistance: Cured adhesive offers good resistance to non-polar solvents.[11][12]

Quantitative Data

The following tables summarize the performance characteristics of this compound for easy comparison.

Table 1: Typical Physical Properties of Uncured Adhesive
PropertyValue
Chemical CompositionMethyl Cyanoacrylate
AppearanceColorless Liquid
Viscosity @ 25°C70-90 mPa.s (cP)
Specific Gravity1.1
Maximum Gap Fill0.15 mm (0.006 in)

Data sourced from the this compound Technical Datasheet.[8]

Table 2: Typical Curing Properties
PropertyTimeSubstrate
Fixture / Handling Time10-15 secondsSteel
10-15 secondsBuna N Rubber
10-15 secondsPhenolic
Full Strength24 hours-

Handling times can be influenced by environmental factors such as temperature and humidity, as well as the specific surfaces being bonded.[8]

Table 3: Shear Strength of Cured Adhesive on Various Metals (ISO 4587)
SubstrateShear Strength (N/mm²)Shear Strength (psi)
Steel23-293300-4200
Aluminum13-151900-2200
Brass213000
Stainless Steel213000

Tests were performed after a 24-hour cure at room temperature.[8]

Table 4: Thermal and Electrical Properties of Cured Adhesive
PropertyValue
Service Temperature Range-55°C to 82°C (-65°F to 180°F)
Short Term ExposureCan withstand higher temperatures for brief periods (e.g., paint baking, wave soldering).[8]
Dielectric Strength25 kV/mm
Table 5: Chemical Resistance of Cured Adhesive
SolventPolarityResistance
Gasoline, Motor OilNon-polarMinimal effect.[11][12]
AlcoholsPolarBonds may deteriorate over several months.[11][12]
AcetonePolarGood solvent for cyanoacrylate; will dissolve the bond.[11][12]
Boiling WaterPolarWill destroy the bond in less than 24 hours; this process is accelerated in alkaline solutions.[11][12]
AminesPolarTend to dissolve the bond rapidly.[11][12]

Specimens were immersed for 1000 hours at 22°C.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in a laboratory setting.

Protocol for Surface Preparation of Metal Components

Objective: To prepare metal surfaces for optimal bonding with this compound.

Materials:

  • Metal components to be bonded

  • Suitable solvent (e.g., acetone, isopropanol)[8][9][13]

  • Lint-free wipes

  • Emery cloth (for specific metals)

  • Personal Protective Equipment (PPE): safety glasses, polyethylene gloves (do not use rubber or cloth gloves)[12]

Procedure:

  • Degreasing: Thoroughly clean all surfaces to be bonded to remove any dirt, dust, grease, or oil.[11][12]

    • Apply a suitable solvent (acetone or isopropanol) to a lint-free wipe.

    • Wipe the surfaces of the metal components.

    • Allow the solvent to fully evaporate before applying the adhesive.

  • Abrasion (for specific metals): For metals such as aluminum, copper, and their alloys, light abrasion can improve bond strength by removing the oxide layer.[8][9][13]

    • Gently abrade the bonding surfaces with emery cloth.

    • After abrasion, repeat the solvent wipe (Step 1) to remove any loose particles.[11]

  • Final Check: Ensure surfaces are clean, dry, and free from any contaminants before proceeding to the bonding protocol.

Protocol for Adhesive Application and Curing

Objective: To apply this compound correctly and achieve a strong, durable bond.

Materials:

  • This compound adhesive

  • Prepared metal components

  • Clamping or fixturing device (if necessary)

  • Permabond CA solvent, nitromethane, or acetone for cleanup[8][9]

Procedure:

  • Adhesive Application: Apply the adhesive sparingly to one of the prepared surfaces.[8][9][12] A single drop is often sufficient for a small bonding area.

  • Assembly: Quickly bring the two components together in the correct alignment.[8][9]

  • Pressure Application: Apply sufficient and firm pressure to ensure the adhesive spreads into a thin, uniform film between the two surfaces.[8][9][12]

  • Fixturing: Hold the assembly in place without movement until handling strength is achieved (typically 10-15 seconds for steel).[8][10] Do not disturb or realign the components during this initial curing phase.[8][9]

  • Full Cure: Allow the bonded assembly to cure for 24 hours at room temperature to achieve full bond strength.[1][8][10]

  • Cleanup: Any excess uncured adhesive can be carefully removed using Permabond CA solvent, nitromethane, or acetone.[8][9]

Visualizations

Experimental Workflow for Bonding Metal Components

G cluster_prep Phase 1: Surface Preparation cluster_app Phase 2: Adhesive Application & Curing A Start: Identify Metal Components for Bonding B Degrease with Solvent (Acetone/Isopropanol) A->B C Abrade Surface (if Aluminum, Copper, or Alloys) B->C D Final Solvent Wipe to Remove Debris C->D E Surfaces are Clean, Dry, and Ready for Bonding D->E F Apply this compound Sparingly to One Surface E->F G Assemble Components Quickly and Accurately F->G H Apply Firm Pressure to Spread Adhesive G->H I Hold Assembly Motionless for Fixture Time (10-15s) H->I J Allow for Full Cure (24 hours at Room Temperature) I->J K End: Bonded Component Ready for Use J->K

Caption: Workflow for preparing and bonding metal components with this compound.

Decision Pathway for Adhesive Selection

G A Are the substrates primarily metal? B Is rapid room temperature curing required? A->B Yes F Consider alternative adhesive A->F No C Is the operating temperature within -55°C to 82°C? B->C Yes G Consider alternative adhesive B->G No D Will the bond be exposed to strong polar solvents (e.g., acetone)? C->D Yes H Consider alternative adhesive C->H No E This compound is a suitable candidate D->E No I Consider alternative adhesive or mechanical fastening D->I Yes

Caption: Decision-making process for selecting this compound for an application.

References

Application Notes and Protocols for Assembling Microfluidic Devices Using Permabond 910

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the use of Permabond 910, a methyl cyanoacrylate adhesive, for the assembly and fabrication of microfluidic devices. These protocols are designed to ensure robust, reliable, and contamination-free bonding for a variety of microfluidic applications, including cell culture, diagnostics, and drug screening.

Introduction to this compound

This compound is a single-component, low-viscosity, fast-curing adhesive.[1][2][3][4] It is composed of 100% methyl cyanoacrylate, which polymerizes rapidly at room temperature when in contact with surface moisture.[3] This adhesive is particularly well-suited for bonding a wide range of materials commonly used in microfluidic device fabrication, including metals, plastics, and rubbers.[1][2][3][4][5][6] Its fast fixture time and high bond strength make it an attractive option for rapid prototyping and manufacturing of microfluidic chips.

Key Properties of this compound

A summary of the essential properties of this compound is presented below. This data is crucial for designing and fabricating robust microfluidic devices.

Table 1: Physical and Mechanical Properties of this compound

PropertyValueSource
Chemical TypeMethyl Cyanoacrylate[1][2][3][4]
AppearanceColorless Liquid[7]
Viscosity70-90 mPa.s (low)[7]
Gap Fill0.15 mm (0.006 in)[7]
Fixture Time10-15 seconds (Steel, Buna-N Rubber, Phenolic)[7]
Full Cure Time24 hours[7]
Temperature Range-55°C to 82°C (-65°F to 180°F)[7]

Table 2: Shear Strength of this compound on Various Substrates

SubstrateShear Strength (N/mm²)Shear Strength (psi)Source
Steel23-293300-4200[1][7]
Aluminum13-151900-2200[1][7]
Brass213000[1][7]
Stainless Steel213000[1][7]
ABS, PVC, Polycarbonate>6-10870-1450[7]
Butyl Rubber>2>300[1]

Biocompatibility and Chemical Resistance

For applications in drug development and cell-based assays, the biocompatibility and chemical resistance of the adhesive are critical.

  • Biocompatibility: While this compound is used in some medical device applications, it is essential to note that the final assembled device must be tested for biocompatibility for its intended use.[8] The FDA does not pre-approve adhesives, but rather the final medical device.[8] For applications requiring biocompatibility, Permabond offers a specific range of "4C series" cyanoacrylates that have undergone cytotoxicity and USP Class VI testing.[9][10] Researchers should consider these alternatives if biocompatibility is a primary concern.

  • Chemical Resistance: Cured this compound has good resistance to non-polar solvents like gasoline and motor oil.[5][11] However, its resistance to polar solvents is limited.[5][11] Alcohols can cause bond deterioration over several months, while acetone acts as a good solvent for the cured adhesive.[5][11] Boiling water can destroy the bond within 24 hours.[5][11] This is a critical consideration for sterilization procedures and the types of reagents used in microfluidic experiments.

Experimental Protocols

The following protocols provide a step-by-step guide for using this compound to assemble microfluidic devices.

This protocol is suitable for rapid prototyping where a semi-permanent bond is required.

Materials:

  • PDMS (Polydimethylsiloxane) microfluidic chip

  • Glass microscope slide

  • This compound adhesive

  • Isopropanol or acetone

  • Lint-free wipes

  • Plasma cleaner (optional, for enhanced bonding)

  • Fine-tipped applicator (e.g., a needle or a micro-pipette tip)

Procedure:

  • Surface Preparation:

    • Thoroughly clean the bonding surfaces of both the PDMS chip and the glass slide with isopropanol or acetone to remove any dust, grease, or oils.[1][3]

    • Dry the surfaces completely using a stream of nitrogen or clean, compressed air.

    • For enhanced adhesion, treat both surfaces with oxygen plasma for 30-60 seconds. This increases surface energy and promotes better wetting of the adhesive.

  • Adhesive Application:

    • Apply a very small, controlled amount of this compound to the bonding surface of the glass slide using a fine-tipped applicator.

    • Apply the adhesive sparingly to one surface only.[1][3] The low viscosity of this compound allows it to spread into a thin film.

    • Crucially, avoid applying adhesive near the microfluidic channels to prevent clogging. A thin perimeter application is recommended.

  • Assembly and Curing:

    • Quickly and accurately align the PDMS chip onto the glass slide.[1][3]

    • Apply gentle, uniform pressure to ensure the adhesive spreads into a thin, even layer.[1][3]

    • Hold the assembly in place for at least 30 seconds to allow for initial fixturing.

    • Allow the device to cure for 24 hours at room temperature to achieve maximum bond strength.[7]

This protocol is for assembling devices fabricated from multiple layers of materials like PMMA (Polymethyl methacrylate) or polycarbonate.

Materials:

  • Micro-machined polymer layers (e.g., PMMA, Polycarbonate)

  • This compound adhesive

  • Isopropanol or acetone

  • Lint-free wipes

  • Alignment jig or fixture

  • Clamps or a press

Procedure:

  • Surface Preparation:

    • Clean all bonding surfaces of the polymer layers with isopropanol to remove any debris or contaminants.

    • Ensure the surfaces are completely dry before applying the adhesive.

  • Adhesive Application:

    • Design the adhesive application pattern to avoid channel obstruction. A thin, continuous line of adhesive can be applied around the perimeter of the microfluidic structures.

    • Use a precision dispensing system or a manual fine-tipped applicator to apply a minimal amount of this compound to one of the bonding surfaces.

  • Assembly and Curing:

    • Carefully align the layers using an alignment jig.

    • Bring the layers into contact and apply firm, even pressure using clamps or a press. This ensures a thin bond line and helps to prevent voids.

    • Maintain pressure for at least 1-2 minutes to ensure a good initial bond.

    • Remove any excess adhesive that may have squeezed out using a solvent like acetone before it fully cures.[1][3]

    • Allow the assembled device to cure for 24 hours at room temperature.

Visualizing Workflows and Relationships

The following diagrams illustrate the key decision-making processes and workflows for using this compound in microfluidic device assembly.

Microfluidic_Assembly_Workflow cluster_prep 1. Preparation cluster_bonding 2. Bonding cluster_curing 3. Curing & QC start Start: Device Assembly design Design & Fabricate Layers start->design clean Clean Surfaces (Isopropanol/Acetone) design->clean dry Dry Surfaces clean->dry apply_adhesive Apply this compound (Sparingly, one surface) dry->apply_adhesive align Align Components (Quickly & Accurately) apply_adhesive->align press Apply Uniform Pressure align->press fixture Initial Fixture (~10-15s) press->fixture full_cure Full Cure (24 hours) fixture->full_cure qc Quality Control (Leak Test, Microscopy) full_cure->qc end End: Assembled Device qc->end

Caption: Workflow for assembling a microfluidic device using this compound.

Material_Selection_Logic start Start: Material Selection biocompatibility Biocompatibility Required? start->biocompatibility solvent_exposure High Polar Solvent Exposure? biocompatibility->solvent_exposure No consider_4c_series Consider Permabond 4C Series or Other Biocompatible Adhesive biocompatibility->consider_4c_series Yes use_permabond_910 Use this compound with Post-Assembly Sterilization & Leaching Tests solvent_exposure->use_permabond_910 No use_permabond_910_caution Use this compound with Caution solvent_exposure->use_permabond_910_caution Low alternative_bonding Consider Alternative Bonding Method (e.g., Thermal, Plasma) solvent_exposure->alternative_bonding High

Caption: Decision logic for selecting an adhesive for microfluidic applications.

Troubleshooting

Table 3: Common Issues and Solutions in Microfluidic Device Assembly with this compound

IssuePossible Cause(s)Recommended Solution(s)
Channel Clogging Excessive adhesive application.Apply adhesive sparingly and away from channels. Use a fine-tipped applicator for precision.
Adhesive wicking into channels due to low viscosity.Design a "break" or a small ridge in the bonding surface to stop adhesive flow.
Weak Bond Inadequate surface preparation.Ensure surfaces are clean, dry, and free of contaminants.[1][3]
Insufficient curing time.Allow for a full 24-hour cure at room temperature.[7]
Incompatible substrates.For materials like polyethylene or polypropylene, a primer (e.g., Permabond Polyolefin Primer) may be required.[5]
Inconsistent Bonding Uneven pressure during assembly.Use clamps or a press to apply uniform pressure.
Non-uniform adhesive layer.Ensure sufficient pressure is applied to spread the adhesive into a thin, even film.[1][3]
Device Delamination Exposure to incompatible chemicals.Verify the chemical compatibility of this compound with all reagents to be used.[5][11]
High temperature exposure.Operate the device within the specified temperature range of -55°C to 82°C.[7]

Safety Precautions

  • This compound is a combustible liquid and can cause skin and eye irritation, as well as respiratory irritation.[12]

  • Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[5]

  • Avoid direct contact with skin and eyes. In case of skin bonding, do not pull apart. Gently peel apart using a blunt object or soak in warm, soapy water.[5]

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.[12]

By following these application notes and protocols, researchers can effectively utilize this compound for the assembly of microfluidic devices, enabling rapid and reliable fabrication for a wide range of scientific applications.

References

Surface preparation techniques for optimal bonding with Permabond 910.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal surface preparation of various substrates to achieve maximum bond strength with Permabond 910, a methyl cyanoacrylate adhesive. The following sections outline best practices, quantitative performance data, and step-by-step procedures essential for applications demanding high-performance bonding.

Introduction to this compound and Surface Energy

This compound is a single-part, 100% methyl cyanoacrylate adhesive that offers rapid curing at room temperature and excellent bond strength, particularly on metal surfaces.[1] The adhesive polymerizes when pressed into a thin film between two surfaces, initiated by surface moisture.[2][3] Achieving a strong and durable bond is critically dependent on the adhesive's ability to "wet" the substrate, a phenomenon governed by the surface energy of the material being bonded. High surface energy allows the adhesive to spread effectively, maximizing the contact area and promoting strong adhesive forces.[4][5][6] Conversely, low surface energy substrates resist wetting, leading to weaker bonds.[5][7][8]

Proper surface preparation is the most critical factor in achieving optimal bond performance, as it cleans the surface of contaminants and can increase its surface energy.[4][9] The primary goals of surface preparation are:

  • Removal of Contaminants: Oils, grease, dust, and mold release agents must be removed as they create a weak boundary layer that prevents the adhesive from reaching the substrate.[10]

  • Removal of Oxide Layers: Metals such as aluminum and copper form a weak, loose oxide layer on their surface that must be removed to ensure a strong, cohesive bond.[1][2]

  • Modification of Surface Topography and Energy: Mechanical abrasion increases the surface area for bonding, while chemical primers can alter the surface chemistry of low-energy plastics to make them bondable.[9][11]

Quantitative Performance Data

The shear strength of this compound is highly dependent on the substrate and the thoroughness of the surface preparation. The following tables summarize typical performance data on various substrates, assuming optimal surface preparation has been performed according to the protocols in this document.

Table 1: Shear Strength of this compound on Various Metal Substrates

SubstrateSurface Preparation ProtocolShear Strength (N/mm²)Shear Strength (psi)
SteelProtocol 4.1 + 4.223-293300-4200
AluminumProtocol 4.1 + 4.213-151900-2200
Stainless SteelProtocol 4.1 + 4.2213000
BrassProtocol 4.1 + 4.2213000

Data sourced from this compound Technical Datasheet. Values are typical and may vary based on specific substrate grade and surface conditions.[1]

Table 2: Shear Strength of this compound on Various Plastic and Rubber Substrates

SubstrateSurface Preparation ProtocolShear Strength (N/mm²)Shear Strength (psi)Failure Mode
ABSProtocol 4.1>9>1300Substrate Failure
PolycarbonateProtocol 4.1>6>870Substrate Failure
PhenolicProtocol 4.1>9>1450Substrate Failure
Butyl RubberProtocol 4.1>2>300Substrate Failure
Nitrile RubberProtocol 4.1>4>600Substrate Failure
PolypropyleneProtocol 4.1 + 4.3>2.7>390Substrate Failure
PolyethyleneProtocol 4.1 + 4.3>2.7>390Substrate Failure
PTFEProtocol 4.1 + 4.3>4.0>580Substrate Failure
SiliconeProtocol 4.1 + 4.3N/AN/ASubstrate Failure

Data sourced from this compound and Permabond Polyolefin Primer Technical Datasheets. "Substrate Failure" (SF) indicates that the bond strength exceeds the cohesive strength of the material itself.[1][12]

Experimental Workflows and Decision Pathways

The choice of surface preparation technique is dictated by the substrate material. The following diagrams illustrate the logical workflow for preparing surfaces for bonding with this compound.

Surface_Preparation_Workflow cluster_start cluster_substrates cluster_processes Start Identify Substrate Metal Metals (Steel, Al, Brass) Plastic_Rubber Standard Plastics & Rubbers (ABS, PC, Phenolic, Nitrile) Low_Energy Low Surface Energy Plastics (PP, PE, PTFE, Silicone) Porous Porous Surfaces (Wood, Leather, some Ceramics) Solvent_Wipe Solvent Wipe (Protocol 4.1) Metal->Solvent_Wipe Plastic_Rubber->Solvent_Wipe Low_Energy->Solvent_Wipe Porous->Solvent_Wipe Abrade Mechanical Abrasion (Protocol 4.2) Solvent_Wipe->Abrade If Metal Prime Apply Polyolefin Primer (Protocol 4.3) Solvent_Wipe->Prime If Low Energy Plastic Activate Apply Activator (Protocol 4.4) Solvent_Wipe->Activate If Porous Bond Bond with this compound (Protocol 5.0) Solvent_Wipe->Bond If Standard Plastic/Rubber Abrade->Bond Prime->Bond Activate->Bond

Caption: General workflow for selecting the appropriate surface preparation protocol.

Bonding_Interface_Model cluster_top Substrate 1 cluster_middle Interface cluster_bottom Substrate 2 s1 Prepared Substrate Surface Adhesive This compound (Cured Polymer Layer) s1->Adhesive Adhesive Forces (van der Waals, etc.) s2 Prepared Substrate Surface Adhesive->s2 Adhesive Forces (van der Waals, etc.)

Caption: Model of the adhesive interface showing cohesive and adhesive forces.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the surface preparation techniques required for optimal bonding with this compound. All procedures should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Protocol 4.1: Standard Solvent Wipe (Degreasing)

This protocol is the minimum required preparation for all substrates to remove surface contaminants.

Materials:

  • Reagent-grade Isopropanol or Acetone

  • Lint-free wipes

  • Substrate to be bonded

Procedure:

  • Saturate a clean, lint-free wipe with the chosen solvent (Isopropanol is preferred for most plastics; Acetone is effective for metals).[1][13]

  • Wipe the bonding surface in a single direction to avoid re-depositing contaminants. Do not use a circular motion.[14]

  • Using a fresh, clean, saturated wipe, repeat the cleaning process two more times.[13]

  • Allow the solvent to fully evaporate from the surface. This typically takes 1-2 minutes. The surface must be completely dry before applying adhesive.[15]

  • Proceed to bonding or the next applicable preparation step (e.g., abrasion or priming) as soon as possible to prevent recontamination.

Protocol 4.2: Mechanical Abrasion for Metals

This protocol is recommended for metals like aluminum, copper, and their alloys to remove the weak oxide layer and increase surface area.[1][2]

Materials:

  • Emery cloth or fine-grit sandpaper (150-320 grit)[16][17]

  • Substrate to be bonded

Procedure:

  • Ensure the metal surface has been cleaned according to Protocol 4.1 .

  • Lightly abrade the bonding surface with emery cloth or sandpaper. The goal is to create a uniform, matte finish, removing all surface shine.[15]

  • Apply light, consistent pressure and abrade in a cross-hatch pattern.

  • After abrasion, perform Protocol 4.1 again to remove all loose particles and abrasive dust from the surface.[13][15]

  • Bond the parts as soon as possible after the final solvent wipe and drying.

Protocol 4.3: Priming for Low Surface Energy Plastics

This protocol is mandatory for bonding low surface energy plastics such as Polypropylene (PP), Polyethylene (PE), PTFE, and silicones using Permabond Polyolefin Primer (POP).[2][18]

Materials:

  • Permabond Polyolefin Primer (POP)

  • Substrate to be bonded

Procedure:

  • Ensure the plastic surface has been thoroughly cleaned according to Protocol 4.1 .

  • Apply a thin, uniform coat of Permabond POP to the bonding surface(s) of the low-energy plastic. Application can be done by wiping, brushing, or spraying.[12][18]

  • Allow the primer to dry completely at ambient temperature. This may take several seconds to a minute.

  • For polyolefins (PP, PE), the adhesive should be applied within 2 hours of primer treatment.[12][18]

  • For PTFE and silicone, it is critical to bond the components immediately after the primer has dried.[3][12][19]

  • Apply this compound to the opposing (or primed) substrate and assemble the joint.

Protocol 4.4: Use of Activator for Porous Surfaces or Fillet Curing

This protocol is recommended when bonding porous materials or when a rapid cure of exposed adhesive fillets is required. Permabond CSA (C Surface Activator) is used for this purpose.[1][10]

Materials:

  • Permabond CSA (aerosol or liquid)

  • Porous substrate or assembled joint

Procedure (Pre-application for porous surfaces):

  • Ensure the surface is clean and dry per Protocol 4.1 .

  • Apply the CSA activator to one of the bonding surfaces by spraying, wiping, or brushing.[1][20]

  • Allow the solvent in the activator to fully evaporate.[1]

  • Apply this compound sparingly to the untreated surface.

  • Quickly and accurately assemble the components. Do not apply adhesive directly to the activated surface, as it may cure before the parts can be mated.[1][11]

Procedure (Post-application for fillet curing):

  • Assemble the joint using this compound.

  • Lightly spray or drip the CSA activator onto the exposed, uncured adhesive fillet.[1]

  • The activator will rapidly cure the excess adhesive.

Protocol for Adhesive Application and Curing

This protocol details the correct application of this compound after the appropriate surface preparation has been completed.

Materials:

  • This compound adhesive

  • Prepared substrates

Procedure:

  • Ensure substrates are prepared, clean, and completely dry.

  • Apply the adhesive sparingly to one of the surfaces. A single drop is often sufficient for a small bond area.[21] Over-application can slow the curing process and weaken the final bond.

  • Bring the components together quickly and align them correctly.[1][3]

  • Apply firm, consistent pressure to ensure the adhesive spreads into a thin, uniform film. A small fillet of adhesive should be visible around the bond line.

  • Hold the assembly stationary without disturbing it until fixture strength is achieved. For this compound, this is typically within 10-15 seconds on most substrates.[12][19]

  • Allow the bond to cure for 24 hours at room temperature to achieve maximum strength.[12]

  • Any excess uncured adhesive can be removed with a suitable solvent such as Permabond CA solvent, nitromethane, or acetone.[1][3]

References

Permabond 910: Application Notes on Cure Time Under Various Laboratory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the cure time of Permabond 910, a methyl cyanoacrylate adhesive. The information is intended to guide researchers, scientists, and drug development professionals in optimizing the use of this adhesive for various laboratory applications.

Introduction to this compound

This compound is a single-part, low-viscosity, fast-curing adhesive that polymerizes at room temperature.[1][2] It is primarily composed of methyl cyanoacrylate and is specifically designed for bonding metal surfaces, although it also forms strong bonds with a wide variety of other materials, including most plastics and rubbers.[1][2][3] The curing process is initiated by the presence of moisture on the substrate surfaces.[3][4]

Factors Influencing Cure Time

The cure time of this compound is not a single value but is influenced by several factors. Understanding these variables is critical for achieving consistent and reliable bonding in a laboratory setting. The primary factors include:

  • Substrate Type: The chemical nature of the bonding surfaces significantly affects cure speed.

  • Temperature: Ambient temperature and the temperature of the substrates play a crucial role in the polymerization rate.

  • Humidity: As moisture initiates the curing process, the level of relative humidity (RH) in the environment is a key factor.

  • Bond Gap: The distance between the two surfaces being bonded can impact the time required for a full cure.

  • Use of Accelerators: The application of an accelerator can dramatically reduce the cure time.

Cure Time Data

The following tables summarize the available quantitative data on the cure time of this compound under different conditions.

Fixture Time on Various Substrates at Ambient Conditions

Fixture time is defined as the time required for the adhesive to develop sufficient strength to allow the bonded assembly to be handled without compromising the integrity of the bond. The following data is based on ambient room temperature (approximately 20-25°C) and unspecified but typical laboratory humidity levels.

SubstrateFixture Time (seconds)
Steel10 - 15[1][5]
Aluminum10 - 15
Brass10 - 15
Stainless Steel10 - 15
Buna N Rubber10 - 15[1][5]
Phenolic10 - 15[1][5]
ABS10 - 15
PVC10 - 15
Polycarbonate10 - 15

A full cure, where the adhesive reaches its maximum bond strength, is typically achieved within 24 hours at room temperature.[5]

Effect of Temperature and Humidity on Cure Time
ConditionEffect on Cure Time
Higher Temperature Generally accelerates the cure rate.
Lower Temperature Generally slows down the cure rate.
Higher Relative Humidity Significantly accelerates the cure rate.
Lower Relative Humidity Significantly slows down the cure rate.

It is recommended to conduct preliminary tests under specific laboratory conditions to determine the precise cure times for critical applications.

Effect of Activators on Cure Time

The use of an accelerator, such as Permabond QFS 16, can significantly reduce the cure time of this compound, especially on acidic surfaces or in large bond gaps.[1][2][6]

ConditionFixture Time on Steel (seconds)
Without Activator10 - 15
With Permabond QFS 16< 5

Experimental Protocols

The following are detailed methodologies for key experiments related to determining the cure time of this compound.

Protocol for Determining Fixture Time

Objective: To determine the time required for this compound to achieve handling strength on a specific substrate.

Materials:

  • This compound adhesive

  • Substrate materials (e.g., steel, aluminum, plastic coupons)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

  • Timer or stopwatch

  • Apparatus for applying a small, consistent load

Procedure:

  • Surface Preparation: Thoroughly clean the substrate surfaces with a suitable solvent to remove any oil, grease, or other contaminants. Allow the solvent to fully evaporate.

  • Adhesive Application: Apply a single drop of this compound to one of the substrate surfaces.

  • Assembly: Immediately bring the two substrates together, ensuring proper alignment. Apply firm, consistent pressure to spread the adhesive into a thin, uniform layer.

  • Timing: Start the timer as soon as the substrates are joined.

  • Testing for Fixture: At regular, short intervals (e.g., every 2-3 seconds), gently attempt to move the substrates relative to each other. The point at which the bond is strong enough to resist this gentle force is the fixture time.

  • Record Data: Record the fixture time for the specific substrate. Repeat the experiment at least three times to ensure reproducibility.

Protocol for Evaluating the Effect of Temperature on Cure Time

Objective: To quantify the effect of different ambient temperatures on the fixture time of this compound.

Materials:

  • Same materials as in Protocol 4.1.

  • Temperature-controlled chamber or incubator.

Procedure:

  • Conditioning: Place the this compound adhesive and substrate materials in the temperature-controlled chamber set to the desired test temperature (e.g., 5°C, 15°C, 25°C, 35°C) for at least one hour to allow them to reach thermal equilibrium.

  • Experimentation: While inside the temperature-controlled chamber, follow the procedure outlined in Protocol 4.1 to determine the fixture time.

  • Data Collection: Record the fixture time for each temperature point.

  • Analysis: Plot a graph of fixture time versus temperature to visualize the relationship.

Visualizations

Factors Influencing this compound Cure Time

G Factors Influencing this compound Cure Time CureTime Cure Time Substrate Substrate Type Substrate->CureTime Temperature Temperature Temperature->CureTime Humidity Relative Humidity Humidity->CureTime BondGap Bond Gap BondGap->CureTime Activator Use of Activator Activator->CureTime

Caption: Key factors that influence the cure time of this compound adhesive.

Experimental Workflow for Determining Fixture Time

G Experimental Workflow for Determining Fixture Time Start Start Prep Surface Preparation (Clean & Dry) Start->Prep Apply Apply Adhesive Prep->Apply Assemble Assemble Substrates & Start Timer Apply->Assemble Test Gently Test Bond Strength Assemble->Test Fixture Fixture Achieved? Test->Fixture Fixture->Test No Record Record Time Fixture->Record Yes End End Record->End

Caption: A flowchart outlining the experimental steps to determine fixture time.

References

Application Notes and Protocols for Bonding Optical Components with Permabond 910

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for using Permabond 910, a methyl cyanoacrylate adhesive, for bonding optical components. This document summarizes the material properties, provides a comprehensive experimental protocol, and includes logical workflow diagrams to assist in the successful application of this adhesive in research, development, and manufacturing environments.

Material Properties

This compound is a single-part, low-viscosity, fast-curing adhesive.[1][2] It polymerizes at room temperature when pressed into a thin film between two surfaces.[1] While primarily designed for bonding metal surfaces, it also adheres to a variety of other materials, including many plastics and rubbers.[1][2]

Quantitative Data Summary

A summary of the key performance indicators for this compound is provided in the table below. This data is essential for determining the suitability of the adhesive for specific optical applications.

PropertyValue
Chemical Composition Methyl cyanoacrylate
Appearance Colorless Liquid
Viscosity 70 - 90 mPa.s (cP) at 25°C
Specific Gravity 1.1
Fixture Time 10 - 15 seconds (on Steel, Buna N Rubber, Phenolic)
Full Cure Time 24 hours at room temperature
Maximum Gap Fill 0.15 mm (0.006 in)
Service Temperature Range -55°C to 82°C (-65°F to 180°F)
Shear Strength (ISO 4587) Steel: 23-29 N/mm² (3300-4200 psi)Aluminum: 13-15 N/mm² (1900-2200 psi)Brass: 21 N/mm² (3000 psi)Stainless Steel: 21 N/mm² (3000 psi)ABS, PVC, Polycarbonate: >6-10 N/mm² (870-1450 psi)
Dielectric Strength 25 kV/mm
Outgassing (as Eastman 910) Total Mass Loss (TML): 6.15%Collected Volatile Condensable Materials (CVCM): 0.00%

Note on Optical Properties: The manufacturer's datasheets for this compound do not specify the refractive index or light transmittance of the cured adhesive. For applications where the adhesive will be in the optical path, it is critical that the user independently measures these properties to ensure they meet the specific requirements of the optical system.

Experimental Protocol: Bonding Optical Components

This protocol outlines the step-by-step procedure for bonding optical components using this compound. Adherence to these steps is crucial for achieving high-quality, reliable bonds.

2.1 Materials and Equipment

  • This compound adhesive

  • Optical components to be bonded (e.g., lenses, prisms, filters)

  • Substrates (e.g., glass, metal, plastic)

  • Solvents for cleaning (e.g., acetone, isopropanol)[1]

  • Lint-free wipes

  • Gloves (polyethylene recommended)[3]

  • Safety glasses[3]

  • Alignment jigs or fixtures

  • Pipette or dispensing needle for adhesive application

  • Well-ventilated workspace

2.2 Surface Preparation

Proper surface preparation is critical to achieving a strong and durable bond.[1]

  • Cleaning: Thoroughly clean all bonding surfaces to remove any contaminants such as dust, grease, or oils.[1] Use a suitable solvent like acetone or isopropanol with lint-free wipes.[1]

  • Drying: Ensure all surfaces are completely dry before applying the adhesive.

  • Abrasion (for metals): For metal surfaces like aluminum or copper alloys, a light abrasion with emery cloth can help remove the oxide layer and improve adhesion.[1] Be sure to clean the surface again after abrasion to remove any loose particles.[3]

2.3 Adhesive Application

  • Dispensing: Apply a very small, sparing amount of this compound to one of the bonding surfaces.[1] Over-application can lead to slow cure times and weaker bonds.

  • Thin Film: The adhesive cures best when pressed into a thin film.[1]

2.4 Component Assembly and Curing

  • Alignment: Quickly and accurately align the optical components.[1] Use of alignment jigs is highly recommended for precision applications.

  • Assembly: Bring the components together firmly to spread the adhesive into a thin layer.[1]

  • Pressure: Apply gentle, consistent pressure to the assembly to ensure a thin, uniform bond line.

  • Fixture Time: Hold the assembly in place without disturbance for at least 10-15 seconds to allow the adhesive to achieve initial fixture strength.[1]

  • Full Cure: Allow the bonded assembly to cure for a full 24 hours at room temperature to reach maximum bond strength.[1]

2.5 Quality Control

  • Visual Inspection: After curing, visually inspect the bond for any voids, bubbles, or misalignment.

  • Functional Testing: Perform any necessary functional tests on the optical assembly to ensure it meets performance specifications.

Diagrams

3.1 Experimental Workflow

The following diagram illustrates the logical workflow for the process of bonding optical components with this compound.

G cluster_prep Preparation cluster_bonding Bonding Process cluster_qc Quality Control Component_Selection Component Selection Surface_Cleaning Surface Cleaning Component_Selection->Surface_Cleaning Surface_Drying Surface Drying Surface_Cleaning->Surface_Drying Adhesive_Application Adhesive Application Surface_Drying->Adhesive_Application Component_Assembly Component Assembly Adhesive_Application->Component_Assembly Curing Curing (24h) Component_Assembly->Curing Visual_Inspection Visual Inspection Curing->Visual_Inspection Functional_Testing Functional Testing Visual_Inspection->Functional_Testing Final_Assembly Final Assembly Functional_Testing->Final_Assembly

Bonding Process Workflow

3.2 Adhesive Selection Logic

This diagram provides a decision-making framework for determining if this compound is a suitable adhesive for a specific optical bonding application.

G Start Start: New Optical Bonding Application Substrate_Compatibility Substrate Compatibility? (Metal, Plastic, Rubber) Start->Substrate_Compatibility Temp_Range Operating Temperature within -55°C to 82°C? Substrate_Compatibility->Temp_Range Yes Consider_Alternative Consider Alternative Adhesive Substrate_Compatibility->Consider_Alternative No Optical_Path Adhesive in Optical Path? Temp_Range->Optical_Path Yes Temp_Range->Consider_Alternative No Test_Optical_Properties Experimental Verification of Refractive Index & Transmittance Optical_Path->Test_Optical_Properties Yes Use_Permabond_910 Proceed with this compound Optical_Path->Use_Permabond_910 No Properties_Acceptable Optical Properties Acceptable? Test_Optical_Properties->Properties_Acceptable Properties_Acceptable->Use_Permabond_910 Yes Properties_Acceptable->Consider_Alternative No

Adhesive Selection Decision Tree

References

Permabond 910 as a Tissue Adhesive in Biological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Permabond 910 is a methyl cyanoacrylate adhesive known for its rapid polymerization and strong bonding capabilities. While primarily designed for industrial applications, its properties make it a potentially valuable tool in biological research for the rapid and effective bonding of tissues. This document provides detailed application notes, experimental protocols, and safety considerations for the use of this compound as a tissue adhesive in a research setting. Its active ingredient, ethyl-2-cyanoacrylate, has been studied for various biomedical applications, and much of the data presented here is based on studies of this compound as a close surrogate for this compound. Cyanoacrylate adhesives polymerize rapidly in the presence of moisture, forming a strong bond, a characteristic that is advantageous for tissue adhesion.[1]

Quantitative Data on Performance

The performance of cyanoacrylate adhesives is critical for their successful application in research. The following tables summarize key quantitative data on bond strength, curing time, and cytotoxicity.

Table 1: Bond Strength of Ethyl-2-Cyanoacrylate on Biological Tissue

Tissue TypeApplication WidthNumber of LayersMaximum Force Load (N)Equivalent Suture Size
Porcine Skin5 mm13.3 ± 1.7-
Porcine Skin5 mm24.8 ± 1.5-
Porcine Skin10 mm18.2 ± 0.65-0 to 6-0 Monofilament

Data adapted from a study on the adhesive strength of ethyl-2-cyanoacrylate on a porcine skin model.[2]

Table 2: Curing and Physical Properties of this compound

PropertyValue
Chemical CompositionMethyl Cyanoacrylate
Fixture/Handling Time10-15 seconds
Full Strength24 hours
Maximum Gap Fill0.15 mm
ColorColorless

Data obtained from the this compound Technical Datasheet.[3]

Table 3: In Vitro Cytotoxicity of Cyanoacrylate Adhesives

Adhesive TypeCell LineAssayExposure TimeCell Viability (% of Control)Key Findings
Methyl 2-cyanoacrylateHuman Oral OsteoblastsMTT-Significantly lower than controlExhibited a significant inhibitory zone of 200-500 µm.[4]
Ethyl 2-cyanoacrylateHuman Oral OsteoblastsMTT-Not significantly different from controlShowed an inhibitory zone of 200-500 µm, but with better biocompatibility than methyl 2-cyanoacrylate.[4]
Ethyl 2-cyanoacrylateL929 Mouse FibroblastsElution Test4 hours~90% (at 1:10 dilution)A tenfold dilution of the extract resulted in an ~10% decrease in cells.
Ethyl 2-cyanoacrylateL929 Mouse FibroblastsElution Test4 hours55-70% (at 1:1 dilution)A 1:1 dilution of the extract resulted in a 30-45% decrease in cells.

Experimental Protocols

Protocol 1: Tissue Bonding for In Vivo Studies

This protocol describes a general procedure for using this compound to bond soft tissues in a research animal model.

Materials:

  • This compound adhesive

  • Sterile applicators (e.g., micropipette tips, fine-tipped swabs)

  • Sterile gauze

  • Surgical instruments

Procedure:

  • Tissue Preparation: Ensure the tissue surfaces to be bonded are clean and as dry as possible. Hemostasis should be achieved before application.

  • Adhesive Application: Apply a minimal amount of this compound to one of the tissue surfaces using a sterile applicator. A thin, uniform layer is crucial for optimal bonding and minimizing potential cytotoxicity.

  • Tissue Apposition: Immediately bring the two tissue surfaces together in the desired orientation.

  • Pressure Application: Apply gentle and uniform pressure to the bonded area for 10-15 seconds to allow for initial polymerization and fixture.

  • Curing: Allow the adhesive to fully cure. Full bond strength is typically achieved within 24 hours.[3]

Protocol 2: Mounting Tissue Sections for Vibratome

This compound can be used to securely mount fixed or fresh tissue blocks onto vibratome specimen disks.[5]

Materials:

  • This compound adhesive

  • Vibratome and specimen disks

  • Tissue block (fixed or fresh, embedded in agarose if necessary)

  • Filter paper or absorbent material

Procedure:

  • Prepare the Specimen Disk: Ensure the surface of the vibratome specimen disk is clean and dry.

  • Apply Adhesive: Apply a small drop of this compound to the center of the specimen disk.

  • Mount the Tissue: Carefully place the tissue block onto the drop of adhesive. Orient the tissue as required for sectioning.

  • Set the Adhesive: Gently press the tissue block onto the disk for 10-15 seconds to ensure a secure bond.

  • Trim Excess Adhesive: If necessary, carefully trim any excess cured adhesive from around the base of the tissue block.

  • Proceed with Sectioning: The tissue is now ready for sectioning in the vibratome bath.

Protocol 3: In Vitro Cytotoxicity Assessment (Elution Test)

This protocol is adapted from studies on ethyl-2-cyanoacrylate and can be used to assess the potential cytotoxicity of this compound.[6]

Materials:

  • This compound adhesive

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT or Neutral Red assay reagents

  • Sterile glass slides or coverslips

Procedure:

  • Preparation of Adhesive Extract:

    • Apply a standardized amount of this compound to a sterile, inert surface (e.g., glass coverslip) and allow it to fully cure for 24 hours.

    • Immerse the cured adhesive in complete cell culture medium at a specific surface area to volume ratio (e.g., as per ISO 10993-5 standards) for 24 hours at 37°C to create the extract.

  • Cell Seeding: Seed L929 fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Exposure to Extract:

    • Remove the culture medium from the wells.

    • Add serial dilutions of the this compound extract to the wells. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the cells with the extract for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Following incubation, perform a cell viability assay such as the MTT or Neutral Red uptake assay according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each extract dilution relative to the negative control.

Visualization of Cellular Mechanisms and Workflows

To better understand the application and potential biological impact of this compound, the following diagrams illustrate a typical experimental workflow and the putative signaling pathways affected by its degradation products.

G cluster_prep Tissue Preparation cluster_app Adhesive Application cluster_post Post-Application tissue_prep Prepare Tissue Surfaces (Clean & Dry) hemostasis Achieve Hemostasis tissue_prep->hemostasis apply_adhesive Apply Thin Layer of this compound hemostasis->apply_adhesive appose_tissue Appose Tissue Surfaces apply_adhesive->appose_tissue apply_pressure Apply Gentle Pressure (10-15s) appose_tissue->apply_pressure initial_bond Initial Bond Formation (Fixture) apply_pressure->initial_bond full_cure Full Cure (24 hours) initial_bond->full_cure observation Experimental Observation/Analysis full_cure->observation

Experimental Workflow for Tissue Bonding

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathway Signaling Pathways cluster_outcome Cellular Outcome cyanoacrylate Cyanoacrylate Degradation (Hydrolysis) formaldehyde Formaldehyde Release cyanoacrylate->formaldehyde ros Increased Reactive Oxygen Species (ROS) formaldehyde->ros dna_damage DNA-Protein Crosslinks & DNA Damage formaldehyde->dna_damage protein_damage Protein Damage (Proteotoxic Stress) formaldehyde->protein_damage yap_nfkB Activation of YAP & NF-κB ros->yap_nfkB p53_atm Activation of p53 & ATM dna_damage->p53_atm hsf1 Activation of Heat Shock Transcription Factor 1 (HSF1) protein_damage->hsf1 inflammation Inflammation yap_nfkB->inflammation apoptosis Apoptosis p53_atm->apoptosis cell_cycle_arrest Cell Cycle Arrest p53_atm->cell_cycle_arrest hsf1->apoptosis

Putative Signaling Pathways in Cyanoacrylate Cytotoxicity

Discussion and Safety Considerations

The primary component of this compound is methyl cyanoacrylate, with ethyl-2-cyanoacrylate being a closely related compound often used in tissue adhesives. The cytotoxicity of shorter-chain cyanoacrylates is primarily attributed to their degradation products, namely formaldehyde and cyanoacetate.[7] Formaldehyde is a known proteotoxic stressor that can induce DNA-protein crosslinks, leading to DNA damage and the activation of stress-response signaling pathways.[8] Studies have shown that formaldehyde can activate the YAP and NF-κB signaling pathways, which are involved in inflammatory responses and cell survival.[9] Furthermore, formaldehyde-induced DNA damage can trigger the activation of p53 and ATM, leading to cell cycle arrest and apoptosis.[10]

The in vitro cytotoxicity data suggests that while ethyl-2-cyanoacrylate is more biocompatible than methyl-2-cyanoacrylate, both can elicit a cytotoxic response, particularly at higher concentrations.[4] Therefore, it is imperative to use the minimal amount of adhesive necessary to achieve the desired bond.

When using this compound in a research setting, it is crucial to adhere to good laboratory practices. Ensure adequate ventilation to avoid inhalation of vapors. Avoid direct contact with skin and eyes, as the adhesive will bond instantly. In case of skin bonding, do not pull the skin apart; instead, use warm, soapy water and gentle peeling or rolling motions. For eye contact, flush with water and seek immediate medical attention.

Conclusion

This compound, and by extension, its active component ethyl-2-cyanoacrylate, presents a viable option for tissue adhesion in various biological research applications, including in vivo tissue bonding and ex vivo tissue mounting. Its rapid curing time and strong bond are significant advantages. However, researchers must be cognizant of its potential cytotoxicity, which is primarily mediated by the release of formaldehyde upon degradation. By employing meticulous application techniques, using minimal quantities, and understanding the underlying cellular responses, this compound can be a powerful tool in the researcher's arsenal. The provided protocols and data serve as a guide for the safe and effective use of this adhesive in a scientific context.

References

Application Notes and Protocols for Permabond 910 in Strain Gauge Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the proper use of Permabond 910, a methyl cyanoacrylate adhesive, for bonding strain gauges in various research and development applications. Adherence to these protocols will ensure a stable, reliable bond for accurate strain measurements.

Introduction to this compound

This compound is a fast-curing, single-part cyanoacrylate adhesive.[1][2] It is specifically designed for bonding metal surfaces, offering excellent adhesion to materials such as steel and aluminum.[1][3][4] Its rapid curing at room temperature makes it a suitable choice for applications requiring quick assembly.[1][2] The adhesive polymerizes when pressed into a thin film between two surfaces, with the curing process initiated by surface moisture.[2]

Quantitative Data Summary

The following table summarizes the key performance characteristics of this compound adhesive.

PropertyValue
Chemical Type 100% Methyl Cyanoacrylate
Appearance Colorless Liquid
Viscosity @ 23°C ~80 mPa·s
Fixture Time 10 seconds (on most surfaces)
Full Cure Time 24 hours at room temperature for optimal results[5]
Operating Temperature -55°C to a temperature that does not unduly stress the joint[1]
Shear Strength (Steel) 23-29 N/mm² (3300-4200 psi)
Shear Strength (Alum.) 13-15 N/mm² (1900-2200 psi)

Note: Handling times can be influenced by temperature, humidity, and the specific surfaces being bonded.[1]

Experimental Protocol: Strain Gauge Bonding

This protocol outlines the step-by-step procedure for bonding a strain gauge to a substrate using this compound.

3.1. Materials Required:

  • This compound adhesive

  • Strain gauge

  • Substrate material (e.g., steel, aluminum)

  • Solvent for degreasing (e.g., acetone, isopropanol)[1][2][6]

  • Lint-free gauze or wipes[6][7]

  • Fine-grit silicon-carbide paper (e.g., 320-400 grit)[6]

  • Pencil (4H for aluminum) or ballpoint pen (for steel) for marking[6]

  • Tweezers for handling the strain gauge[8]

  • Polyethylene sheet[7]

  • Clamping device (if required for consistent pressure)

3.2. Surface Preparation:

Proper surface preparation is critical for achieving a strong and stable bond.[6]

  • Degreasing: Thoroughly clean the bonding area with a suitable solvent like acetone or isopropanol to remove any oil, grease, or other contaminants.[1][2][6] Wipe in a single direction to avoid redepositing contaminants.[5][7]

  • Abrading: For metal surfaces like aluminum and copper alloys, lightly abrade the bonding area with fine-grit silicon-carbide paper to remove any oxide layers.[1][2] For steels, a 320-grit paper is suitable, while a 400-grit paper is recommended for aluminum alloys.[6]

  • Cleaning: After abrading, repeat the degreasing step to remove any loose particles.[7] Ensure the surface is completely dry before proceeding.[1][2] Do not allow the solvent to dry on the surface, as this can leave a contaminating film.[6]

  • Marking: Use a pencil or ballpoint pen to carefully mark the alignment for the strain gauge on the prepared surface.[6][7] Do not scribe the lines, as this can create stress concentrations.[6]

3.3. Adhesive Application and Strain Gauge Placement:

  • Handling: Use tweezers to handle the strain gauge to avoid contamination.[8]

  • Adhesive Application: Apply a single, small drop of this compound to the back of the strain gauge.[7] Apply the adhesive sparingly to ensure a thin bond line.[1][2]

  • Placement: Quickly and accurately align the strain gauge with the markings on the substrate.[1][2]

  • Pressure Application: Cover the strain gauge with a polyethylene sheet and press down firmly and evenly with your thumb.[7] Apply enough pressure to cause the adhesive to spread into a thin, uniform layer. Maintain this pressure for at least 60 seconds.[5]

3.4. Curing:

  • Initial Cure: this compound will achieve fixture strength in approximately 10 seconds, meaning the components will be difficult to reposition.[1][2]

  • Full Cure: For the most reliable and stable measurements, allow the adhesive to fully cure for 24 hours at room temperature before subjecting the bonded assembly to any load.[5] While measurements can be taken after 30-60 minutes, a full cure ensures optimal bond performance.[5][7]

3.5. Post-Bonding Inspection:

  • Visually inspect the bond line to ensure there are no voids or areas where the adhesive has not spread.

  • Check that the strain gauge is securely bonded and there is no lifting at the edges.

Diagrams

4.1. Experimental Workflow for Strain Gauge Bonding

Strain_Gauge_Bonding_Workflow cluster_prep Surface Preparation cluster_bonding Bonding Process cluster_output Result Degrease Degrease Surface (Acetone/Isopropanol) Abrade Abrade Surface (Silicon-Carbide Paper) Degrease->Abrade Remove Oxides Clean Final Clean and Dry Abrade->Clean Remove Debris Mark Mark Gauge Position Clean->Mark Apply_Adhesive Apply this compound to Strain Gauge Mark->Apply_Adhesive Place_Gauge Position Strain Gauge on Substrate Apply_Adhesive->Place_Gauge Apply_Pressure Apply Firm Pressure (min. 60s) Place_Gauge->Apply_Pressure Cure Cure for 24 hours Apply_Pressure->Cure Bonded_Gauge Bonded Strain Gauge Ready for Measurement Cure->Bonded_Gauge

Caption: Workflow for bonding a strain gauge using this compound.

4.2. Logical Relationships in Surface Preparation

Surface_Preparation_Logic Start Start: Contaminated Surface Degrease Degrease Start->Degrease Removes oils, grease Abrade Abrade Degrease->Abrade Removes oxide layer Final_Clean Final Clean & Dry Abrade->Final_Clean Removes abrasive debris Ready Surface Ready for Bonding Final_Clean->Ready

Caption: Key steps and their purpose in surface preparation.

References

Troubleshooting & Optimization

Technical Support Center: Permabond 910 Adhesive Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the removal of cured Permabond 910, a methyl cyanoacrylate adhesive, from laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing cured this compound?

A1: The most effective method often combines chemical softening with mechanical removal.[1] Soaking the bonded area in a suitable solvent to soften the adhesive, followed by gentle scraping or peeling, is a common approach.[1] For the fastest removal, it is recommended to combine dissolving, thermal, and physical stress methods.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: Acetone is a good and readily available solvent for cyanoacrylate adhesives like this compound.[2][3][4][5] Other effective solvents include Permabond CA Solvent and nitromethane.[4][5] Polar solvents, in general, will cause severe bond deterioration.[2][3]

Q3: Will water remove cured this compound?

A3: Boiling water can destroy the adhesive bond in less than 24 hours.[2][3] This process is accelerated if the water is alkaline.[2][3] However, for rapid removal, chemical solvents are generally more effective.

Q4: Are there any solvents that are ineffective against this compound?

A4: Yes, non-polar solvents such as gasoline, motor oil, and dioctyl phthalate have a minimal effect on cured this compound.[2][3]

Q5: Can heat be used to remove this compound?

A5: Yes, applying heat can aid in the removal process. This compound is a thermoplastic material that softens at approximately 177°C (350°F).[3] Applying localized heat with a hot air gun can soften the adhesive, making it easier to peel or scrape away.[1]

Q6: Is it possible to physically break the adhesive bond?

A6: Yes, applying physical stress can be an effective removal method.[1] Cyanoacrylate adhesives are very strong in tensile strength but have poor peel resistance.[1] Therefore, trying to peel or pry the bonded components apart can be an effective strategy.[1]

Troubleshooting Guide

Problem: Solvent is not effectively removing the adhesive.

  • Solution 1: Increase soak time. Ensure the bonded area is fully submerged or in constant contact with the solvent for an extended period. Cured cyanoacrylate takes time to soften.

  • Solution 2: Try a different solvent. If acetone is not effective, consider using nitromethane or a specialized cyanoacrylate remover.

  • Solution 3: Combine with heat. Gently warm the solvent (ensure proper ventilation and no ignition sources) or the bonded area before and during solvent application to accelerate the dissolving process.

  • Solution 4: Agitate the solvent. Gentle agitation or scrubbing with a solvent-resistant brush can help the solvent penetrate the adhesive.

Problem: The lab equipment is made of a sensitive plastic that could be damaged by harsh solvents.

  • Solution 1: Test a small, inconspicuous area first. Before applying any solvent to the entire area, test it on a small spot to check for any adverse reactions with the plastic.[6]

  • Solution 2: Use a less aggressive solvent. Isopropyl alcohol (isopropanol) is sometimes used for degreasing surfaces before bonding and may be a milder option to try for removal on sensitive plastics, though it is less effective than acetone.[5][7][8]

  • Solution 3: Rely on mechanical and thermal methods. Focus on gentle heating to soften the adhesive and then carefully use plastic scrapers or wedges to pry the bond apart.

Data Presentation

Table 1: Chemical Resistance of Cured this compound (Methyl Cyanoacrylate)

SolventPolarityEffectiveness for Removal
AcetonePolarGood
NitromethanePolarGood
Isopropyl AlcoholPolarDeteriorates bond over several months
Water (Boiling)PolarDestroys bond in < 24 hours
AminesPolarDissolves the bond rapidly
GasolineNon-polarMinimal effect
Motor OilNon-polarMinimal effect
Dioctyl PhthalateNon-polarMinimal effect

This table is a summary based on available chemical resistance data.[2][3] Actual removal times will vary based on bond thickness, surface area, and application method.

Experimental Protocols

Protocol 1: Chemical Removal of Cured this compound

  • Safety Precautions: Work in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and solvent-resistant gloves.

  • Surface Preparation: If possible, mechanically remove any excess, bulky adhesive with a scraper before applying solvent.

  • Solvent Application:

    • For small areas, apply the chosen solvent (e.g., acetone) directly to the bond line using a cotton swab or a dropper.

    • For larger components, fully immerse the bonded part in a covered container of the solvent.

  • Soaking: Allow the component to soak for several hours. The time required will depend on the thickness of the adhesive.

  • Mechanical Removal: Once the adhesive has softened, use a plastic or wooden scraper to gently remove the residue. Avoid using metal tools on sensitive surfaces to prevent scratching.

  • Cleaning: After the adhesive is removed, clean the equipment surface with a clean cloth and a suitable cleaner (e.g., isopropanol) to remove any residual solvent or adhesive.

  • Drying: Allow the equipment to air dry completely before use.

Mandatory Visualization

Removal_Workflow cluster_prep Preparation cluster_method Removal Method cluster_post Post-Removal start Cured this compound on Equipment assess Assess Equipment Material (Metal, Plastic, etc.) start->assess chemical Chemical Method (Acetone, Nitromethane) assess->chemical Solvent Compatible thermal Thermal Method (Heat Gun) assess->thermal Heat Tolerant mechanical Mechanical Method (Scraping, Peeling) assess->mechanical Non-Sensitive Surface clean Clean with Isopropanol chemical->clean Adhesive Removed thermal->mechanical Adhesive Softened mechanical->clean Adhesive Removed dry Air Dry clean->dry finish Equipment Ready for Use dry->finish

Caption: Workflow for removing cured this compound from lab equipment.

References

Technical Support Center: Permabond 910 Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using Permabond 910 cyanoacrylate adhesive.

Frequently Asked Questions (FAQs)

Q1: What is the expected curing time for this compound?

This compound is a fast-curing methyl cyanoacrylate adhesive. Fixture time, the point at which the bond is strong enough to handle, is typically achieved within 10-15 seconds on most surfaces at room temperature.[1][2][3] A full cure, where the adhesive reaches its maximum bond strength, is generally achieved within 24 hours.[1][2][3][4] However, this can be influenced by several factors as detailed below.

Q2: My this compound is not curing or is curing very slowly. What are the possible reasons?

Several factors can inhibit or slow down the curing process of this compound. These include:

  • Low Humidity: Cyanoacrylates rely on surface moisture to initiate the curing process.[5][6][7] Very dry environments (low humidity) can significantly prolong curing time.[8]

  • Acidic Surfaces: Acidic surfaces can neutralize the alkaline catalyst needed for curing, preventing the adhesive from setting.[8] This is common with materials like wood.

  • Inactive Surfaces: Some plastics, such as polyethylene, polypropylene, and PTFE (Teflon®), are difficult to bond and may require a surface primer.

  • Large Bond Gap: this compound is designed for thin-film applications with a maximum recommended gap fill of 0.15 mm (0.006 inches).[1][3] Larger gaps can lead to incomplete or slow curing.

  • Excessive Adhesive: Applying too much adhesive can significantly slow down the cure time as there is a larger volume to polymerize.[4][9] A thin, even layer is optimal.

  • Low Temperature: Colder temperatures will slow down the chemical reaction of curing.[4][10][11][12] The recommended application temperature is typically between 60°F and 80°F (15°C to 27°C).[9]

  • Contaminated Surfaces: Surfaces that are not clean, dry, and free of grease or oil will prevent proper adhesion and curing.[1][5][7][9]

Q3: Is there a way to speed up the curing process?

Yes, you can use a surface activator, such as Permabond C Surface Activator (CSA) or QFS 16.[1] Activators can be applied to one of the substrates before the adhesive. However, be aware that using an activator may slightly reduce the final bond strength.[13] Increasing ambient humidity and temperature can also accelerate curing.[10][12]

Q4: Why is there a white haze (frosting) forming around the bond line?

This phenomenon, known as "blooming" or "frosting," occurs when unreacted cyanoacrylate monomers volatilize, react with moisture in the air, and then settle back down on the surface as a white powder. This is more common with large amounts of excess adhesive or slow cure speeds. To mitigate this, use a minimal amount of adhesive and ensure rapid curing.

Troubleshooting Guide: Improper Curing of this compound

This section provides a systematic approach to identifying and resolving curing issues with this compound.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: this compound Not Curing check_humidity Is ambient humidity very low? start->check_humidity check_surface_prep Are surfaces clean, dry, and grease-free? check_humidity->check_surface_prep No increase_humidity Solution: Increase humidity or use an activator. check_humidity->increase_humidity Yes check_surface_type Is the substrate acidic or inactive (e.g., PE, PP)? check_surface_prep->check_surface_type Yes clean_surface Solution: Clean with isopropanol or acetone. check_surface_prep->clean_surface No check_gap Is the bondline gap > 0.15 mm? check_surface_type->check_gap No use_primer Solution: Use a polyolefin primer for inactive plastics or a neutralizer for acidic surfaces. check_surface_type->use_primer Yes check_adhesive_amount Is there excess adhesive squeeze-out? check_gap->check_adhesive_amount No reduce_gap Solution: Redesign joint for a tighter fit. check_gap->reduce_gap Yes check_temp Is the temperature below 15°C (60°F)? check_adhesive_amount->check_temp No reduce_adhesive Solution: Apply a thinner, more uniform layer. check_adhesive_amount->reduce_adhesive Yes increase_temp Solution: Warm the bonding area to room temperature. check_temp->increase_temp Yes end_node Curing Issue Resolved check_temp->end_node No increase_humidity->end_node clean_surface->end_node use_primer->end_node reduce_gap->end_node reduce_adhesive->end_node increase_temp->end_node

Caption: Troubleshooting workflow for this compound curing issues.

Quantitative Data Summary

The curing performance of this compound is dependent on the substrate material.

SubstrateFixture Time (seconds)
Steel10 - 15
Buna N Rubber10 - 15
Phenolic10 - 15

Data sourced from the this compound Technical Data Sheet.[1][3] Full strength is typically achieved in 24 hours.[1][2][3]

Experimental Protocol: Diagnosing Curing Failure

This protocol provides a step-by-step method to determine the root cause of improper curing.

Objective: To systematically evaluate the key factors affecting this compound cure speed.

Materials:

  • This compound adhesive

  • Substrates to be bonded

  • Control substrates (e.g., clean, mild steel coupons)

  • Isopropanol or acetone

  • Lint-free wipes

  • Timer

  • Thermometer and hygrometer

Methodology:

  • Environmental Assessment:

    • Measure and record the ambient temperature and relative humidity of the workspace. The optimal range is typically 20-25°C (68-77°F) and 40-60% relative humidity.

  • Surface Preparation:

    • Thoroughly clean the surfaces of the experimental substrates with a recommended solvent like isopropanol or acetone and a lint-free wipe to remove any contaminants.[1][5][7]

    • For metals like aluminum or copper, lightly abrade the surface to remove the oxide layer, followed by a solvent wipe.[1][5]

    • Allow the solvent to fully evaporate before applying the adhesive.

  • Adhesive Application and Assembly:

    • Apply a single, small drop of this compound to one of the prepared surfaces. The goal is to create a thin, uniform layer upon assembly.

    • Quickly and accurately align and join the two substrates, applying firm, consistent pressure for 15-30 seconds.

    • Start the timer immediately upon joining the substrates.

  • Curing Observation:

    • After the recommended fixture time (e.g., 15 seconds for steel), gently attempt to move the substrates to assess if a bond has formed.

    • If no bond has formed, continue to hold and re-check every 15 seconds for up to 2 minutes.

    • Record the time to fixture.

  • Control Experiment:

    • Repeat steps 2-4 using clean, mild steel coupons as control substrates. This will help determine if the issue is with the adhesive batch itself or the experimental substrates.

Interpreting the Results:

  • Successful cure on control but not on experimental substrate: This points to an issue with the substrate material (e.g., it is acidic or an inactive plastic) or improper surface preparation of the experimental substrate.

  • Slow cure on both control and experimental substrates: This suggests an environmental issue (low humidity or temperature) or that the adhesive may be past its shelf life.

  • Rapid cure with minimal adhesive, slow cure with excess: This indicates that too much adhesive was being used in the initial failed attempts.

Curing Mechanism Overview

The curing of cyanoacrylate adhesives like this compound is an anionic polymerization process.

CuringMechanism cluster_initiation Initiation cluster_propagation Propagation initiator Weak Base (e.g., H2O on surface) monomer Cyanoacrylate Monomer initiator->monomer Attacks anion Carbanion monomer->anion next_monomer Another Monomer anion->next_monomer Attacks polymer_chain Growing Polymer Chain next_monomer->polymer_chain cured_adhesive Cured Adhesive (Polymethyl Cyanoacrylate) polymer_chain->cured_adhesive

Caption: Anionic polymerization of cyanoacrylate adhesive.

References

Troubleshooting weak bonds with Permabond 910 on metal surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Permabond 910

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues with this compound, particularly when creating bonds on metal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is the original 100% methyl cyanoacrylate instant adhesive.[1][2] It is a single-component, low-viscosity liquid that cures rapidly at room temperature when pressed into a thin film between parts.[1][3][4] It is specifically formulated for bonding metal surfaces, providing excellent bond strength to materials like steel, aluminum, and most other metals.[1][4][5][6]

Q2: How does this compound cure? A2: Cyanoacrylate adhesives, like this compound, are single-component adhesives that polymerize rapidly when pressed into a thin film.[6][7] The curing process is initiated by moisture adsorbed on the surface of the substrates being bonded.[6][7][8]

Q3: What is the fixture time and full cure time? A3: this compound achieves fixture or handling strength in approximately 10-15 seconds on most active surfaces like steel.[1][5] A full cure, where the adhesive reaches its maximum bond strength, is typically achieved in 24 hours.[1][5]

Q4: How should this compound be stored? A4: For optimal shelf life, this compound should be stored in its unopened container in a refrigerator at 2 to 7°C (35 to 45°F).[1] It is crucial to allow the adhesive to reach room temperature before opening the bottle to prevent condensation from forming inside, which can reduce its shelf life and effectiveness.[1][8][9]

Troubleshooting Guide for Weak Bonds on Metal Surfaces

This section addresses specific issues that can lead to weak or failed bonds during your experiments.

Q5: My bond failed, and the adhesive is still wet or tacky. Why didn't it cure?

Possible Causes:

  • Inactive Surfaces: Some metals, particularly passive ones like stainless steel, or surfaces that are very acidic, can slow down the curing process.[1][10]

  • Excessive Gap: this compound is designed for tight-fitting parts with a maximum recommended gap fill of 0.15 mm (0.006 in).[1][5] Larger gaps can significantly inhibit or prevent a proper cure.[1][11]

  • Low Humidity: The curing mechanism relies on surface moisture. Very dry environments can lead to significantly longer cure times.[11]

Solutions:

  • Use an Activator: For inactive surfaces, large gaps, or low-humidity conditions, applying Permabond C Surface Activator (CSA) or QFS 16 to one of the substrates before bonding can accelerate the cure speed.[1][5][10]

  • Ensure Proper Joint Design: Verify that the gap between your components is within the recommended 0.15 mm limit.

  • Control Environment: If possible, maintain a relative humidity of 40-60% in the bonding area.

Q6: The bond strength on my aluminum/copper/brass parts is much lower than expected. What went wrong?

Possible Causes:

  • Surface Oxidation: Metals like aluminum, copper, and their alloys naturally form an oxide layer on their surface.[1][7][12] This layer can be weak and loosely attached, and bonding to it will result in a low-strength bond as the failure occurs within the oxide layer itself, not the adhesive.[13]

  • Surface Contamination: Any presence of oils, grease, dirt, or other contaminants will prevent the adhesive from making direct contact with the metal substrate, leading to poor adhesion.[11][14]

Solutions:

  • Mechanical Abrasion: The most effective solution is to remove the weak oxide layer. Lightly abrade the metal surface with emery cloth or similar abrasive material until a fresh, clean surface is exposed.[1][6][7][12]

  • Thorough Degreasing: After abrading, or for any metal surface, it is critical to degrease thoroughly. Use a suitable solvent such as acetone or isopropanol to clean the surfaces.[1][7][8] Ensure the solvent has fully evaporated before applying the adhesive.

Q7: The adhesive cured, but the bond seems brittle and failed under minimal stress. Why?

Possible Causes:

  • Excessive Adhesive: Applying too much adhesive can lead to a thick bond line. This not only slows the cure but can also result in a more brittle bond. The excess adhesive squeezed out of the joint can also lead to a white, powdery residue known as "blooming."[11]

  • Improper Alignment: If the parts are disturbed or realigned after the initial bond has started to form (within the first few seconds), the polymer chains will be broken, resulting in a significantly weaker final bond.[1][7]

Solutions:

  • Apply Sparingly: Use only a minimal amount of adhesive—enough to form a thin, uniform layer when the parts are pressed together.[1][7] One drop per square inch is a common guideline.

  • Align and Hold: Bring the components together quickly and ensure they are correctly aligned.[1][7] Apply firm, consistent pressure and hold them steady without movement until fixture strength is achieved (typically 10-15 seconds).[1][5][7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving weak bond issues with this compound on metal surfaces.

Caption: Troubleshooting workflow for weak this compound bonds.

Quantitative Data

The following tables summarize the typical performance and properties of this compound.

Table 1: Typical Curing Properties of this compound

Property Value
Fixture / Handling Time 10-15 seconds (on Steel)[1][5]
Full Strength 24 hours[1][5]
Maximum Gap Fill 0.15 mm (0.006 in)[1][5]

| Viscosity @ 25°C | 70-90 mPa.s (cP)[1][5] |

Table 2: Shear Strength of this compound on Various Metal Substrates (ISO 4587)

Substrate N/mm² psi
Steel 23-29 3300-4200[1][5][10]
Stainless Steel 21 3000[1][5][10]
Aluminum 13-15 1900-2200[1][5][10]
Brass 21 3000[1][5][10]

Note: Strength measured after 24-hour cure at room temperature.

Table 3: Physical and Thermal Properties of Cured this compound

Property Value
Chemical Composition Methyl Cyanoacrylate[1]
Appearance Colourless[1]
Service Temperature Range -55°C to 82°C (-65°F to 180°F)[5]

| Impact Strength (ASTM D-950) | 3-5 kJ/m² (1.4-2.4 ft-lb/in²)[1][5] |

Experimental Protocols

Protocol 1: Optimal Surface Preparation of Metals

  • Initial Degreasing: Wipe the surfaces to be bonded with a clean, lint-free cloth soaked in a suitable solvent (e.g., isopropanol, acetone) to remove any gross contamination.[1][8] Use a one-way wipe to avoid re-contaminating the surface.[14]

  • Mechanical Abrasion (for oxide-forming metals): For metals such as aluminum, copper, and their alloys, lightly abrade the bonding surfaces using emery cloth (240-320 grit) or through grit blasting.[1][12] The goal is to remove the visible oxide layer and create a fresh, active surface.

  • Final Solvent Cleaning: After abrasion, perform a final and thorough cleaning with a fresh solvent wipe to remove all loose particles and any remaining oils.[8]

  • Drying: Allow the solvent to fully evaporate from the surfaces before applying the adhesive. This can be accelerated with clean, dry, forced air.

  • Bonding: Bond the parts as soon as possible after preparation to prevent the re-formation of oxide layers or re-contamination.[13][15]

Protocol 2: Adhesive Application and Curing

  • Dispensing: Ensure the adhesive is at room temperature.[1] Apply the adhesive sparingly to one of the prepared surfaces.[1][7]

  • Assembly: Quickly bring the two substrates together in the correct alignment.[1][7]

  • Applying Pressure: Apply sufficient, firm pressure to ensure the adhesive spreads into a thin, uniform film across the entire bond area.[1][7]

  • Fixturing: Hold the assembly securely without any movement for 10-15 seconds to allow the bond to achieve handling strength.[1][5]

  • Full Cure: Allow the bonded assembly to cure undisturbed for 24 hours at room temperature to achieve maximum bond strength.[1][5]

  • Cleanup: Any excess uncured adhesive (squeeze-out) can be carefully wiped away with a cloth, or removed using Permabond CA solvent, nitromethane, or acetone.[1][7]

Logical Relationships

The following diagram illustrates the relationship between key factors influencing the final bond strength.

G cluster_inputs Controllable Factors cluster_outputs Result cluster_details1 cluster_details2 cluster_details3 surface_prep Surface Preparation prep_detail1 Clean & Dry surface_prep->prep_detail1 prep_detail2 Abraded (Oxide Removed) surface_prep->prep_detail2 application Application Technique app_detail1 Minimal Adhesive application->app_detail1 app_detail2 Firm, Even Pressure application->app_detail2 app_detail3 No Movement application->app_detail3 environment Curing Environment env_detail1 Room Temperature environment->env_detail1 env_detail2 Adequate Humidity environment->env_detail2 bond_strength Optimal Bond Strength prep_detail1->bond_strength prep_detail2->bond_strength app_detail1->bond_strength app_detail2->bond_strength app_detail3->bond_strength env_detail1->bond_strength env_detail2->bond_strength

Caption: Key factors influencing final bond strength.

References

How to improve the bond strength of Permabond 910 on plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the bond strength of Permabond 910 cyanoacrylate adhesive on plastic substrates.

Troubleshooting Guide

Encountering issues with bond strength can be a significant setback in experimental setups. This guide provides a systematic approach to identifying and resolving common problems.

ProblemPossible CauseSolution
Weak or no adhesion to plastic surface. Low Surface Energy of Plastic: Plastics like Polyethylene (PE), Polypropylene (PP), PTFE, and silicones have very low surface energy, which prevents the adhesive from properly "wetting" the surface.[1][2][3][4]Use Permabond POP Polyolefin Primer on the plastic surface before applying the adhesive. The primer chemically modifies the surface to make it more receptive to bonding.[1][2][5][6]
Surface Contamination: The presence of oils, grease, mold release agents, or even fingerprints on the bonding surface can inhibit adhesion.[7][8][9]Thoroughly clean and degrease the plastic surfaces using a suitable solvent like isopropyl alcohol or acetone. Ensure the surface is completely dry before bonding.[7][8][10]
Inconsistent bond strength across samples. Inconsistent Surface Preparation: Variations in cleaning, abrasion, or primer application can lead to inconsistent bond performance.[9]Standardize the surface preparation protocol for all samples. Ensure consistent application of solvent, uniform light abrasion, and an even coat of primer.
Variable Adhesive Application: Applying too much or too little adhesive can result in variable bond strength.[9][11]Apply a minimal, consistent amount of this compound to one surface to form a thin, uniform bond line.[10]
Slow or incomplete adhesive cure. Low Humidity: Cyanoacrylate adhesives rely on surface moisture to cure. Very dry environments can slow down the curing process.[3][12]If working in a low-humidity environment, consider using a cyanoacrylate accelerator. However, for sensitive plastics, testing is recommended to avoid surface crazing.
Acidic Plastic Surface: Some plastics may have an acidic surface, which can inhibit the cure of standard cyanoacrylates.Use a surface-insensitive cyanoacrylate or an accelerator to ensure a rapid cure on acidic surfaces.
Stress cracking or crazing of the plastic substrate. Aggressive Solvent Cleaner: Some solvents can be aggressive towards certain plastics, causing surface damage.Test the cleaning solvent on a small, inconspicuous area of the plastic before full application.
Uncured Liquid Adhesive: Prolonged contact of some plastics with liquid cyanoacrylate can cause stress cracking.[13]Ensure rapid curing by using a minimal amount of adhesive and applying firm pressure to the assembly. Using an accelerator can also help.[13] Permabond 910FS is formulated to be less aggressive to sensitive plastics like polycarbonate and ABS.[14]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it best for?

A1: this compound is the original 100% methyl cyanoacrylate adhesive.[10][15] It is a single-part, low-viscosity liquid that cures rapidly at room temperature.[10][15] It was specifically designed for bonding metal surfaces, providing excellent bond strength to steel, aluminum, and most metals.[10][15][16] It also adheres well to a wide variety of other materials, including most plastics and rubbers.[10][16][17]

Q2: Why is my this compound not sticking to certain plastics?

A2: The primary reason for poor adhesion on some plastics is low surface energy.[3][4] Plastics such as polyethylene (PE), polypropylene (PP), PTFE (Teflon), and silicones have very "slippery" surfaces that are difficult for adhesives to bond to without special surface treatment.[1][2][6][7]

Q3: How can I improve the bond strength of this compound on low surface energy plastics?

A3: The most effective method is to use a polyolefin primer, such as Permabond POP.[1][2][5][6] The primer is applied to the plastic surface before the adhesive and modifies the surface to promote adhesion.[7] After treatment with Permabond POP, durable bonds that can be stronger than the substrate material can be achieved.[1][5]

Q4: What is the proper procedure for surface preparation before bonding plastics?

A4: Proper surface preparation is a critical step for achieving strong bonds.[7][8] The general steps are:

  • Clean and Degrease: Remove all contaminants from the surface using a residue-free cleaner like isopropyl alcohol.[7][8]

  • Abrade (for some plastics): Lightly roughening smooth plastic surfaces with fine-grit sandpaper (180-220 grit) can increase the surface area for bonding.[3][7][8] Be sure to clean the surface again after abrading to remove any dust.

  • Prime (for low surface energy plastics): Apply a thin, even coat of Permabond POP to the bonding surfaces and allow it to dry completely before applying the adhesive.[6][7]

Q5: How much adhesive should I apply?

A5: Apply the adhesive sparingly to one surface.[10] Cyanoacrylates work best in a very thin film. Applying too much adhesive can lead to slower cure times and weaker bonds.[11]

Q6: How long does it take for this compound to cure?

A6: this compound achieves handling strength in seconds to minutes.[18] A full cure and maximum bond strength are typically reached within 24 hours.[18]

Q7: Can I use an accelerator with this compound on plastics?

A7: Yes, a cyanoacrylate accelerator can be used to speed up the cure, especially in low humidity or on inactive surfaces.[3] However, it is important to test the accelerator on a small area first, as it can cause some sensitive plastics to craze or crack.

Quantitative Data: Bond Strength of this compound on Plastics

The following table summarizes the typical shear strength of this compound on various plastic substrates. Note that for low surface energy plastics, the use of a primer like Permabond POP is mandatory to achieve a significant bond.

Plastic SubstrateSurface EnergyPrimer RequiredTypical Shear Strength (N/mm²)Typical Shear Strength (psi)
ABSHighNo>6-10>870-1450
PVCHighNo>6-10>870-1450
PolycarbonateHighNo>6-10>870-1450
Polyethylene (PE)LowYes (Permabond POP)Substrate FailureSubstrate Failure
Polypropylene (PP)LowYes (Permabond POP)Substrate FailureSubstrate Failure
PTFE (Teflon)LowYes (Permabond POP)Substrate FailureSubstrate Failure

*Substrate Failure indicates that the bond is stronger than the plastic material itself.

Experimental Protocols

Protocol 1: Surface Preparation and Bonding of High Surface Energy Plastics (e.g., ABS, PVC, Polycarbonate)

  • Cleaning: Wipe the bonding surfaces with a lint-free cloth dampened with isopropyl alcohol to remove any contaminants.

  • Drying: Allow the solvent to fully evaporate, ensuring the surfaces are completely dry.

  • Adhesive Application: Apply a single, small drop of this compound to one of the bonding surfaces.

  • Assembly: Quickly bring the two surfaces together and apply firm, even pressure for 10-15 seconds to ensure a thin bond line.

  • Curing: Allow the assembly to cure for 24 hours at room temperature to achieve maximum bond strength.

Protocol 2: Surface Preparation and Bonding of Low Surface Energy Plastics (e.g., PE, PP, PTFE)

  • Cleaning: Thoroughly clean the plastic surfaces with isopropyl alcohol on a lint-free cloth.

  • Drying: Ensure the surfaces are completely dry.

  • Priming: Apply a thin, even coat of Permabond POP Polyolefin Primer to both surfaces to be bonded.

  • Drying Primer: Allow the primer to dry completely at room temperature (typically 30-60 seconds).

  • Adhesive Application: Apply a small amount of this compound to one of the primed surfaces.

  • Assembly: Join the components quickly and apply firm pressure for 15-30 seconds.

  • Curing: For optimal results, allow the bond to cure for 24 hours.

Visualizations

bonding_decision_workflow start Start: Identify Plastic Type plastic_type Is the plastic a low surface energy material (e.g., PE, PP, PTFE)? start->plastic_type surface_prep_hse 1. Clean with Isopropyl Alcohol 2. Lightly abrade (optional) 3. Apply this compound plastic_type->surface_prep_hse No (High Surface Energy) surface_prep_lse 1. Clean with Isopropyl Alcohol 2. Apply Permabond POP Primer 3. Allow primer to dry 4. Apply this compound plastic_type->surface_prep_lse Yes (Low Surface Energy) bond_assembly Assemble and apply pressure surface_prep_hse->bond_assembly surface_prep_lse->bond_assembly end End: 24-hour cure bond_assembly->end

Caption: Decision workflow for bonding plastics with this compound.

troubleshooting_workflow start Start: Poor Bond Strength check_surface_prep Was the surface properly cleaned and degreased? start->check_surface_prep clean_surface Action: Thoroughly clean with Isopropyl Alcohol and re-bond check_surface_prep->clean_surface No check_plastic_type Is it a low surface energy plastic (PE, PP)? check_surface_prep->check_plastic_type Yes clean_surface->start use_primer Action: Use Permabond POP Primer before bonding check_plastic_type->use_primer Yes check_adhesive_amount Was a minimal amount of adhesive used? check_plastic_type->check_adhesive_amount No use_primer->start adjust_adhesive Action: Reduce adhesive amount for a thin bond line check_adhesive_amount->adjust_adhesive No successful_bond Successful Bond check_adhesive_amount->successful_bond Yes adjust_adhesive->start

Caption: Troubleshooting workflow for poor bond strength.

References

Technical Support Center: Permabond® 910 & Cyanoacrylate Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when using Permabond® 910, with a specific focus on minimizing the cosmetic side-effect known as "blooming" or "frosting."

Frequently Asked Questions (FAQs)

Q1: What is the blooming or frosting effect observed with Permabond® 910?

A1: Blooming, also referred to as frosting or chlorosis, is the appearance of a fine, white, chalky residue on the surface surrounding the bond line of a cyanoacrylate adhesive, such as Permabond® 910.[1][2][3] This phenomenon occurs when unreacted cyanoacrylate monomers are volatile, meaning they become airborne during the curing process.[1][4] These airborne monomers then react with moisture in the atmosphere, polymerize, and fall back onto the substrate surfaces, creating the visible white deposit.[2][5] It is important to note that blooming is a purely aesthetic issue and does not compromise the strength or integrity of the adhesive bond itself.[2][6]

Q2: What are the primary causes of blooming with cyanoacrylate adhesives?

A2: The primary cause of blooming is the volatilization of unreacted cyanoacrylate monomers during the cure cycle.[1] Several factors can exacerbate this effect:

  • Excess Adhesive: Applying too much adhesive increases the amount of unreacted monomers available to vaporize.[7][8]

  • Slow Cure Speed: A slower cure provides more time for the monomers to become airborne before they are locked into the polymer chain.[8]

  • Environmental Conditions: Extremes in humidity and temperature can influence the cure speed and volatility of the monomers.[9] Low humidity can slow the cure, while high temperatures increase the vapor pressure of the monomers.[3][9]

  • Substrate Type: Acidic surfaces can slow down the curing process, thereby increasing the potential for blooming.[1][9]

  • Poor Ventilation: Enclosed spaces trap the volatilized monomers, allowing them to settle on the component surfaces.[1][7]

Q3: Does the age of Permabond® 910 affect the likelihood of blooming?

A3: Yes, the age of the adhesive can be a factor. Older cyanoacrylate adhesives may cure more slowly than fresh stock.[8] This increased cure time allows for a greater opportunity for monomers to volatilize and cause blooming.[10] It is recommended to practice good stock rotation to ensure optimal performance.

Q4: Can I remove the white residue after it has formed?

A4: While prevention is the most effective strategy, it is sometimes possible to clean the white residue. A solvent such as acetone or nitromethane can be used to remove the blooming effect.[11] However, it is crucial to test the solvent on a small, inconspicuous area of the substrate first to ensure it does not cause any damage.

Troubleshooting Guide: Minimizing Blooming

This guide provides systematic steps to identify and mitigate the blooming effect in your experiments.

Observation Potential Cause Recommended Action
Excessive white residue around the bond line. Over-application of adhesive.Apply the adhesive sparingly. A thin, uniform layer is sufficient for a strong bond.[7][8]
Blooming is more prevalent on certain days. Fluctuations in environmental conditions.Maintain a controlled environment with relative humidity between 40% and 60% and a temperature of approximately 21°C (70°F).[1][9]
The adhesive takes a long time to cure, and blooming is observed. Slow cure speed due to substrate or environmental factors.Use a chemical accelerator, such as Permabond® CSA-NF, to speed up the cure time.[2][4] Be mindful that an excessively fast cure can also sometimes contribute to blooming.[3][9]
Frosting appears on parts that are packaged shortly after bonding. Trapped volatile monomers.Ensure adequate ventilation in the bonding area to dissipate airborne monomers.[1][7] Allow parts to fully cure before placing them in a sealed container.[2]
Blooming occurs when bonding acidic surfaces like wood or leather. The acidic nature of the substrate is retarding the cure.Use a surface-insensitive cyanoacrylate or an accelerator to counteract the acidic effect.[1][9]

Quantitative Data

Property Value Notes
Chemical Composition Methyl CyanoacrylatePermabond® 910 is a 100% methyl cyanoacrylate adhesive.[12][13]
Viscosity @ 25°C 70-90 mPa.s (cP)This is a low viscosity adhesive.[14][15]
Fixture/Handling Time 10-15 secondsOn substrates like Steel, Buna N Rubber, and Phenolic.[13][16]
Full Strength 24 hoursTime required to achieve maximum bond strength.[13][16]
Maximum Gap Fill 0.15 mm (0.006 in)The maximum gap the adhesive can effectively bridge.[13][16]
Recommended Humidity 40% - 60% RHOptimal range for consistent curing.[1]
Recommended Temperature ~21°C (70°F)Ideal temperature for application.[9]

Experimental Protocols

Protocol for Application of Permabond® 910 with Permabond® CSA-NF Activator to Minimize Blooming

This protocol describes the pre-application of an accelerator to one of the substrates to promote a rapid cure and reduce the window for monomer volatilization.

Materials:

  • Permabond® 910 Cyanoacrylate Adhesive

  • Permabond® CSA-NF (Non-Flammable) Activator

  • Substrates to be bonded

  • Lint-free wipes

  • Appropriate solvent (e.g., isopropanol, acetone) for surface preparation[11]

  • Personal Protective Equipment (safety glasses, gloves)

Procedure:

  • Surface Preparation:

    • Ensure all substrates are clean, dry, and free from any contaminants such as oil, grease, or dust.[11]

    • Degrease the surfaces using a suitable solvent and a lint-free wipe.[11]

    • For metals like aluminum or copper, a light abrasion with emery cloth followed by a solvent wipe can improve adhesion by removing the oxide layer.[11]

  • Activator Application (Pre-application):

    • Apply a thin, even coat of Permabond® CSA-NF activator to one of the bonding surfaces.[1] This can be done by spraying, wiping, or dipping.[1]

    • Allow the activator to completely dry. This typically takes a few seconds.[10]

  • Adhesive Application:

    • Apply a minimal amount of Permabond® 910 to the untreated substrate surface.[1] Applying the adhesive directly to the activated surface can cause it to cure prematurely.[1]

  • Assembly:

    • Quickly and accurately align and bring the two substrates together.[11]

    • Apply firm, consistent pressure to ensure the adhesive spreads into a thin film.[11]

    • Hold the assembly in place for the recommended fixture time (typically 10-15 seconds).[13] Do not disturb or realign the parts during this initial cure.[11]

  • Curing:

    • Allow the bonded assembly to cure in a well-ventilated area.[7]

    • For maximum bond strength, allow the adhesive to cure for a full 24 hours.[1][13]

Visualizations

Logical Relationship of Factors Contributing to Blooming

Factors Influencing Cyanoacrylate Blooming A Excess Adhesive E Volatilization of Unreacted Monomers A->E B Slow Cure Speed B->E C Environmental Factors (High Temp / Low Humidity) C->E D Poor Ventilation F Blooming / Frosting D->F E->F

Caption: Key contributors to the blooming effect in cyanoacrylate adhesives.

Experimental Workflow for Minimizing Blooming

Workflow for Minimizing Blooming with Permabond® 910 start Start prep 1. Surface Preparation (Clean & Degrease) start->prep activator 2. Apply Activator (One Surface) prep->activator dry 3. Allow Activator to Dry activator->dry adhesive 4. Apply Adhesive Sparingly (Untreated Surface) dry->adhesive assemble 5. Assemble Parts (Apply Pressure) adhesive->assemble cure 6. Cure in a Well-Ventilated Area assemble->cure end End cure->end

Caption: Step-by-step process to reduce blooming when using Permabond® 910.

References

Permabond 910 in High-Temperature Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring robust material bonding in their experimental setups, the choice of adhesive is critical. This guide addresses the suitability of Permabond 910, a methyl cyanoacrylate adhesive, for high-temperature research applications. We provide answers to frequently asked questions, troubleshooting advice for common issues, and a detailed protocol for evaluating its performance at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum operating temperature for this compound?

A1: this compound is recommended for continuous service up to 180°F (82°C). It can, however, resist higher temperatures for brief intervals. For short durations, it may be exposed to temperatures as high as 300°F (150°C) without significant degradation of the bond, provided the joint is not under undue stress.

Q2: Will the bond strength of this compound be affected by high temperatures?

A2: Yes, like most cyanoacrylate adhesives, the bond strength of this compound will decrease as the temperature rises. Cured cyanoacrylates are thermoplastic and will soften at elevated temperatures. Significant deterioration in bond strength is generally observed at temperatures above 100°C (212°F).[1][2]

Q3: Is this compound suitable for applications involving temperature cycling?

A3: Standard cyanoacrylate adhesives can be brittle, and repeated expansion and contraction from thermal cycling can stress the bond line, potentially leading to micro-cracks and eventual failure, a phenomenon known as bond line fatigue.[3] For applications with significant temperature fluctuations, a toughened or more flexible adhesive might be a more suitable choice.

Q4: How should surfaces be prepared for bonding with this compound in a high-temperature setup?

A4: Proper surface preparation is crucial for optimal bond strength. Surfaces should be clean, dry, and free from grease and other contaminants.[4] For metals like aluminum and copper, a light abrasion with emery cloth can help remove the oxide layer and improve adhesion.[2][4] Degreasing with a suitable solvent such as acetone or isopropanol is also recommended.[2][4]

Troubleshooting Guide

This section addresses common problems encountered when using this compound in high-temperature environments.

Problem Potential Cause Recommended Solution
Weak or failed bond after exposure to high temperatures. The operating temperature exceeded the adhesive's limits. Cyanoacrylates soften and lose strength at elevated temperatures.[1][2]Verify that the application temperature is within the specified limits for this compound. For continuous exposure, temperatures should not exceed 180°F (82°C). For higher temperatures, consider a different type of adhesive, such as a high-temperature epoxy.
Bond failure under temperature cycling. The rigid nature of the cured adhesive makes it susceptible to fatigue from repeated expansion and contraction of the substrates.[3]For applications with significant temperature cycling, a more flexible, rubber-toughened cyanoacrylate or an alternative adhesive chemistry should be considered to absorb the stresses.[3]
Inconsistent bonding results. Improper surface preparation, including the presence of contaminants or an oxide layer on metal surfaces.Ensure all surfaces are scrupulously cleaned and degreased before applying the adhesive. For metals, consider light abrasion to create a fresh bonding surface.[2][4]
Adhesive not curing or curing too slowly. Low humidity in the bonding environment. Cyanoacrylates rely on surface moisture to initiate curing.[5]Ensure adequate humidity in the bonding area. If the environment is very dry, a cyanoacrylate accelerator may be used to speed up the curing process.
Visible cracking or crazing of the adhesive bond line. Thermal shock from rapid temperature changes or exposure to temperatures exceeding the adhesive's glass transition temperature.Implement a more gradual heating and cooling ramp in your experimental protocol to minimize thermal stress on the bonded joint.

Quantitative Data Summary

The following table summarizes the key performance data for this compound, with a focus on its thermal and mechanical properties.

PropertyValue
Chemical Type Methyl Cyanoacrylate
Continuous Operating Temperature -65°F to 180°F (-55°C to 82°C)
Short-Term Temperature Exposure Up to 300°F (150°C)
Softening Point Approximately 350°F (177°C)[3]
Fixture Time (Steel) 10 - 15 seconds
Full Cure Time 24 hours
Shear Strength (Steel) 3300 - 4200 psi (23 - 29 N/mm²)
Shear Strength (Aluminum) 1900 - 2200 psi (13 - 15 N/mm²)
Gap Fill 0.006 in (0.15 mm)

Experimental Protocol: Evaluating Bond Strength at Elevated Temperatures

This protocol outlines a procedure for determining the shear strength of this compound on metal substrates at a specified high temperature, based on ASTM D1002 and ISO 4587 standards.[6][7][8]

1. Objective: To quantify the shear strength of this compound-bonded metal specimens at a designated high temperature relevant to the research setup.

2. Materials and Equipment:

  • This compound adhesive

  • Metal substrates (e.g., steel, aluminum) cut to standardized dimensions (e.g., 100 mm x 25 mm x 1.6 mm)[6]

  • Solvent for degreasing (e.g., acetone, isopropanol)

  • Abrasive paper (e.g., emery cloth)

  • Universal Testing Machine (UTM) with a temperature-controlled chamber

  • Fixtures for lap shear testing

  • Calipers for precise measurement

3. Specimen Preparation:

  • Cut a minimum of five replicate specimens for each test condition.

  • Degrease the bonding surfaces of the metal substrates with a suitable solvent.[2][4]

  • For metals with an oxide layer, lightly abrade the bonding surfaces.[2][4]

  • Apply a thin, uniform layer of this compound to one of the bonding surfaces.

  • Assemble the lap shear joint with a defined overlap area (e.g., 12.5 mm x 25 mm).[6]

  • Apply firm pressure to ensure a thin bond line and remove any excess adhesive.

  • Allow the specimens to cure at room temperature for at least 24 hours.

4. Testing Procedure:

  • Set the temperature of the UTM's environmental chamber to the desired test temperature.

  • Place a cured specimen into the grips of the UTM.

  • Allow the specimen to thermally equilibrate in the chamber for a specified duration (e.g., 10-15 minutes).

  • Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[9]

  • Record the maximum load achieved before failure.

5. Data Analysis:

  • Calculate the shear strength for each specimen by dividing the maximum load by the bond area.

  • Calculate the average shear strength and standard deviation for the set of replicate specimens.

  • Analyze the failure mode of each specimen (e.g., adhesive failure, cohesive failure, substrate failure).

Visualizations

cluster_0 Troubleshooting Workflow for High-Temperature Bonding Start Bond Failure at High Temperature Check_Temp Was Operating Temperature > 180°F (82°C)? Start->Check_Temp Consider_Alt Consider High-Temp Epoxy or Alternative Adhesive Check_Temp->Consider_Alt Yes Check_Cycling Was the Application Subject to Temperature Cycling? Check_Temp->Check_Cycling No Consider_Toughened Use a Toughened/Flexible Cyanoacrylate Check_Cycling->Consider_Toughened Yes Check_Surface Was Surface Preparation Adequate? Check_Cycling->Check_Surface No Improve_Prep Clean, Degrease, and Abrade Surfaces Check_Surface->Improve_Prep No Success Successful Bond Check_Surface->Success Yes Improve_Prep->Success

Caption: Troubleshooting workflow for bond failures in high-temperature applications.

cluster_1 Experimental Workflow for High-Temperature Bond Strength Testing Prep_Substrates 1. Prepare Metal Substrates (Cut, Clean, Degrease, Abrade) Apply_Adhesive 2. Apply this compound (Thin, Uniform Layer) Prep_Substrates->Apply_Adhesive Assemble_Joint 3. Assemble Lap Shear Joint (Defined Overlap) Apply_Adhesive->Assemble_Joint Cure 4. Cure for 24 Hours (Room Temperature) Assemble_Joint->Cure Condition 5. Thermal Conditioning (Place in Temp Chamber) Cure->Condition Test 6. Apply Tensile Load to Failure (Constant Rate) Condition->Test Analyze 7. Analyze Data (Calculate Shear Strength, Note Failure Mode) Test->Analyze

Caption: Step-by-step experimental workflow for evaluating adhesive shear strength at elevated temperatures.

References

Permabond 910 Technical Support Center: Achieving Void-Free Bond Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Permabond 910 cyanoacrylate adhesive, focusing on techniques to ensure a strong, void-free bond line in experimental setups.

Troubleshooting Guide & FAQs

Q1: What are the most common causes of voids in a this compound bond line?

A1: Voids in the bond line are typically caused by one or more of the following factors:

  • Improper Surface Preparation: Contaminants such as grease, oil, dust, or moisture on the substrate surfaces can interfere with the adhesive's ability to wet the surface completely, leading to air pockets.[1][2][3]

  • Excessive Adhesive Application: Applying too much adhesive can lead to "squeeze out" and prevent a thin, uniform bond line.[1][2][4] The excess adhesive may cure unevenly, trapping air.

  • Insufficient or Uneven Pressure: Inadequate pressure during the initial bonding phase can prevent the adhesive from spreading evenly across the entire bonding area, leaving gaps that form voids.[1][2]

  • Rapid Curing on Porous Surfaces: Porous materials can absorb the adhesive too quickly, preventing it from forming a continuous film.[3][5]

  • Entrapped Air During Assembly: Bringing the two substrates together in a manner that traps air between them can result in voids.

Q2: How can I prevent voids when bonding non-porous substrates like metals and plastics?

A2: To achieve a void-free bond line with non-porous substrates, follow these steps:

  • Thorough Surface Preparation:

    • Clean the surfaces with a suitable solvent like isopropanol or acetone to remove any grease or oil.[1][2]

    • Ensure surfaces are completely dry before applying the adhesive.[1][2]

    • For metals like aluminum and copper, a light abrasion with emery cloth can remove the oxide layer and improve adhesion.[1][2]

  • Minimal and Precise Adhesive Application:

    • Apply the adhesive sparingly to one surface.[1][2] A small drop is often sufficient for a small bonding area.

    • For larger areas, apply a thin, even bead of adhesive.

  • Proper Assembly and Clamping:

    • Bring the components together quickly and ensure they are correctly aligned.[1][2]

    • Apply firm, consistent pressure to spread the adhesive into a thin, uniform layer.[1][2] This helps to expel any trapped air.

    • Maintain pressure until the adhesive achieves fixture strength, typically within 10-15 seconds for most metals.[6]

Q3: I am bonding a porous material. What special precautions should I take to avoid voids?

A3: When bonding porous materials, the adhesive can be absorbed into the substrate, leading to a starved bond line and potential voids. To mitigate this:

  • Use a Primer/Activator: For challenging plastics like polyethylene or polypropylene, using a polyolefin primer (such as Permabond POP) is recommended before applying the adhesive.[6] For other porous surfaces, an activator (like Permabond CSA or QFS 16) can be used to accelerate the surface cure, preventing excessive absorption.[1]

  • Controlled Adhesive Application: Apply a slightly more generous amount of adhesive than for non-porous surfaces, but avoid gross excess.

  • Rapid Assembly: Assemble the parts immediately after applying the adhesive to allow for proper wetting before the adhesive is fully absorbed.

Q4: Can the viscosity of this compound contribute to void formation?

A4: this compound is a low-viscosity adhesive (70-90 mPa.s).[6] This property is generally beneficial as it allows the adhesive to flow easily and wet surfaces thoroughly, minimizing the risk of voids due to poor spreading. However, on very rough or porous surfaces, its low viscosity might lead to excessive absorption. In such specific cases, a higher viscosity cyanoacrylate might be considered, though for most applications, the low viscosity of this compound is advantageous for achieving a thin, void-free bond line.

Quantitative Data Summary

For optimal performance and to minimize the risk of voids, it is crucial to adhere to the recommended operating parameters for this compound.

ParameterValueSource
Viscosity 70 - 90 mPa.s[6]
Maximum Gap Fill 0.15 mm (0.006 in)[6]
Fixture Time (Steel) 10 - 15 seconds[6]
Fixture Time (Buna-N Rubber) 10 - 15 seconds[6]
Fixture Time (Phenolic) 10 - 15 seconds[6]
Full Cure Time 24 hours[6]
Operating Temperature Range -55°C to 82°C (-65°F to 180°F)[6]

Experimental Protocols

Protocol for Achieving a Void-Free Bond on Metal Substrates:

  • Materials: this compound adhesive, metal substrates (e.g., steel, aluminum), isopropanol or acetone, lint-free wipes, emery cloth (for certain metals).

  • Surface Preparation: a. Degrease the metal substrates by wiping them with a lint-free cloth dampened with isopropanol or acetone. b. For aluminum, copper, and their alloys, lightly abrade the bonding surfaces with emery cloth to remove the oxide layer. c. Perform a final wipe with the solvent to remove any loose particles. d. Allow the solvent to fully evaporate.

  • Adhesive Application: a. Dispense a single, small drop of this compound onto one of the prepared metal surfaces. The amount should be just enough to cover the bond area when compressed.

  • Assembly and Curing: a. Immediately after applying the adhesive, bring the two substrates together in the desired alignment. b. Apply firm, uniform pressure for 10-15 seconds to allow the adhesive to spread into a thin film and achieve handling strength. c. Avoid disturbing the assembly during the initial cure. d. Allow the bonded assembly to cure for 24 hours at room temperature to achieve full bond strength.

Visual Guides

Troubleshooting Workflow for Void-Free Bonding

G Troubleshooting Void Formation with this compound cluster_prep Surface Preparation cluster_apply Adhesive Application cluster_assembly Assembly & Curing cluster_outcome Bond Line Quality Clean Clean Substrates (Isopropanol/Acetone) Abrade Abrade Metals (if needed) Clean->Abrade Dry Ensure Surfaces are Dry Abrade->Dry Apply Apply Adhesive Sparingly to One Surface Dry->Apply Assemble Assemble Parts Quickly & Accurately Apply->Assemble Pressure Apply Firm, Even Pressure (10-15s) Assemble->Pressure Cure Allow 24hr Full Cure Pressure->Cure VoidFree Void-Free Bond Cure->VoidFree Voids Voids Present Voids->Clean Re-evaluate Surface Cleanliness Voids->Apply Adjust Adhesive Amount Voids->Pressure Check Pressure Application G Key Factors Influencing Void Formation Voids Void Formation in Bond Line Surface Improper Surface Preparation Surface->Voids Contaminants Contaminants (Oil, Dust) Moisture Surface->Contaminants Adhesive Incorrect Adhesive Application Adhesive->Voids Excess Excessive Amount Adhesive->Excess Pressure Inadequate Assembly Pressure Pressure->Voids Uneven Uneven/Insufficient Pressure->Uneven Substrate Substrate Porosity Substrate->Voids Absorption High Absorption Substrate->Absorption

References

Validation & Comparative

A Researcher's Guide to Cyanoacrylate Adhesives: Permabond 910 vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environments of research, science, and drug development, the materials and tools used must be reliable, well-characterized, and consistent. Cyanoacrylate adhesives, known for their rapid bonding capabilities, are frequently employed for a variety of applications, from assembling custom lab apparatus to mounting tissue samples. Permabond 910, a methyl cyanoacrylate, has long been a staple in many laboratories. However, a range of other cyanoacrylate formulations exists, each with unique properties that may be better suited for specific research needs. This guide provides an objective comparison of this compound with other common cyanoacrylate adhesives, supported by experimental data and detailed testing protocols, to aid researchers in making informed decisions.

Key Performance Parameters: A Comparative Analysis

The selection of an appropriate cyanoacrylate adhesive hinges on a clear understanding of its key performance indicators. The following tables summarize the quantitative data for this compound and several alternatives, including the popular ethyl cyanoacrylate Loctite 401, the n-butyl cyanoacrylate 3M™ Vetbond™ Tissue Adhesive, and two medical-grade ethyl cyanoacrylates, Infinity Bond MG30 and Hernon Quantum 143.

Table 1: Physical and Mechanical Properties

PropertyThis compoundLoctite 4013M™ Vetbond™Infinity Bond MG30Hernon Quantum 143
Chemical Type Methyl Cyanoacrylate[1][2]Ethyl Cyanoacrylate[3][4]n-Butyl Cyanoacrylate[5]Modified Ethyl Cyanoacrylate[6]Ethyl Cyanoacrylate
Viscosity (cP) 70 - 90[2]100 - 110[7][8]Low (not specified)30[6]45-65
Fixture Time (Steel) 10 - 15 sec[2]5 - 20 sec[8]Seconds[5][9]5 - 20 sec10 - 30 sec
Full Cure Time 24 hours[2]24 hours24 hours24 hours24 hours
Shear Strength (Steel) 23-29 N/mm² (3300-4200 psi)[1][2]20 N/mm² (2900 psi)[7]Not specified15-25 N/mm²15-25 N/mm²
Temperature Range -55°C to 82°C (-65°F to 180°F)[2]-40°C to 120°C (-40°F to 248°F)[7]Not specified-55°C to 82°C-55°C to 82°C
Hardness (Shore D) 85Not specifiedNot specifiedNot specifiedNot specified

Table 2: Biocompatibility and Sterilization Compatibility

PropertyThis compoundLoctite 4013M™ Vetbond™Infinity Bond MG30Hernon Quantum 143
Biocompatibility Not specifiedNot specifiedSuitable for veterinary use[10][11]USP Class VI, ISO 10993[6][12]USP Class VI
Cytotoxicity (ISO 10993-5) Not specifiedNot specifiedNot specifiedPass[12]Pass
EtO Sterilization Not specifiedNot specifiedNot specifiedCompatible[13]Compatible
Gamma Sterilization Not specifiedNot specifiedNot specifiedCompatible[13]Compatible
Autoclave Sterilization Not specifiedGenerally not recommended[14]Not specifiedLimited resistance[14]Limited resistance

Experimental Protocols: A Guide to In-House Testing

For researchers who need to validate adhesive performance for their specific applications, standardized testing is crucial. The following are detailed methodologies for key experiments.

Shear Strength Testing (Adapted from ASTM D1002)

This test determines the shear strength of an adhesive bond between two substrates.

Materials:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Test substrates (e.g., steel, aluminum, polycarbonate coupons of standardized dimensions).

  • Cyanoacrylate adhesive to be tested.

  • Solvent for cleaning (e.g., isopropanol, acetone).

  • Clamps for holding specimens during curing.

Procedure:

  • Substrate Preparation: Clean the bonding surfaces of the test coupons with a solvent to remove any grease or contaminants. For some metals, light abrasion may be necessary to remove the oxide layer.[1] Allow the solvent to fully evaporate.

  • Adhesive Application: Apply a single, small drop of the cyanoacrylate adhesive to one of the coupons.

  • Assembly: Immediately join the two coupons, ensuring a consistent overlap area (typically 0.5 inches). Apply firm, uniform pressure to spread the adhesive into a thin film.

  • Curing: Clamp the assembled specimen and allow it to cure for the manufacturer's recommended full cure time (typically 24 hours) at ambient temperature and humidity.

  • Testing: Mount the cured specimen in the grips of the UTM. Apply a tensile load at a constant rate of crosshead displacement until the bond fails.

  • Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the bond area.

ASTM_D1002_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Clean Clean Substrates Apply Apply Adhesive Clean->Apply Assemble Assemble Lap Joint Apply->Assemble Cure Cure for 24h Assemble->Cure Mount Mount in UTM Cure->Mount Pull Apply Tensile Load Mount->Pull Record Record Max Load Pull->Record Calculate Calculate Shear Strength Record->Calculate

Caption: Workflow for ASTM D1002 Shear Strength Testing.

Cytotoxicity Testing: MEM Elution Method (Adapted from ISO 10993-5)

This in vitro test assesses the potential for a material to cause cellular damage.

Materials:

  • L-929 mouse fibroblast cell line (or other appropriate cell line).

  • Cell culture medium (e.g., MEM).

  • Cured samples of the cyanoacrylate adhesive.

  • Positive control (e.g., material with known cytotoxicity).

  • Negative control (e.g., material with no known cytotoxicity).

  • Incubator (37°C, 5% CO2).

  • Microscope.

Procedure:

  • Extract Preparation: Prepare an extract of the cured adhesive by incubating it in cell culture medium at 37°C for 24 hours. The ratio of material surface area to medium volume should be standardized.

  • Cell Culture: Seed L-929 cells in culture plates and incubate until they form a near-confluent monolayer.

  • Exposure: Remove the existing culture medium from the cells and replace it with the prepared extracts (from the test article, positive control, and negative control).

  • Incubation: Incubate the cell cultures with the extracts for a defined period (e.g., 24-48 hours).

  • Evaluation: Examine the cells under a microscope for morphological changes, such as cell lysis, rounding, or detachment, which are indicative of cytotoxicity. A grading system (0-4) is typically used to quantify the cytotoxic effect.

ISO_10993_5_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation PrepareExtract Prepare Adhesive Extract ExposeCells Expose Cells to Extract PrepareExtract->ExposeCells CultureCells Culture L-929 Cells CultureCells->ExposeCells Incubate Incubate for 24-48h ExposeCells->Incubate Microscopy Microscopic Examination Incubate->Microscopy Grade Grade Cytotoxicity (0-4) Microscopy->Grade

Caption: Workflow for ISO 10993-5 Cytotoxicity Testing.

Logical Framework for Adhesive Selection in a Research Setting

Choosing the right cyanoacrylate adhesive for a research application requires a systematic approach. The following diagram illustrates a logical workflow to guide this selection process.

Adhesive_Selection_Logic DefineApp Define Application Requirements Substrates Identify Substrates DefineApp->Substrates Environment Consider Operating Environment (Temp, Humidity, Solvents) DefineApp->Environment Biocompatibility Biocompatibility Needed? DefineApp->Biocompatibility InitialScreen Initial Adhesive Screening Substrates->InitialScreen Environment->InitialScreen Biocompatibility->InitialScreen TDSReview Review Technical Data Sheets InitialScreen->TDSReview SmallScaleTest Small-Scale Bonding Tests TDSReview->SmallScaleTest PerformanceEval Evaluate Performance (Strength, Cure Speed) SmallScaleTest->PerformanceEval FinalSelection Final Adhesive Selection PerformanceEval->FinalSelection

Caption: Logical workflow for selecting a research adhesive.

Discussion and Recommendations

This compound , with its methyl cyanoacrylate chemistry, exhibits excellent adhesion to metals.[1][2] This makes it a strong candidate for applications involving the assembly of metal components in custom research equipment. Its lower viscosity is also advantageous for tight-fitting parts. However, its biocompatibility is not specified, making it less suitable for applications with potential for direct or indirect contact with biological systems.

Loctite 401 , an ethyl cyanoacrylate, offers a broader substrate adhesion profile, including plastics and porous materials like wood and paper.[3][4] Its slightly higher viscosity can be beneficial for applications with small gaps. Similar to this compound, its biocompatibility is not explicitly stated, warranting caution in biological research contexts.

For applications in drug development and those involving cell cultures or tissue engineering, medical-grade cyanoacrylates are the preferred choice. Infinity Bond MG30 and Hernon Quantum 143 are formulated to meet stringent biocompatibility standards such as USP Class VI and ISO 10993.[6][12] Their compatibility with common sterilization methods like EtO and gamma radiation is a significant advantage for applications requiring sterility.[13]

3M™ Vetbond™ Tissue Adhesive , a n-butyl cyanoacrylate, is specifically designed for veterinary applications to close minor wounds.[5][9] While its use in a research setting might be considered for in vivo animal studies, its performance on non-biological substrates is not well-documented.

Chemical Resistance: Cyanoacrylates generally exhibit better resistance to non-polar solvents (e.g., gasoline) than to polar solvents (e.g., water, acetone).[15][16] For laboratory applications where exposure to various solvents is common, it is crucial to test the adhesive's compatibility with the specific chemicals that will be used.

Sterilization: While some medical-grade cyanoacrylates are compatible with EtO and gamma sterilization, autoclave (steam sterilization) is generally not recommended as it can significantly degrade the adhesive bond.[14]

References

A Comparative Analysis of Shear Strength: Permabond 910 vs. Epoxy Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and engineering, the selection of an appropriate adhesive is paramount to ensuring the structural integrity and longevity of a bonded assembly. This guide provides a detailed comparison of the shear strength of Permabond 910, a methyl cyanoacrylate adhesive, with that of traditional epoxy adhesives. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Data Summary

The shear strength of an adhesive is a critical performance metric, indicating its ability to resist forces that cause the internal layers of the material to slide against each other. The following table summarizes the typical shear strengths of this compound on various substrates compared to a general range for epoxy adhesives.

Adhesive TypeSubstrateShear Strength (N/mm²)Shear Strength (psi)
This compound Steel23 - 293300 - 4200
Aluminum13 - 151900 - 2200
Brass213000
Stainless Steel213000
ABS, PVC, Polycarbonate>6 - 10>870 - 1450
Epoxy Adhesives (Typical Range) Metals (General)12 - 30+1740 - 4350+
CompositesUp to 25Up to 3625

Note: The shear strength of epoxy adhesives can vary significantly based on the specific formulation (e.g., two-part, heat-cured), surface preparation, and curing process. High-strength structural epoxies can achieve shear strengths exceeding 30 N/mm² (4350 psi).[1][2][3]

Comparative Performance Overview

This compound, a methyl cyanoacrylate, is renowned for its rapid fixture time and strong bonds on a variety of substrates, particularly metals.[4][5][6][7][8][9] Its primary advantages lie in its ease of use as a single-component system and fast curing at room temperature.[5][6][8]

Epoxy adhesives, on the other hand, are two-part systems (resin and hardener) that generally offer higher shear strength and greater versatility.[10][11] They are often the preferred choice for structural bonding applications requiring high load-bearing capacity and resistance to environmental factors.[10][12] While cyanoacrylates like this compound provide good initial strength quickly, epoxies typically offer superior long-term durability and impact resistance.[2][10]

Experimental Protocols: Measuring Shear Strength

The standard methodology for determining the shear strength of adhesives is outlined in ASTM D1002 . This test is widely used to ensure consistent and comparable results across different adhesive systems.

ASTM D1002: Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal)

  • Specimen Preparation:

    • Metal strips of a standard dimension (typically 1 inch wide) are used as the substrates.

    • The surfaces to be bonded are cleaned and prepared according to the adhesive manufacturer's recommendations to remove any contaminants that could interfere with adhesion.

    • The adhesive is applied to one of the substrates, and the two strips are overlapped to create a single-lap joint with a specified bond area (e.g., 0.5 square inches).[3]

    • The bonded specimen is then allowed to cure under specified conditions (time, temperature, and pressure).

  • Testing Procedure:

    • The cured specimen is placed in the grips of a universal testing machine.

    • A tensile load is applied to the specimen at a controlled rate, pulling the two metal strips apart in the plane of the bond.[13][14]

    • The force required to cause the bonded joint to fail is recorded.

  • Data Calculation:

    • The shear strength is calculated by dividing the maximum load at failure by the bond area. The result is typically expressed in pounds per square inch (psi) or megapascals (MPa).

Logical Flow for Adhesive Selection

The selection of an appropriate adhesive involves considering several factors beyond just shear strength. The following diagram illustrates a logical workflow for choosing between a cyanoacrylate like this compound and an epoxy adhesive.

AdhesiveSelection Start Define Application Requirements ShearStrength High Shear Strength Required? Start->ShearStrength CureSpeed Fast Fixture Time Critical? ShearStrength->CureSpeed Yes Epoxy Select Epoxy Adhesive ShearStrength->Epoxy No (Consider other factors) GapFilling Large Gap Filling Needed? CureSpeed->GapFilling No Cyanoacrylate Select this compound (Cyanoacrylate) CureSpeed->Cyanoacrylate Yes ImpactResistance High Impact/Peel Strength Needed? GapFilling->ImpactResistance No GapFilling->Epoxy Yes ImpactResistance->Epoxy Yes ImpactResistance->Cyanoacrylate No

References

Unveiling the Chemical Defenses: Permabond 910 vs. Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding environment of research, diagnostics, and drug development, the durability of equipment and experimental setups is paramount. The adhesives used in these settings must withstand exposure to a wide array of chemicals. This guide provides a detailed comparison of the chemical resistance of Permabond 910, a methyl cyanoacrylate adhesive, against common laboratory solvents, and contrasts its performance with alternative adhesive technologies.

Chemical Resistance Profile of Adhesives

The following table summarizes the chemical resistance of this compound and selected alternative adhesives to common laboratory solvents. The data is presented as the percentage of bond strength retained after prolonged immersion.

Chemical SolventThis compound (Cyanoacrylate)Loctite 401 (Cyanoacrylate)One-Component EpoxySilicone
Acetone Poor (Good Solvent)[1][2]PoorGoodPoor (Severe Effect)[3]
Ethanol Good[1]100% (1000h)[4][5]~95%Good
Isopropanol Good[1]115% (1000h)[4][5]~98%Good[3]
Toluene Not Recommended-~90%Fair (Swelling)
Methanol Not Recommended-~65%Good[3]
Gasoline Excellent[1][6]110% (1000h)[4][5]~100%-
Motor Oil Excellent[1]115% (1000h)[4][5]~100%-
Water Poor (Boiling water destroys bonds in <24h)[1][2]130% (1000h in Water/Glycol)[4][5]~85%Excellent

Note: The performance of adhesives can be influenced by factors such as temperature, exposure duration, and the specific formulation of the adhesive and solvent.[7]

In-Depth Analysis of Adhesive Performance

This compound and Cyanoacrylates:

This compound, a methyl cyanoacrylate, demonstrates excellent resistance to non-polar solvents such as gasoline and motor oil.[1][6] However, its performance significantly diminishes when exposed to polar solvents. Acetone is a known solvent for cyanoacrylates and will rapidly dissolve the bond.[1][2] Alcohols like ethanol and isopropanol will cause a gradual deterioration of the bond over several months.[1][2] Prolonged exposure to high humidity or water, especially at elevated temperatures, is detrimental to the bond's integrity.[1]

Alternative Adhesives:

  • Epoxies: One-component epoxies generally exhibit broader chemical resistance compared to cyanoacrylates, showing good to excellent resistance against a range of polar and non-polar solvents.[8] They are a suitable alternative for applications requiring long-term durability in chemically aggressive environments.

  • Silicones: Silicone adhesives are known for their excellent resistance to water and a wide range of chemicals, although they may show swelling in the presence of some solvents.[9][10] They are particularly vulnerable to strong acids and certain organic solvents like acetone.[3]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The primary method for evaluating the chemical resistance of adhesives is through immersion testing, followed by mechanical strength testing.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines the procedure for exposing plastic materials (including cured adhesives) to chemical reagents and evaluating the effect on their properties.

  • Specimen Preparation: Adhesive bonds are prepared using standardized substrates (e.g., steel, aluminum) according to ASTM D1002 for lap shear specimens. The adhesive is allowed to fully cure as per the manufacturer's instructions.

  • Initial Strength Measurement: A set of control specimens is tested for their initial bond strength (e.g., lap shear strength) without chemical exposure.

  • Chemical Immersion: The test specimens are fully immersed in the selected laboratory solvents for a specified duration (e.g., 1000 hours) and temperature (e.g., 22°C), as detailed in the Permabond technical datasheet.[11]

  • Post-Immersion Analysis: After immersion, the specimens are removed, gently wiped to remove excess solvent, and allowed to condition back to ambient temperature.

  • Final Strength Measurement: The bond strength of the immersed specimens is then measured using the same method as the control group.

  • Calculation of Strength Retention: The percentage of strength retention is calculated as: (Final Bond Strength / Initial Bond Strength) x 100%

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the chemical resistance testing protocol.

G cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Prepare Adhesive Bonds (ASTM D1002) B Full Cure of Adhesive A->B C Measure Initial Bond Strength (Control) B->C D Immerse Specimens in Chemical Solvents B->D G Calculate Percentage Strength Retention C->G E Condition Specimens Post-Immersion D->E F Measure Final Bond Strength E->F F->G

References

A Researcher's Guide to the Long-Term Stability of Permabond 910 Bonds in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental setups is paramount. The adhesives used to construct and maintain these setups must provide reliable, long-term bonds that can withstand a range of environmental and chemical stresses. This guide offers a detailed comparison of the long-term stability of Permabond 910, a methyl cyanoacrylate adhesive, with common alternatives, supported by available experimental data and standardized testing protocols.

This compound: An Overview

This compound is a 100% methyl cyanoacrylate adhesive known for its rapid, room-temperature curing and strong adhesion, particularly to metal substrates.[1] Its single-component nature and fast fixture time make it a convenient choice for assembling components in laboratory equipment and experimental apparatus.[1]

The curing mechanism of this compound, like other cyanoacrylates, is initiated by moisture on the substrate surface, leading to rapid polymerization.[1] While this allows for quick assembly, the long-term stability of the resulting bond is a critical consideration in research environments where conditions can be demanding.

Long-Term Performance Characteristics of this compound

The durability of an adhesive bond is influenced by several factors, including temperature fluctuations, humidity, and exposure to chemicals.

Thermal Resistance: The operational temperature range for this compound is typically between -55°C to 82°C (-65°F to 180°F).[2] For short durations, it can withstand temperatures up to 150°C (300°F).[3] However, prolonged exposure to temperatures beyond its recommended range can lead to a rapid decline in bond strength as the thermoplastic nature of the cured adhesive causes it to soften.[2]

Chemical Resistance: The chemical resistance of this compound is a crucial factor in laboratory settings. Generally, cyanoacrylate adhesives exhibit good resistance to non-polar solvents like gasoline and motor oil.[2][3] However, their performance is significantly compromised by polar solvents.[2][3] Alcohols can cause bond deterioration over several months, while exposure to acetone, a common laboratory solvent, can readily dissolve the adhesive.[2][3] Furthermore, immersion in boiling water can lead to bond failure in less than 24 hours, a process that is accelerated in alkaline conditions.[2][3]

Comparison with Alternative Adhesives

In experimental setups, several other classes of adhesives are often considered as alternatives to cyanoacrylates like this compound. These include two-part epoxies and UV-curable adhesives.

Adhesive TypeKey CharacteristicsAdvantages in Experimental SetupsDisadvantages in Experimental Setups
This compound (Methyl Cyanoacrylate) Rapid, single-component, moisture-cured adhesive with strong adhesion to metals.Fast assembly, ease of use, high initial bond strength on metals.Limited gap-filling capability, poor resistance to polar solvents and high humidity/water immersion, lower thermal resistance compared to epoxies.
Two-Part Epoxy Adhesives Two-component system (resin and hardener) that cures upon mixing. Forms a strong, durable, and cross-linked thermoset polymer.Excellent chemical and environmental resistance, high bond strength, good gap-filling properties, higher temperature resistance than cyanoacrylates.Longer cure times, requires mixing, may require heat for optimal curing, can be more rigid.
UV-Curable Adhesives Single-component adhesives that cure rapidly upon exposure to ultraviolet (UV) light.Very fast cure on demand, high clarity, good for bonding transparent substrates, precise application.Requires a UV light source for curing, may not be suitable for opaque substrates, performance can be affected by the intensity and wavelength of UV light.

Experimental Data and Protocols

Experimental Protocol: Shear Strength Testing after Environmental Exposure

A common method to evaluate the durability of an adhesive bond is to measure its shear strength after exposure to specific environmental conditions.

Objective: To determine the retention of bond strength of an adhesive after prolonged exposure to heat, humidity, or chemical immersion.

Materials and Equipment:

  • Adhesive to be tested (e.g., this compound, two-part epoxy)

  • Substrates (e.g., stainless steel, aluminum coupons)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Environmental chamber (for controlled temperature and humidity)

  • Water bath or immersion containers

  • Chemicals for immersion testing (e.g., ethanol, acetone, saline solution)

  • Tensile testing machine

  • Fixtures for lap shear testing (as per ASTM D1002)[4][5]

Procedure:

  • Substrate Preparation: Clean the surfaces of the metal coupons with a suitable solvent to remove any grease or contaminants. For some metals, light abrasion may be recommended to remove the oxide layer.[6][7]

  • Adhesive Application and Curing: Apply the adhesive to one of the prepared substrates and assemble the single-lap-joint specimen according to ASTM D1002 specifications.[4] Allow the adhesive to cure fully as per the manufacturer's instructions (e.g., 24 hours at room temperature for this compound).[1]

  • Environmental Conditioning (Aging):

    • Thermal Aging: Place a set of cured specimens in an environmental chamber at a specified temperature (e.g., 80°C) for a defined period (e.g., 100, 500, 1000 hours).

    • Humidity Aging: Place another set of specimens in an environmental chamber with controlled temperature and relative humidity (e.g., 60°C and 95% RH) for a specified duration.

    • Chemical Immersion: Immerse a third set of specimens in the chemical of interest at a specified temperature for a defined period.

  • Shear Strength Testing: After the aging period, remove the specimens from the environmental conditioning and allow them to return to room temperature. Conduct lap shear strength testing using a tensile testing machine at a constant rate of loading as specified in ASTM D1002.[5]

  • Data Analysis: Record the shear strength at failure for each specimen. Calculate the percentage of initial bond strength retained after aging to assess the long-term stability.

Experimental Protocol: Accelerated Aging Tests

Accelerated aging tests are designed to simulate the long-term effects of environmental exposure in a shorter timeframe.

Objective: To predict the long-term performance of an adhesive by subjecting it to elevated stress conditions.

Methods:

  • Thermal Cycling: Subjecting bonded assemblies to repeated cycles of high and low temperatures to simulate thermal expansion and contraction stresses.[8]

  • Salt Spray Testing: Exposing bonded specimens to a salt spray environment to evaluate their corrosion resistance, particularly for metal substrates.[9][10]

Data Presentation: The results from these tests are typically presented as the percentage of initial bond strength retained over time or after a certain number of cycles.

Visualizing the Adhesive Selection Process

The choice of an appropriate adhesive for a specific experimental setup is a critical decision that involves considering various factors. The following diagram illustrates a logical workflow for this selection process.

AdhesiveSelectionWorkflow Adhesive Selection Workflow for Experimental Setups cluster_requirements 1. Define Requirements cluster_selection 2. Initial Adhesive Selection cluster_testing 3. Experimental Validation cluster_decision 4. Final Decision Requirements Substrates to be Bonded (e.g., Metal, Plastic, Glass) Cyanoacrylate Cyanoacrylate (e.g., this compound) - Fast Cure, Good for Metals Requirements->Cyanoacrylate Epoxy Two-Part Epoxy - High Strength, Good Resistance Requirements->Epoxy UV_Curable UV-Curable - Fast On-Demand Cure, High Clarity Requirements->UV_Curable Conditions Environmental Conditions (Temp, Humidity, Chemical Exposure) Conditions->Cyanoacrylate Conditions->Epoxy Conditions->UV_Curable Mechanical Mechanical Stresses (Shear, Peel, Impact) Mechanical->Cyanoacrylate Mechanical->Epoxy Mechanical->UV_Curable Initial_Strength Initial Bond Strength Testing (e.g., ASTM D1002) Cyanoacrylate->Initial_Strength Epoxy->Initial_Strength UV_Curable->Initial_Strength Long_Term_Test Long-Term Stability Testing (Accelerated Aging, Chemical Immersion) Initial_Strength->Long_Term_Test Final_Choice Select Optimal Adhesive Based on Performance Data Long_Term_Test->Final_Choice

Adhesive selection workflow.

The Chemistry of Cyanoacrylate Bonding

Understanding the curing mechanism of this compound is essential to appreciating its bonding characteristics. The following diagram illustrates the anionic polymerization process that occurs when the methyl cyanoacrylate monomer comes into contact with surface moisture.

CyanoacrylateCuring Curing Mechanism of Methyl Cyanoacrylate cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Monomer Methyl Cyanoacrylate Monomer H2C=C(CN)COOCH3 Initiation Initiation: Initiator attacks the monomer, forming a carbanion. Monomer->Initiation Initiator Initiator (e.g., OH- from surface moisture) Initiator->Initiation Propagation Propagation: The carbanion attacks another monomer, extending the polymer chain. Initiation->Propagation Termination Termination: The reaction is terminated, resulting in a stable polymer. Propagation->Termination Polymer Poly(methyl cyanoacrylate) -(CH2-C(CN)(COOCH3))n- Termination->Polymer

Cyanoacrylate curing mechanism.

Conclusion

This compound is a valuable adhesive for the rapid assembly of experimental setups, particularly for bonding metal components. Its ease of use and high initial bond strength are significant advantages. However, for applications requiring long-term stability under harsh conditions, such as exposure to polar solvents, high humidity, or elevated temperatures, its limitations must be carefully considered.

For enhanced durability in such environments, two-part epoxies often provide a more robust solution due to their superior chemical and thermal resistance. UV-curable adhesives offer an excellent alternative when rapid, on-demand curing and high clarity are required, especially for transparent substrates.

Ultimately, the selection of the most appropriate adhesive depends on a thorough evaluation of the specific requirements of the experimental setup. It is strongly recommended that researchers conduct their own performance tests, using standardized protocols, to validate the long-term stability of any adhesive in their specific application.

References

A Comparative Analysis of Permabond 910 and Loctite Adhesives for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environments of research, scientific discovery, and drug development, the selection of appropriate materials and tools is paramount to experimental success. Adhesives, often overlooked, play a critical role in the assembly of custom apparatus, microfluidic devices, and various components used in laboratory settings. This guide provides an in-depth comparison of Permabond 910, a methyl cyanoacrylate adhesive, and Loctite 401, a widely used ethyl cyanoacrylate adhesive, to assist researchers in making informed decisions for their specific applications.

Performance Characteristics: A Quantitative Comparison

The performance of an adhesive is defined by several key parameters, including its chemical composition, viscosity, curing speed, and bond strength on various substrates. This compound is formulated with methyl cyanoacrylate, which is specifically optimized for bonding metal surfaces.[1][2][3] In contrast, Loctite 401 is an ethyl cyanoacrylate-based adhesive, offering versatile bonding to a wide range of materials, including plastics, rubbers, and porous substrates like wood and leather.[4][5][6]

A summary of the key performance metrics for both adhesives is presented in the table below, compiled from their respective technical data sheets.

PropertyThis compoundLoctite 401
Chemical Type Methyl CyanoacrylateEthyl Cyanoacrylate
Viscosity 70-90 mPa·s (low)[7]100-110 mPa·s[8][9]
Fixture Time (Steel) 10-15 seconds[7]<5 seconds[5]
Full Cure Time 24 hours[7]24 hours
Shear Strength (Steel) 23-29 N/mm² (3300-4200 psi)[7][10]20 N/mm² (2900 psi)[9]
Shear Strength (Aluminum) 13-15 N/mm² (1900-2200 psi)[7][10]<5 N/mm²[5]
Temperature Range -55°C to 82°C (-65°F to 180°F)[7]-40°C to 120°C (-40°F to 250°F)[9]
Gap Fill 0.15 mm[7]Not specified

Experimental Protocols for Adhesive Performance Evaluation

To ensure accurate and reproducible comparisons of adhesive performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the technical data sheets.

Shear Strength Testing (ISO 4587)

This test method is used to determine the shear strength of an adhesive bond between two rigid substrates.

Methodology:

  • Substrate Preparation: The substrates (e.g., steel, aluminum) are cut to standard dimensions. The bonding surfaces are cleaned and degreased, typically with a solvent like acetone or isopropanol, and then allowed to dry completely. For some metals, light abrasion may be performed to remove any oxide layer.[10]

  • Adhesive Application: A single drop of the adhesive is applied to one of the bonding surfaces.

  • Assembly: The two substrates are immediately brought together, ensuring a slight overlap as specified by the standard.

  • Curing: The assembled specimen is clamped to ensure a thin, uniform bond line and left to cure at room temperature for 24 hours.[7]

  • Testing: The cured specimen is mounted in a universal testing machine. A tensile load is applied parallel to the bond line at a constant rate until failure occurs. The shear strength is calculated by dividing the maximum load by the bonded area.

Fixture Time Determination

Fixture time is the time required for an adhesive to develop sufficient strength to hold two substrates together without external support.

Methodology:

  • Substrate Preparation: As described in the shear strength protocol.

  • Adhesive Application: A small amount of adhesive is applied to one surface.

  • Assembly: The substrates are brought together and held with firm pressure for a specified period.

  • Assessment: The pressure is released, and the bond is qualitatively assessed for its ability to support the weight of the components. The time at which the bond is strong enough to resist gentle handling is recorded as the fixture time.

Bonding Mechanism and Curing Process

Both this compound and Loctite 401 are cyanoacrylate adhesives, commonly known as "super glues." They function through a process called anionic polymerization.[11][12][13] The curing process is initiated by the presence of moisture on the surface of the substrates.[14][15] This rapid polymerization forms long, strong polymer chains that create a durable bond between the surfaces.[16]

Logical Workflow for Adhesive Selection in a Scientific Context

The selection of an appropriate adhesive for a scientific application requires a systematic approach. The following diagram illustrates a logical workflow to guide researchers in this process.

AdhesiveSelectionWorkflow A Define Application Requirements (e.g., substrates, load, environment) B Identify Potential Adhesive Chemistries (e.g., Cyanoacrylate, Epoxy) A->B C Review Technical Data Sheets (TDS) of Candidate Adhesives B->C D Compare Key Performance Metrics (e.g., Bond Strength, Cure Time, Temperature Resistance) C->D E Evaluate Substrate Compatibility D->E F Consider Environmental Factors (e.g., Temperature, Chemical Exposure) E->F G Perform Initial Bonding Tests on Non-Critical Components F->G H Validate Performance with Standardized Testing Protocols (e.g., ISO, ASTM) G->H I Select Optimal Adhesive and Document Protocol H->I

Adhesive selection workflow for scientific applications.

Conclusion

The choice between this compound and Loctite 401 for scientific use is highly dependent on the specific application. For applications requiring high-strength bonds on metal surfaces, this compound's methyl cyanoacrylate formulation offers superior performance.[3][17][18] Conversely, for general-purpose bonding of a wider variety of materials, including plastics and porous substrates, Loctite 401's ethyl cyanoacrylate chemistry provides greater versatility.[6] Researchers are encouraged to carefully consider the quantitative data and experimental protocols presented in this guide to make an informed decision that best suits their experimental needs.

References

Validation of Permabond 910 for High-Vacuum Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with high-vacuum systems, the selection of appropriate adhesives is critical to prevent contamination and ensure experimental integrity. This guide provides a detailed comparison of Permabond 910, a methyl cyanoacrylate adhesive, with other common high-vacuum compatible adhesives. The validation of this compound is assessed based on its outgassing properties and compared against alternatives with standardized test data.

Executive Summary

This compound is a fast-curing, high-strength adhesive suitable for a variety of substrates, particularly metals.[1][2][3][4][5][6][7][8][9][10] While Permabond states that the fully cured adhesive does not produce volatile matter under high vacuum at room temperature, it does exhibit significant outgassing at elevated temperatures.[11] For applications requiring low outgassing at temperatures above ambient, alternative adhesives that have been specifically tested according to recognized standards such as ASTM E595 are recommended. This guide presents a comparative analysis of available data to aid in the selection of the most appropriate adhesive for your high-vacuum application.

Data Presentation: Adhesive Performance in High-Vacuum

The following tables summarize the key performance indicators for this compound and its alternatives. It is important to note that the outgassing data for this compound is not presented in the standardized ASTM E595 format, which makes direct comparison challenging.

Table 1: General Properties and Mechanical Performance

AdhesiveChemical TypeCure MechanismService Temperature Range (°C)Shear Strength (on Steel)
This compound Methyl CyanoacrylateMoisture-55 to 82[5]23-29 N/mm² (3300-4200 psi)[1][5]
Torr Seal (Loctite Hysol 1C) EpoxyTwo-Component-45 to 120[3][4]~14.5 N/mm² (2100 psi) (on Aluminum)[12]
Master Bond EP42HT-2LTE EpoxyTwo-Component-51 to 149[13]>8.27 N/mm² (>1200 psi)
Epoxyset EB-135 EpoxyTwo-ComponentNot SpecifiedNot Specified

Table 2: Outgassing Data for High-Vacuum Compatibility

AdhesiveTest MethodTotal Mass Loss (TML) %Collected Volatile Condensable Material (CVCM) %Test Conditions
This compound Manufacturer Data~5%Not Specified125°C at 10⁻⁷ mm Hg[11]
Torr Seal ASTM E5951.220.01125°C, 24 hours in vacuum[14]
Loctite Hysol 1C-LV ASTM E5951.630.00125°C, 24 hours in vacuum[6]
Master Bond EP42HT-2LTE ASTM E595PassesPasses125°C, 24 hours in vacuum[15]
Epoxyset EB-135 (Cured at 25°C) ASTM E5950.830.08125°C, 24 hours in vacuum[16]
Epoxyset EB-135 (Cured at 65°C) ASTM E5950.590.06125°C, 24 hours in vacuum[16]

Note: For a material to pass the NASA low outgassing specification (ASTM E595), the TML must be less than 1.0% and the CVCM must be less than 0.1%.[16]

Experimental Protocols

A thorough understanding of the test methodologies is essential for interpreting the provided data. The industry standard for evaluating the outgassing behavior of materials in a vacuum is the ASTM E595 test.

ASTM E595: Standard Test Method for Total Mass Loss and Collected Volatile Condensable Materials from Outgassing in a Vacuum Environment

This test was developed by NASA to screen materials for use in space.[2][16][17][18] It quantifies the volatile content of a material in a controlled vacuum and thermal environment.

Methodology:

  • Sample Preparation: The adhesive is prepared and cured according to the manufacturer's instructions. The cured sample is then preconditioned at 50% relative humidity and 23°C for 24 hours.

  • Initial Mass Measurement: The initial mass of the sample is accurately measured.

  • Test Apparatus: The sample is placed in a heated vacuum chamber. A collector plate, maintained at a constant temperature of 25°C, is positioned to collect any condensable materials that outgas from the sample.

  • Test Conditions: The chamber is evacuated to a pressure of at least 5 x 10⁻⁵ torr and the sample is heated to 125°C for 24 hours.[2][9]

  • Final Mass Measurements:

    • The sample is weighed again to determine the Total Mass Loss (TML) .

    • The collector plate is weighed to determine the mass of the Collected Volatile Condensable Materials (CVCM) .

The acceptance criteria for materials in critical applications, such as those in spacecraft, are typically a TML of less than 1.0% and a CVCM of less than 0.1%.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation and use of adhesives in high-vacuum systems.

cluster_selection Adhesive Selection Pathway Define Application Requirements Define Application Requirements High Vacuum Environment High Vacuum Environment Define Application Requirements->High Vacuum Environment Operating Temperature Operating Temperature Define Application Requirements->Operating Temperature Substrate Materials Substrate Materials Define Application Requirements->Substrate Materials Review Adhesive Properties Review Adhesive Properties High Vacuum Environment->Review Adhesive Properties Operating Temperature->Review Adhesive Properties Substrate Materials->Review Adhesive Properties This compound This compound Review Adhesive Properties->this compound Alternative Adhesives Alternative Adhesives Review Adhesive Properties->Alternative Adhesives Final Selection Final Selection This compound->Final Selection Room Temp Application Alternative Adhesives->Final Selection Elevated Temp Low Outgassing Required

Caption: Adhesive selection pathway for high-vacuum applications.

cluster_workflow ASTM E595 Experimental Workflow start Start prep Sample Preparation & Curing start->prep precondition Precondition Sample (24h, 50% RH, 23°C) prep->precondition weigh1 Initial Mass Measurement (M1) precondition->weigh1 vacuum_test Vacuum Exposure (24h, 125°C, <5x10⁻⁵ torr) weigh1->vacuum_test weigh2 Final Sample Mass Measurement (M2) vacuum_test->weigh2 weigh_collector Collector Mass Measurement (Mc) vacuum_test->weigh_collector calculate_tml Calculate TML ((M1-M2)/M1)100 weigh2->calculate_tml calculate_cvcm Calculate CVCM (Mc/M1)100 weigh_collector->calculate_cvcm end End calculate_tml->end calculate_cvcm->end

Caption: Workflow for the ASTM E595 outgassing test.

Conclusion

This compound is a robust adhesive for bonding metals and other substrates, offering rapid curing at room temperature.[1][2][4][10] Its suitability for high-vacuum applications is conditional. At ambient temperatures, after a full cure, it is reported to have low volatility.[11] However, for applications involving elevated temperatures, the available data indicates significant outgassing, which could compromise the vacuum environment and sensitive components.

For high-vacuum systems operating above room temperature, especially those requiring stringent control over contaminants, adhesives with certified low outgassing data, such as Torr Seal, Master Bond EP42HT-2LTE, or appropriately cured Epoxyset EB-135, are recommended. The selection of the optimal adhesive will ultimately depend on the specific operating conditions, including temperature, vacuum level, and the sensitivity of the experiment to outgassed materials. It is always advisable to consult the manufacturer's data sheets and, if necessary, conduct independent testing to validate an adhesive's performance for a specific application.

References

A Comparative Analysis of Permabond 910 and Alternative Adhesives for Cryogenic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of bonded materials under cryogenic conditions is paramount. The selection of an appropriate adhesive is critical for ensuring the stability and functionality of components in extreme low-temperature environments. This guide provides a detailed comparison of the performance of Permabond 910, a methyl cyanoacrylate adhesive, with alternative epoxy and silicone-based adhesives in cryogenic applications.

This compound: Performance Limitations at Cryogenic Temperatures

Cryogenic Adhesive Alternatives: Epoxies and Silicones

For applications requiring robust performance at temperatures below -150°C (123 K), epoxy and silicone-based adhesives are generally recommended.[4] These materials are formulated to maintain their structural integrity and adhesive properties in extreme cold.

Epoxy Adhesives: Two-component epoxy adhesives are a popular choice for cryogenic applications due to their high bond strength and resistance to thermal shock. Several specialized formulations from manufacturers like Master Bond and Epo-Tek have demonstrated reliable performance at cryogenic temperatures. These epoxies are often used in aerospace, electronics, and medical device applications where components are subjected to extreme temperature cycling.[5][6]

Silicone Adhesives: Silicone adhesives offer excellent flexibility at low temperatures, making them suitable for bonding materials with different coefficients of thermal expansion.[4] This property helps to mitigate the stress that can build up in a bond line during thermal cycling. While their bond strength may be lower than that of epoxies, their flexibility can be a critical advantage in certain cryogenic applications.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and selected cryogenic-grade epoxy and silicone adhesives. It is important to note that direct comparative data under identical cryogenic conditions is limited, and performance can vary based on the specific substrates and test conditions.

Table 1: General Properties and Temperature Ranges

AdhesiveTypeService Temperature Range (°C)
This compoundMethyl Cyanoacrylate-55 to +82
Master Bond EP29LPSPTwo-Part Epoxy-269 to +121
Master Bond EP30LTE-LOTwo-Part Epoxy-269 to +121
Epo-Tek H20ETwo-Part, Silver-Filled Epoxy-55 to +200
Nusil R-2634Two-Component SiliconeDown to -140

Table 2: Mechanical Properties at Room Temperature (unless otherwise specified)

AdhesiveShear Strength (psi)Tensile Strength (psi)Impact Strength
This compound3300-4200 (on Steel)Not specified1.4-2.4 ft-lb/in²
Master Bond EP29LPSP>2200 (on Aluminum)>8000Not specified
Master Bond EP30LTE-LONot specifiedNot specifiedNot specified
Epo-Tek H20ENot specifiedNot specifiedNot specified
Nusil R-2634Not specifiedNot specifiedNot specified

Note: Quantitative data for mechanical properties at specific cryogenic temperatures for all listed alternatives is not consistently available in public literature. A NASA study did show that Masterbond EP29LPSP and Scotch Weld 2216 withstood tensile and shear loads of up to 18 kg at cryogenic temperatures.

Experimental Protocols for Cryogenic Adhesive Testing

The evaluation of adhesive performance at cryogenic temperatures requires specialized testing protocols. Standardized methods from organizations such as ASTM International and the International Organization for Standardization (ISO) provide a framework for obtaining reliable and comparable data.

Key Experimental Methodologies:

  • Lap Shear Strength Testing (ASTM D1002 / ISO 4587): This is a common method to determine the shear strength of an adhesive bond between two rigid substrates. For cryogenic testing, the bonded specimen is placed in a cryogenic chamber and pulled to failure using a universal testing machine. The force at which the bond fails is recorded and used to calculate the shear strength.

  • Tensile Strength Testing (ASTM D897): This test measures the force required to pull a bonded assembly apart in a direction perpendicular to the bond line. Similar to lap shear testing, the assembly is conditioned at the desired cryogenic temperature before being tested.

  • Impact Strength Testing (ASTM D950 / ISO 9653): This test evaluates the ability of an adhesive to resist sudden impact forces. A pendulum or falling weight is used to strike a bonded specimen that has been cooled to the cryogenic test temperature. The energy absorbed by the specimen before failure is a measure of its impact strength.

  • Thermal Cycling: To assess the durability of an adhesive bond in applications with fluctuating temperatures, specimens are subjected to repeated cycles between room temperature and the target cryogenic temperature. After cycling, the mechanical properties of the bond are re-evaluated to determine any degradation.

Logical Workflow for Cryogenic Adhesive Selection

The selection of a suitable adhesive for a cryogenic application is a multi-step process that involves careful consideration of the application requirements and the properties of the available adhesives. The following diagram illustrates a logical workflow for this process.

AdhesiveSelectionWorkflow cluster_requirements 1. Define Application Requirements cluster_selection 2. Candidate Adhesive Selection cluster_testing 3. Experimental Validation cluster_decision 4. Final Selection A Operating Temperature Range F Review Manufacturer Datasheets A->F B Substrates to be Bonded B->F C Required Mechanical Strength (Shear, Tensile, Impact) C->F D Thermal Cycling Conditions D->F E Other Constraints (e.g., Outgassing, Electrical Conductivity) E->F G Identify Adhesives for Cryogenic Service (Epoxies, Silicones) F->G H Compare Properties to Requirements G->H I Procure Candidate Adhesives H->I J Prepare Test Specimens I->J K Perform Cryogenic Mechanical Testing (Shear, Tensile, Impact) J->K L Conduct Thermal Cycling Tests J->L M Analyze Test Data K->M L->M N Select Best Performing Adhesive M->N

A logical workflow for selecting a cryogenic adhesive.

Conclusion

While this compound is an excellent adhesive for a wide range of applications at or near room temperature, its use in cryogenic environments is not recommended due to the potential for embrittlement and bond failure. For applications requiring reliable performance at temperatures below -150°C, specialized epoxy and silicone adhesives are the preferred choice. Epoxies generally offer higher bond strength, while silicones provide greater flexibility. The selection of the optimal adhesive should be based on a thorough evaluation of the specific application requirements, including the operating temperature, substrates, and mechanical stresses, and should be validated through rigorous experimental testing under simulated cryogenic conditions.

References

The Impact of Surface Roughness on Permabond 910 Bond Strength: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal bond strength is critical in a multitude of applications. This guide provides a detailed comparison of how surface roughness affects the bond strength of Permabond 910, a methyl cyanoacrylate adhesive, supported by experimental data. Understanding this relationship is key to maximizing the performance and reliability of bonded assemblies.

This compound is engineered for bonding metal surfaces, providing excellent bond strength to materials such as steel, aluminum, and brass.[1] While the adhesive is known for its rapid curing and high strength, the preparation of the substrate surface plays a pivotal role in the ultimate performance of the bond. This guide delves into the specifics of how surface roughness, a key parameter of surface preparation, influences the adhesive strength of cyanoacrylates like this compound.

The Role of Surface Roughness in Adhesive Bonding

Surface preparation is a critical step in achieving a strong and durable adhesive bond.[2] The primary goals of surface preparation are to clean the surface of contaminants and to create a surface profile that is conducive to adhesion. For many adhesives, a roughened surface can increase the bond strength by increasing the surface area available for bonding and creating mechanical interlocking between the adhesive and the substrate.[2]

However, the relationship between surface roughness and bond strength is not always linear. An optimal surface roughness often exists for a given adhesive and substrate combination. Excessive roughness can lead to stress concentrations at the peaks of the surface profile and may result in incomplete wetting of the surface by the adhesive, creating voids that can weaken the bond.

Experimental Data: Surface Roughness vs. Bond Strength for Cyanoacrylate Adhesives

Tensile Strength

The study found a clear optimal surface roughness for achieving maximum tensile strength with a cyanoacrylate adhesive.

Surface Roughness (Ra, µm)Tensile Strength (MPa)
~1~18
~2~20
~3-6 ~22-24 (Peak)
~8~20
~10~18

Data extrapolated from Uehara and Sakurai (2002), Figure 5. The values are approximate and intended to illustrate the trend.

As the data indicates, the tensile strength of the cyanoacrylate bond increases with surface roughness up to a certain point, peaking in the 3 to 6 µm Ra range.[3] Beyond this optimal range, the tensile strength begins to decrease.[3] This suggests that a moderately roughened surface provides the best balance of increased surface area and effective stress distribution for tensile loads.

Shear Strength

The influence of surface roughness on the shear strength of the cyanoacrylate adhesive was found to be less pronounced compared to its effect on tensile strength.

Surface Roughness (Ra, µm)Shear Strength (MPa)
~1~15
~3~16
~6~16.5
~8~16
~10~15.5

Data extrapolated from Uehara and Sakurai (2002), Figure 7. The values are approximate and intended to illustrate the trend.

The shear strength shows a slight increase with surface roughness but does not exhibit the distinct peak observed with tensile strength.[3] This suggests that for applications where the primary load is shear, the degree of surface roughness is a less critical factor, although a clean and slightly abraded surface is still recommended to ensure good wetting and removal of oxide layers.

Experimental Protocols

To provide context to the presented data, the following is a generalized experimental protocol for evaluating the effect of surface roughness on adhesive bond strength, based on the methodologies described in the cited literature.

1. Substrate Preparation:

  • Substrates (e.g., steel, aluminum) are cut to standardized dimensions for tensile or lap shear testing (e.g., as per ASTM D1002 for shear strength).
  • Surfaces to be bonded are mechanically abraded using a series of abrasive papers with different grit sizes to achieve a range of controlled surface roughness values.
  • The surface roughness (Ra) of each specimen is measured using a profilometer.
  • Following abrasion, all surfaces are thoroughly cleaned with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants, dust, or oils.[3]

2. Adhesive Application and Bonding:

  • A controlled amount of this compound is applied to one of the prepared surfaces.
  • The two substrates are brought together in the desired joint configuration (e.g., lap shear or butt joint).
  • A consistent pressure is applied to the assembly to ensure a thin, uniform bond line.
  • The bonded specimens are allowed to cure at room temperature for a specified period (e.g., 24 hours) to ensure full bond strength is achieved.

3. Mechanical Testing:

  • The bonded specimens are subjected to mechanical testing using a universal testing machine.
  • For tensile strength, a tensile load is applied perpendicular to the bond line until failure.
  • For shear strength, a tensile load is applied parallel to the bond line of a lap joint until failure.
  • The ultimate load at failure is recorded and the bond strength is calculated in megapascals (MPa) or pounds per square inch (psi).

Logical Workflow for Optimizing Bond Strength

The process of achieving optimal bond strength with this compound through surface preparation can be visualized as a logical workflow.

BondStrengthWorkflow cluster_prep Surface Preparation cluster_bond Bonding Process cluster_eval Evaluation cluster_result Outcome Start Initial Substrate Clean Degrease with Solvent Start->Clean Abrade Mechanical Abrasion (e.g., Sanding) Clean->Abrade Measure Measure Surface Roughness (Ra) Abrade->Measure Clean2 Final Cleaning Measure->Clean2 Apply Apply this compound Clean2->Apply Assemble Assemble Joint Apply->Assemble Cure Cure for 24h Assemble->Cure Test Mechanical Testing (Tensile/Shear) Cure->Test Analyze Analyze Bond Strength Data Test->Analyze Result Optimized Bond Strength Analyze->Result

References

Safety Operating Guide

Proper Disposal of Permabond 910: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Permabond 910, a methyl cyanoacrylate adhesive, requires careful handling and disposal to ensure laboratory safety and environmental compliance. Adherence to proper procedures for both uncured and cured adhesive is critical. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, tailored for research, scientific, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Recommendation
Hand Protection Nitrile rubber or Viton™ gloves are recommended. Cotton or other absorbent gloves should not be worn as they can react with the adhesive and cause burns.[1]
Eye/Face Protection Wear approved safety goggles.[1][2] A face shield should be used if there is a risk of splashing.[1]
Ventilation Use only in a well-ventilated area.[1][3] If general ventilation is insufficient, use positive down-draft exhaust ventilation to maintain vapor concentrations below established exposure limits.[1]
Clothing A lab coat, coveralls, or uniform should be worn to prevent skin contact.[2] Promptly remove any clothing that becomes contaminated.[2]

Key Hazard Warning: Avoid contact with fabric and paper goods. Contact with these materials may cause rapid polymerization, which can generate smoke, strong irritating vapors, and thermal burns.[1][4] Cloths used to wipe up spills may undergo autoignition if not immediately soaked with water.[2][5]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound, from initial spill or waste generation to final disposal.

start Start: this compound Waste Generated assess_state Assess State of Adhesive start->assess_state uncured Uncured Liquid Adhesive assess_state->uncured Uncured cured Cured Solid Adhesive assess_state->cured Cured assess_quantity Assess Quantity of Spill/Waste uncured->assess_quantity scrape Scrape cured material from surface cured->scrape small_spill Small Spill or Residue assess_quantity->small_spill Small large_spill Large Spill assess_quantity->large_spill Large wipe_up Wipe up with a cloth small_spill->wipe_up flood_area Flood area with water to induce polymerization large_spill->flood_area soak_cloth IMMEDIATELY soak cloth with water to polymerize wipe_up->soak_cloth dispose_non_hazardous Dispose of as Non-Hazardous Waste soak_cloth->dispose_non_hazardous flood_area->scrape scrape->dispose_non_hazardous check_regulations Consult Federal, State, & Local Regulations dispose_non_hazardous->check_regulations end End: Proper Disposal check_regulations->end

This compound Disposal Workflow

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Uncured this compound

Uncured, liquid this compound must be polymerized (cured) before disposal. The method depends on the quantity of the waste.

For Small Spills and Empty Containers:

  • Containment: Ensure the spill is contained and does not enter drains, sewers, or watercourses.[2]

  • Wipe Up: Carefully wipe up the liquid adhesive with a cloth.[2]

  • Immediate Polymerization: Immediately soak the contaminated cloth with water.[2] This will initiate the polymerization process.

    • Critical Safety Note: This step is crucial to prevent autoignition. Cloths containing uncured adhesive can generate significant heat during polymerization, posing a fire risk.[2][5]

  • Disposal: Once the adhesive on the cloth is fully cured (hardened), it can be disposed of as non-hazardous solid waste, in accordance with local regulations.[4]

For Large Spills:

  • Ventilation and Isolation: Ventilate the area of the spill and restrict access to unnecessary personnel.[6]

  • Induce Polymerization: Flood the spill area with water.[2] The water will cause the adhesive to polymerize and harden.

  • Removal: Once the this compound has fully cured, use a scraper or other suitable tool to remove the solid material from the surface.[1][2][4]

  • Final Disposal: The collected cured material can be disposed of as non-hazardous waste.[4] Always confirm with your institution's waste management guidelines and local regulations.[1][3][4][6][7]

Protocol 2: Disposal of Cured this compound

Cured, solid this compound is generally considered non-hazardous.

  • Collection: Collect the solid, cured adhesive waste. This includes scraped-up spills and any objects with cured adhesive.

  • Disposal: Dispose of the cured material as non-hazardous solid waste.[4]

  • Container Disposal: Empty containers may still contain product residue. They should be handled following the warnings on the safety data sheet and label before disposal.[2]

Disposal of all chemical waste, including this compound, must ultimately comply with all applicable federal, state/provincial, and local governmental regulations.[1][4][6] If you are ever in doubt, consult your institution's Environmental Health and Safety (EHS) department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.